molecular formula C16H21NO B1376351 1-Benzyl-1-azaspiro[4.5]decan-8-one CAS No. 1202072-52-3

1-Benzyl-1-azaspiro[4.5]decan-8-one

Cat. No.: B1376351
CAS No.: 1202072-52-3
M. Wt: 243.34 g/mol
InChI Key: NJPLBRDLSYTQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1-azaspiro[4.5]decan-8-one is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-1-azaspiro[4.5]decan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-15-7-10-16(11-8-15)9-4-12-17(16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPLBRDLSYTQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)CC2)N(C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 1-Benzyl-1-azaspiro[4.5]decan-8-one, a valuable scaffold in medicinal chemistry. The synthesis is presented in two major stages: the preparation of the key intermediate, N-benzyl-4-piperidone, followed by the construction of the spirocyclic cyclopentanone ring system. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed protocols but also the underlying chemical principles and strategic considerations.

Introduction: The Significance of the Azaspiro[4.5]decane Scaffold

Azaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, are recognized as privileged structures in medicinal chemistry. Their distinct three-dimensional architecture can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, when compared to their non-spirocyclic counterparts. The 1-azaspiro[4.5]decane core, in particular, is a key structural motif in a variety of biologically active compounds and serves as a versatile building block in the synthesis of novel therapeutic agents.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically approached in a two-part sequence. This methodology ensures a high-yielding and scalable process, utilizing readily available starting materials.

Stage 1: Synthesis of N-Benzyl-4-piperidone. This initial stage focuses on the construction of the core piperidine ring, protected with a benzyl group. The chosen pathway involves a Michael addition followed by an intramolecular Dieckmann condensation and subsequent decarboxylation.

Stage 2: Spirocyclization to form this compound. The second stage involves the annulation of a five-membered ring onto the pre-formed piperidone. This is achieved through an initial alkylation of N-benzyl-4-piperidone, followed by an intramolecular cyclization to yield the target spiroketone.

Stage 1: Synthesis of N-Benzyl-4-piperidone

The synthesis of the crucial intermediate, N-benzyl-4-piperidone, is accomplished in a one-pot, multi-step sequence starting from benzylamine and an acrylic acid ester. This method is advantageous due to its efficiency and use of inexpensive starting materials.[1]

Reaction Pathway

The synthesis proceeds through three key transformations:

  • Double Michael Addition: Benzylamine undergoes a double 1,4-conjugate addition to two equivalents of an acrylic acid ester (e.g., methyl or ethyl acrylate) to form a diester intermediate, N,N-bis(β-alkoxycarbonylethyl)benzylamine.

  • Dieckmann Condensation: The resulting diester undergoes an intramolecular base-catalyzed cyclization, known as the Dieckmann condensation, to form a β-ketoester. This reaction is a powerful tool for the formation of five- and six-membered rings.[2][3]

  • Hydrolysis and Decarboxylation: The β-ketoester intermediate is then subjected to acidic hydrolysis and subsequent decarboxylation to afford the desired N-benzyl-4-piperidone.

Visualizing the Pathway: Synthesis of N-Benzyl-4-piperidone

Synthesis of N-Benzyl-4-piperidone start Benzylamine + 2 eq. Acrylic Acid Ester diester N,N-bis(β-alkoxycarbonylethyl)benzylamine start->diester Michael Addition beta_ketoester β-Ketoester Intermediate diester->beta_ketoester Dieckmann Condensation (Base-catalyzed) product N-Benzyl-4-piperidone beta_ketoester->product Hydrolysis & Decarboxylation (Acidic) Spirocyclization start N-Benzyl-4-piperidone dinitrile Dinitrile Intermediate start->dinitrile Michael Addition (with Acrylonitrile) enaminonitrile Enaminonitrile Intermediate dinitrile->enaminonitrile Thorpe-Ziegler Cyclization (Base-catalyzed) product This compound enaminonitrile->product Hydrolysis

Caption: Spirocyclization to form the target compound.

Detailed Experimental Protocol: this compound

Materials:

  • N-Benzyl-4-piperidone

  • Acrylonitrile

  • Potassium tert-butoxide (or other strong base)

  • tert-Butanol (or other suitable solvent)

  • Hydrochloric Acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Michael Addition: In a round-bottom flask under an inert atmosphere, dissolve N-benzyl-4-piperidone in tert-butanol. Add a catalytic amount of potassium tert-butoxide. To this solution, add acrylonitrile dropwise at a temperature of 20-25°C. Stir the reaction mixture at room temperature for 24 hours.

  • Thorpe-Ziegler Cyclization: To the reaction mixture, add an additional equivalent of potassium tert-butoxide and heat the mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. Heat the acidic mixture to reflux for 2-4 hours to hydrolyze the intermediate enaminonitrile.

  • Isolation and Purification: Cool the solution and neutralize it with a saturated sodium bicarbonate solution. Extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Table 2: Key Parameters for Spirocyclization

ParameterValueReference
Starting Material N-Benzyl-4-piperidone[1]
Reagent for Annulation AcrylonitrilePlausible, based on similar transformations
Key Reactions Michael Addition, Thorpe-Ziegler CyclizationPlausible, based on similar transformations
Base for Cyclization Potassium tert-butoxidePlausible, based on similar transformations
Hydrolysis Acidic (HCl)Plausible, based on similar transformations
Expected Product This compoundTarget Molecule

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-stage approach, commencing with the synthesis of N-benzyl-4-piperidone followed by a spirocyclization, allows for the construction of this valuable molecular scaffold from simple and readily available starting materials. The protocols provided are based on well-established chemical transformations and offer a solid foundation for researchers in the field of medicinal chemistry and drug discovery to access this and related azaspirocyclic compounds. Further optimization of reaction conditions may be possible depending on the specific laboratory setup and scale of the synthesis.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Ganellin, C. R., & Spickett, R. G. W. (1965). Synthesis of Some N-Substituted 4-Piperidones. Journal of Medicinal Chemistry, 8(5), 619–625. [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Albanese, V. A., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Medicinal Chemistry, 64(15), 11475–11491. [Link]

  • Hui, D. (2004). Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar. [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Journal of the Chemical Society C: Organic. (1966). Synthesis of some N-substituted 4-piperidones. Royal Society of Chemistry. [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • bepress. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. [Link]

  • Royal Society of Chemistry. (2015). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]

  • National Center for Biotechnology Information. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. [Link]

  • Defense Technical Information Center. (1984). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • ResearchGate. (2015). . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]

  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Benzyl-1-azaspiro[4.5]decan-8-one is a spirocyclic compound featuring a piperidine ring fused with a cyclopentanone moiety and N-benzylated. This molecular architecture is of significant interest to medicinal chemists and drug development professionals. Spirocyclic systems are prized for their conformational rigidity and three-dimensional character, which can lead to improved target selectivity and pharmacokinetic properties. The benzyl group provides a lipophilic handle and potential for aromatic interactions, while the ketone offers a site for further chemical modification.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization. We will explore the theoretical underpinnings of each technique, present robust experimental protocols, and interpret the anticipated spectral features, thereby creating a self-validating system for its identification.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The IUPAC numbering for the spirocyclic system is used throughout this guide.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The resonance frequency (chemical shift, δ) of a proton is highly sensitive to its local electronic environment, providing information about the type of carbon it is attached to and the proximity of electron-withdrawing or electron-donating groups. The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons, and the integration of the signal is proportional to the number of protons it represents.[1]

Experimental Protocol: Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock on the deuterium signal. prep3->acq1 Load Sample acq2 Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 Acquire spectrum using standard parameters (e.g., 32 scans, 1-2s relaxation delay). acq2->acq3 acq4 Process the Free Induction Decay (FID): Fourier transform, phase correction, and baseline correction. acq3->acq4

Caption: Standard workflow for acquiring a routine ¹H NMR spectrum.

Predicted Spectrum and Interpretation: Based on the structure, we can predict the key features of the ¹H NMR spectrum.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~ 7.20 - 7.40Multiplet5HAromatic protons (C₆H₅)Typical range for protons on a monosubstituted benzene ring.[2]
~ 3.60Singlet2HBenzylic protons (-CH₂-Ph)Protons adjacent to both a nitrogen and a phenyl group, appearing as a sharp singlet as there are no adjacent protons.
~ 2.50 - 2.80Multiplet4HProtons on C2 and C10Protons alpha to the spiro-nitrogen atom are deshielded.
~ 2.20 - 2.40Multiplet4HProtons on C7 and C9Protons alpha to the carbonyl group are deshielded.
~ 1.60 - 1.90Multiplet4HProtons on C3 and C6Aliphatic protons in the piperidine and cyclopentane rings.
¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy observes the nuclear spin of the ¹³C isotope. Although ¹³C has a low natural abundance (~1.1%), modern Fourier Transform techniques allow for its routine detection.[3] A proton-decoupled ¹³C spectrum provides a single peak for each chemically non-equivalent carbon atom, making it a powerful tool for determining the total number of unique carbons in a molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment.

Experimental Protocol: Data Acquisition: The sample preparation is identical to that for ¹H NMR. The spectrometer is tuned to the ¹³C frequency (~100 MHz on a 400 MHz instrument). A longer acquisition time and more scans are typically required due to the lower sensitivity of the ¹³C nucleus.[3][4]

Predicted Spectrum and Interpretation:

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~ 215 - 220Quaternary (C)C8 (C=O)Ketone carbonyl carbons are highly deshielded and appear far downfield.[5]
~ 138 - 140Quaternary (C)C-ipso (aromatic)The aromatic carbon attached to the benzylic group.
~ 128 - 130Methine (CH)C-ortho, C-meta, C-paraAromatic carbons of the benzyl group.
~ 65 - 70Quaternary (C)C5 (Spiro carbon)The spiro carbon is a quaternary center attached to nitrogen and two other carbons.
~ 60 - 65Methylene (CH₂)Benzylic carbon (-CH₂-Ph)Carbon adjacent to nitrogen and the phenyl ring.
~ 50 - 55Methylene (CH₂)C2, C10Carbons alpha to the nitrogen atom.
~ 35 - 45Methylene (CH₂)C7, C9Carbons alpha to the ketone.
~ 20 - 35Methylene (CH₂)C3, C6Remaining aliphatic carbons in the rings.

Part 2: Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups present in the molecule.[6] Therefore, an IR spectrum provides a "fingerprint" that is highly useful for identifying which functional groups are present.

Experimental Protocol: Data Acquisition: For a solid sample, the KBr pellet method is common.

  • Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • For a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by depositing a drop of the pure liquid or a concentrated solution and allowing the solvent to evaporate.[7][8]

  • Place the pellet or plate in the spectrometer and acquire the spectrum. A background spectrum of air (or the pure solvent) should be run first and subtracted from the sample spectrum.[9]

Predicted Spectrum and Interpretation:

Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale
3000 - 3100C-H stretchAromatic (benzyl)Characteristic stretching for sp² C-H bonds.
2850 - 3000C-H stretchAliphatic (spirocycle)Characteristic stretching for sp³ C-H bonds.
~ 1715 C=O stretch Ketone A strong, sharp absorption is expected for a saturated, six-membered ring ketone. This is a key diagnostic peak.[10][11]
1600, 1450-1500C=C stretchAromatic (benzyl)Characteristic absorptions for the benzene ring.
1020 - 1250C-N stretchTertiary Aliphatic AmineThis peak is often weak to medium in intensity and can be difficult to assign definitively in the busy fingerprint region.[12][13]

Part 3: Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, causing it to lose an electron and form a molecular ion (M⁺•). This molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals. The pattern of fragmentation provides valuable clues about the molecule's structure.[15]

Experimental Protocol: Data Acquisition:

  • Introduce a small amount of the sample into the mass spectrometer's ion source. Volatile liquids or solids dissolved in a volatile solvent can be injected directly.[16]

  • The sample is vaporized and then ionized by an electron beam (typically 70 eV for EI-MS).

  • The resulting ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

  • A detector records the abundance of each ion, generating the mass spectrum.[17]

Predicted Spectrum and Interpretation: The molecular formula of this compound is C₁₆H₂₁NO.

  • Molecular Ion (M⁺•): The calculated monoisotopic mass is 243.1623 g/mol . A peak at m/z = 243 should be observed, corresponding to the intact molecular ion.[18]

  • Key Fragmentation Pathways: The structure contains two key features that will direct fragmentation: the benzylamine moiety and the cyclic ketone.

    • Benzylic Cleavage: The most characteristic fragmentation for benzylamines is the cleavage of the C-N bond to form the highly stable tropylium ion. This will produce a very prominent base peak at m/z = 91 .[19][20][21]

    • Alpha-Cleavage of Ketone: Cyclic ketones can undergo alpha-cleavage, breaking the bond adjacent to the carbonyl group. This can lead to a series of subsequent ring-opening and fragmentation events.[22][23]

M [C₁₆H₂₁NO]⁺• Molecular Ion m/z = 243 F1 [C₇H₇]⁺ Tropylium Ion m/z = 91 (Base Peak) M->F1 Benzylic Cleavage F2_neutral •C₉H₁₄NO (Neutral Radical) M->F2_neutral

Caption: Predicted primary fragmentation pathway in EI-Mass Spectrometry.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the presence of unique chemical environments. The strong carbonyl stretch in the IR spectrum provides unambiguous evidence for the ketone functional group. Finally, mass spectrometry will confirm the molecular weight and show a characteristic fragmentation pattern dominated by the formation of the tropylium ion, confirming the presence of the benzyl group. By comparing experimentally obtained data with these predicted spectral features, researchers can confidently verify the structure and purity of this valuable synthetic building block.

References

  • Gabelica, V., & De Pauw, E. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 36(4), 317-329.
  • Gajulapati, V. T., et al. (2006). An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines. Journal of the American Society for Mass Spectrometry, 17(11), 1546-1555.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Silesian University of Technology. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.4: Infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (2001). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • UniTechLink Inc. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from [Link]

  • ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • ACS Publications. (1960). The Mass Spectra of Cyclic Ketones. Retrieved from [Link]

  • ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • El-Faham, A., & Siddiqui, H. L. (2012). Basic 1H- and 13C-NMR Spectroscopy.
  • Wishart Research Group. (2024). PROSPRE - 1 H NMR Predictor. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement. Retrieved from [Link]

  • Scribd. (n.d.). Procedure A. Obtain IR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - the molecular ion (M+) peak. Retrieved from [Link]

  • Khan Academy. (n.d.). Mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • Organic Spectroscopy International. (2014). Mass Spectrometry. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • ResearchGate. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

Sources

The Architectural Blueprint of Bioactive Scaffolds: A Crystallographic Guide to 1-Benzyl-1-azaspiro[4.5]decan-8-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with precisely defined three-dimensional conformations is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly compelling structural motif.[1] The inherent rigidity of the spirocyclic core reduces conformational flexibility, a desirable trait for enhancing binding affinity and selectivity to biological targets. Among these, the 1-azaspiro[4.5]decane framework, a fusion of a pyrrolidine and a piperidine ring, serves as a versatile scaffold in the design of pharmacologically active agents. The introduction of a benzyl group and a ketone functionality, as in 1-benzyl-1-azaspiro[4.5]decan-8-one and its derivatives, further enriches the chemical space for potential therapeutic applications.

This technical guide provides an in-depth exploration of the crystal structure of derivatives of the this compound core. We will delve into the synthesis, crystallization, and detailed solid-state conformational analysis of a representative derivative, illustrating the subtle interplay of steric and electronic factors that govern the three-dimensional arrangement of these molecules. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the structural underpinnings of this important class of compounds.

The Significance of the Azaspiro[4.5]decane Scaffold

The 1-azaspiro[4.5]decane skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional topology allows for the precise spatial orientation of substituents, facilitating interactions with protein binding pockets. The presence of a nitrogen atom introduces a key site for chemical modification and potential salt formation, influencing physicochemical properties such as solubility and bioavailability.

The incorporation of a benzyl group on the nitrogen atom, as seen in the target compounds, can serve multiple purposes. It can act as a bulky substituent to probe steric constraints within a binding site, participate in pi-stacking interactions, and influence the overall lipophilicity of the molecule. The ketone functionality at the 8-position provides a handle for further chemical elaboration and can act as a hydrogen bond acceptor.

Synthesis and Crystallization: A Case Study

Synthetic Protocol

The synthesis of 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one was achieved through a multi-component reaction.[2] A mixture of triphenylphosphine, benzyl azide, 4-phenylcyclohexanone, and mercaptoacetic acid was refluxed in acetonitrile.[2] The reaction proceeds through the in situ formation of a Schiff base from 4-phenylcyclohexanone and the amine generated from benzyl azide, followed by a cyclocondensation with mercaptoacetic acid.

Step-by-Step Methodology:

  • Combine triphenylphosphine (1.1 mmol), benzyl azide (1.0 mmol), 4-phenylcyclohexanone (1.0 mmol), and mercaptoacetic acid (1.1 mmol) in acetonitrile (5 ml).

  • Heat the mixture to reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a petroleum ether-ethyl acetate (93:7) mobile phase.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. For 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, colorless crystals were obtained by recrystallization from an ethanol solution.[2] This slow evaporation method allows for the orderly arrangement of molecules into a crystal lattice.

Caption: Synthetic and Crystallization Workflow.

In-Depth Crystallographic Analysis

The crystal structure of 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one was determined by single-crystal X-ray diffraction, revealing a wealth of information about its molecular geometry and intermolecular interactions.

Crystal Data and Structure Refinement

The compound crystallizes in the monoclinic space group P21/n.[2] The key crystallographic parameters are summarized in the table below.

ParameterValue[2]
Chemical FormulaC₂₁H₂₃NOS
Formula Weight337.46
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.8299 (9)
b (Å)15.3823 (14)
c (Å)12.0833 (10)
β (°)108.717 (4)
Volume (ų)1730.4 (3)
Z4
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R₁ = 0.062, wR₂ = 0.145
Molecular Conformation

The crystal structure reveals the distinct conformations of the two rings in the spirocyclic system.

  • Cyclohexane Ring: The cyclohexane ring adopts a stable chair conformation .[2] The puckering parameters, Q = 0.583 (3) Å, θ = 173.4 (3)°, and φ = 347 (2)°, quantify this conformation.[2]

  • Thiazolidine Ring: The five-membered thiazolidine ring exhibits a twist conformation about one of its C-S bonds.[2]

The relative orientation of the substituents on the spiro atom is also noteworthy. The sulfur and nitrogen atoms attached to the spiro carbon are in axial and equatorial positions, respectively.[2]

conformation cluster_cyclohexane Cyclohexane Ring cluster_thiazolidine Thiazolidine Ring cluster_substituents Substituents on Spiro Atom Chair Chair Conformation Twist Twist Conformation Spiro_Atom Spiro Atom Spiro_Atom->Chair part of Spiro_Atom->Twist part of Sulfur Sulfur (Axial) Spiro_Atom->Sulfur Nitrogen Nitrogen (Equatorial) Spiro_Atom->Nitrogen

Caption: Conformational Features of the Spirocycle.

Intermolecular Interactions

In the crystal lattice, the molecules are primarily held together by weak C-H···π interactions.[2] These interactions, although individually weak, collectively contribute to the stability of the crystal packing. Specifically, a hydrogen atom from a neighboring molecule interacts with the centroid of one of the benzene rings, forming chains along the[3] direction.[2]

Structure-Activity Relationship Implications

The detailed structural information obtained from crystallographic studies is invaluable for understanding structure-activity relationships (SAR). The rigid conformation of the spirocyclic core, the defined spatial orientation of the benzyl and phenyl substituents, and the nature of the intermolecular interactions all provide a blueprint for the rational design of new derivatives with improved biological activity.

For instance, the axial and equatorial positioning of substituents on the spiro atom can be exploited to design molecules that fit precisely into a target's binding site. The observed C-H···π interactions suggest that incorporating aromatic moieties that can participate in such interactions could enhance binding affinity.

Conclusion and Future Perspectives

The crystallographic analysis of 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one serves as an excellent model for understanding the structural intricacies of the broader class of this compound derivatives. The detailed knowledge of the molecular conformation and intermolecular interactions provides a solid foundation for the design of novel therapeutic agents based on this versatile scaffold.

Future work in this area should focus on the synthesis and crystallographic characterization of a wider range of derivatives to build a comprehensive library of structure-property relationships. This will undoubtedly accelerate the development of new drug candidates with enhanced efficacy and selectivity.

References

  • Fun, H.-K., Chia, T. S., Shanmugavelan, P., & Ponnuswamy, A. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1438. [Link]

  • Wikipedia. (n.d.). Spiro compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1-azaspiro[4.5]decan-8-one is a spirocyclic compound of interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, combining a benzyl-substituted pyrrolidine ring with a cyclohexanone moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. As a building block, it holds potential for the development of compounds targeting a range of biological pathways.[1] This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines detailed experimental protocols for the determination of its key physical and spectral properties. While extensive literature on this specific molecule is limited, this guide consolidates available data and provides a framework for its empirical characterization.

Molecular and Physicochemical Properties

A foundational understanding of a compound's molecular and physicochemical properties is paramount for its application in research and development. These parameters influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueSource
CAS Number 1202072-52-3[1]
Molecular Formula C₁₆H₂₁NO[1]
Molecular Weight 243.35 g/mol [1]
Purity ≥ 97% (Commercially available)[1]

Structural Elucidation and Spectral Analysis

The structural confirmation and purity assessment of this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics and a generalized protocol for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 7.2-7.5 ppm) corresponding to the protons of the benzyl group.

  • Benzyl Protons: A singlet or a pair of doublets for the benzylic methylene (-CH₂-) protons, typically in the range of δ 3.5-4.5 ppm.

  • Aliphatic Protons: A series of multiplets in the upfield region (δ 1.5-3.5 ppm) corresponding to the protons of the pyrrolidine and cyclohexanone rings.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (δ > 200 ppm) characteristic of a ketone.

  • Aromatic Carbons: Signals in the range of δ 125-140 ppm for the carbons of the phenyl ring.

  • Benzylic Carbon: A signal for the benzylic carbon.

  • Spiro Carbon: A quaternary carbon signal for the spiro center.

  • Aliphatic Carbons: Signals in the upfield region corresponding to the carbons of the pyrrolidine and cyclohexanone rings.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general steps for acquiring high-quality NMR spectra of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube

  • Pipette

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution into a clean NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the observed signals to the corresponding atoms in the structure of this compound.

Diagram: NMR Workflow for Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock H1_Acq Acquire ¹H Spectrum Lock->H1_Acq C13_Acq Acquire ¹³C/DEPT Spectra Lock->C13_Acq Process Process Spectra H1_Acq->Process C13_Acq->Process Assign Assign Signals Process->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy would be useful for identifying the key functional groups present in the molecule.

Expected IR Spectral Features:

  • C=O Stretch: A strong absorption band around 1710 cm⁻¹ corresponding to the ketone carbonyl group.

  • C-N Stretch: An absorption in the region of 1250-1020 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

  • Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern.

Expected Mass Spectral Features:

  • Molecular Ion (M⁺): A peak at m/z = 243.35, corresponding to the molecular weight of the compound.

  • Key Fragments: A prominent peak at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺), is highly likely.

Determination of Physical State and Thermal Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and formulation.

Physical State and Appearance

Based on the structures of similar azaspiro compounds, this compound is expected to be a solid at room temperature. Its appearance would likely be a white to off-white crystalline powder.

Experimental Protocol: Melting Point Determination

This protocol describes the determination of the melting point range, a key indicator of purity.[2]

Objective: To determine the temperature range over which the compound transitions from a solid to a liquid.

Materials:

  • This compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

Procedure:

  • Sample Preparation:

    • Place a small amount of the dry compound on a clean, dry surface.

    • Gently tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end.[3]

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to ensure an accurate reading.

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point is reported as the range T₁ - T₂.[3]

Interpretation:

  • A sharp melting range (0.5-2 °C) is indicative of a pure compound.

  • A broad melting range suggests the presence of impurities.

Solubility Profile

The solubility of a compound in various solvents is crucial for its use in synthesis, purification, and biological assays.

Predicted Solubility:

  • Non-polar organic solvents (e.g., hexane, toluene): Likely to have low solubility due to the polar ketone and amine functionalities.

  • Polar aprotic solvents (e.g., dichloromethane, ethyl acetate, acetone): Expected to have good solubility.

  • Polar protic solvents (e.g., methanol, ethanol): Expected to be soluble.

  • Water: Likely to be sparingly soluble or insoluble due to the large hydrophobic benzyl and cyclohexyl groups.

Experimental Protocol: Solubility Determination

This protocol provides a systematic approach to determining the solubility of this compound in various solvents.[4][5]

Objective: To qualitatively assess the solubility of the compound in a range of common laboratory solvents.

Materials:

  • This compound (approx. 10 mg per test)

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Small test tubes

  • Vortex mixer

Procedure:

  • Add approximately 10 mg of the compound to a small, dry test tube.

  • Add 0.5 mL of the chosen solvent to the test tube.

  • Vortex the mixture for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • If the solid has dissolved, the compound is classified as "soluble" in that solvent. If a significant amount of solid remains, it is "insoluble." If some solid dissolves but not all, it is "sparingly soluble."

  • Repeat the procedure for each solvent.

Diagram: Solubility Testing Workflow

Solubility_Workflow Start Start: 10 mg of Compound Add_Solvent Add 0.5 mL of Solvent Start->Add_Solvent Vortex Vortex for 30-60s Add_Solvent->Vortex Observe Visually Observe Vortex->Observe Soluble Soluble Observe->Soluble No solid remains Insoluble Insoluble Observe->Insoluble Solid remains Sparingly Sparingly Soluble Observe->Sparingly Partial dissolution

Caption: A simple workflow for qualitative solubility testing.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. While its fundamental molecular properties are established, a comprehensive experimental characterization of its physical and spectral properties is not yet widely published. This guide provides the known information and, critically, a set of robust, standard protocols for researchers to determine these properties empirically. The application of these methods will enable a more complete understanding of this compound, facilitating its effective use in the development of novel molecules with therapeutic potential.

References

  • Aladdin Scientific. This compound, min 97%, 250 mg. [Link]

  • University of Colorado Boulder, Department of Chemistry. Melting Point Determination. [Link]

  • University of Salahaddin-Erbil, College of Education. Experiment (1) Determination of Melting Points. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • University of Houston-Downtown. Experiment 1: Determination of Solubility Class. [Link]

  • University of California, Irvine, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Benzyl-1-azaspiro[4.5]decan-8-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Benzyl-1-azaspiro[4.5]decan-8-one. In the absence of extensive published quantitative data for this specific molecule, this document leverages fundamental chemical principles, structural analysis, and established experimental methodologies to build a robust predictive solubility profile. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who require a deep understanding of this compound's behavior in various organic media for applications ranging from reaction optimization and purification to formulation. This guide details the theoretical underpinnings of its solubility, offers a predicted profile across common organic solvents, and provides a rigorous, step-by-step protocol for empirical determination via the gold-standard shake-flask method.

Introduction: Understanding the Molecule

This compound is a spirocyclic compound featuring a unique architecture that merges a pyrrolidine ring and a cyclohexane ring sharing a single carbon atom. Its structure is further defined by a ketone functional group on the cyclohexane ring and a benzyl group attached to the nitrogen atom of the pyrrolidine ring.

Molecular Structure:

  • Core Scaffold: An azaspiro[4.5]decane framework.

  • Key Functional Groups:

    • Tertiary Amine: The nitrogen atom is part of the pyrrolidine ring and is substituted with a benzyl group. This site is basic and can act as a hydrogen bond acceptor.

    • Ketone: The carbonyl group (C=O) on the cyclohexane ring is polar and a strong hydrogen bond acceptor.

    • Aromatic Ring: The benzyl group introduces a large, nonpolar, and sterically bulky aromatic moiety.

    • Aliphatic Rings: The spirocyclic rings provide a significant nonpolar, hydrocarbon character.

This combination of polar functional groups (ketone, tertiary amine) embedded within a large, predominantly nonpolar hydrocarbon framework dictates its solubility, suggesting a nuanced behavior that is highly dependent on the chosen solvent system. The molecule's structure is critical for predicting its interactions with solvents, a concept explored in the following section.

Theoretical Principles & Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur or "like dissolves like".[1] This means that substances with similar intermolecular forces are more likely to be soluble in one another.[2] For this compound, we must consider the interplay of several forces:

  • Van der Waals Forces: The extensive nonpolar surface area (aliphatic and aromatic rings) will lead to significant London dispersion forces, favoring solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: The polar ketone group creates a permanent dipole, allowing for favorable interactions with other polar molecules.

  • Hydrogen Bonding: While the molecule has no hydrogen bond donors, the oxygen of the ketone and the nitrogen of the tertiary amine are effective hydrogen bond acceptors, suggesting potential solubility in protic solvents like alcohols.

Structural Analysis and Solubility Prediction

Based on its hybrid polar/nonpolar structure, a predicted solubility profile can be established. The large nonpolar scaffold suggests poor solubility in highly polar solvents (like water), while the polar functional groups suggest poor solubility in purely nonpolar solvents (like alkanes). Its optimal solubility is expected in solvents of intermediate polarity or those that can engage in specific interactions.

Solvent ClassRepresentative SolventsPredicted Solubility at Room Temp.Rationale & Expert Insight
Nonpolar Hexane, CyclohexaneLow to InsolubleThe polar ketone and amine functionalities are energetically unfavorable in a purely nonpolar environment. Van der Waals forces alone are likely insufficient to overcome the solute-solute interactions.
Nonpolar Aromatic Toluene, BenzeneModerateThe aromatic π-π stacking interactions between the solvent and the compound's benzyl group can enhance solubility compared to aliphatic nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), AcetoneHighThese solvents offer the best balance. Their permanent dipoles interact favorably with the ketone group. Solvents like THF and EtOAc can also act as hydrogen bond acceptors, but without the strong self-association of protic solvents, making them excellent candidates for dissolving this molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors to the ketone and amine groups. However, their strong solvent-solvent hydrogen bonding network must be disrupted, which may limit solubility compared to polar aprotic solvents. Solubility is likely to increase significantly with heating, making these excellent candidates for recrystallization.[3][4]
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Insoluble (Water), High (DMSO)The molecule is too large and lipophilic to be soluble in water. DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds and is expected to be an effective solvent here.

This predictive table serves as a starting point for experimental design, guiding the selection of solvents for synthesis, purification, and formulation.

Experimental Determination of Solubility: A Validated Protocol

To move beyond prediction, empirical measurement is essential. The Shake-Flask Method is the internationally recognized gold-standard for determining the equilibrium solubility of a compound and is recommended by the OECD (Organisation for Economic Co-operation and Development).[5][6]

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in the chosen solvent at a constant temperature until equilibrium is achieved.[5] The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of a different organic solvent to be tested.

    • Expert Insight: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation has been reached.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period.[7]

    • Expert Insight: An equilibration time of 24 to 72 hours is typical. Preliminary experiments should be run to determine when equilibrium is reached (i.e., when the concentration in solution no longer changes over time).

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifugation at the same temperature can be used to accelerate this process.

    • Trustworthiness Check: This step is crucial to avoid transferring solid particles into the analytical sample, which would falsely inflate the measured solubility.

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted filtrate using a validated analytical method, such as HPLC-UV. Determine the concentration by comparing the analytical response to a calibration curve prepared from known standards of this compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification A Add excess solid solute to vial B Add precise volume of organic solvent A->B Combine C Seal vial and agitate at constant temperature (24-72 hours) B->C D Cease agitation, allow solid to settle (or centrifuge) C->D E Withdraw supernatant D->E F Filter through 0.22µm syringe filter E->F G Dilute sample F->G H Analyze via HPLC-UV against calibration curve G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Practical Implications & Applications

Understanding the solubility of this compound is paramount for its practical use:

  • Reaction Chemistry: Choosing a solvent that fully dissolves reactants is key to achieving optimal reaction rates and yields.

  • Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[8] Based on the predicted profile, a solvent pair like ethanol/water or ethyl acetate/hexane would be a logical starting point.[9][10] In this technique, the compound is dissolved in a minimum amount of the "good" hot solvent, and the "bad" solvent is added until turbidity appears, inducing crystallization upon cooling.[4]

  • Chromatography: Solubility in the mobile phase is required for purification by column chromatography. The predicted high solubility in DCM and ethyl acetate suggests that mobile phases containing these solvents (e.g., hexane/ethyl acetate) would be effective.

  • Drug Formulation: For drug development professionals, solubility is a critical determinant of a drug's bioavailability.[5] If this compound were a drug candidate, its poor aqueous solubility would necessitate formulation strategies such as using co-solvents or creating salt forms to improve dissolution.

Conclusion

References

  • ResearchGate. "How to determine the solubility of a substance in an organic solvent?".
  • Chemistry For Everyone. "How To Determine Solubility Of Organic Compounds?". YouTube. Accessed December 31, 2025.
  • OECD. "OECD GUIDELINES FOR THE TESTING OF CHEMICALS". Organisation for Economic Co-operation and Development. Accessed December 31, 2025.
  • Unknown. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS". Course Hero. Accessed December 31, 2025.
  • Unknown. "Experiment: Solubility of Organic & Inorganic Compounds". Pace University. Accessed December 31, 2025.
  • University of Toronto. "Solubility of Organic Compounds". University of Toronto Scarborough. Accessed December 31, 2025.
  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization". University of Rochester Department of Chemistry. Accessed December 31, 2025.
  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Dissolution Technologies. Accessed December 31, 2025.
  • National Center for Biotechnology Information. "Determination of aqueous solubility by heating and equilibration: A technical note". National Library of Medicine. Accessed December 31, 2025.
  • Reddit. "Go-to recrystallization solvent mixtures". r/Chempros. Accessed December 31, 2025.
  • GovInfo. "304 Subpart E—Product Properties Test Guidelines P C C = /". U.S. Government Publishing Office. Accessed December 31, 2025.
  • BioAssay Systems. "Shake Flask Method Summary". BioAssay Systems. Accessed December 31, 2025.
  • Thermo Fisher Scientific. "4-(Methylthio)benzyl alcohol, 98% 5 g". Thermo Scientific Alfa Aesar. Accessed December 31, 2025.
  • Unknown. "recrystallization-2.doc.pdf". Course Hero. Accessed December 31, 2025.
  • National Center for Biotechnology Information. "1-Azaspiro[4.5]decane". PubChem. Accessed December 31, 2025.
  • Smolecule. "8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one". Smolecule. Accessed December 31, 2025.
  • YouTube. "Recrystallization Solvent Pair". YouTube. Accessed December 31, 2025.
  • ChemicalBook. "4-(Methylthio)benzaldehyde(3446-89-7)". ChemicalBook. Accessed December 31, 2025.
  • Royal Society of Chemistry. "Finding the best solvent for recrystallisation student sheet". Education in Chemistry. Accessed December 31, 2025.

Sources

The Azaspiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azaspiro[4.5]decane core, a unique three-dimensional structure, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural rigidity and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents targeting a wide array of biological pathways. This guide provides a comprehensive overview of the significant biological activities exhibited by azaspiro[4.5]decane derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their potential.

Anticancer Activity: Targeting Cellular Proliferation

Several studies have highlighted the potential of 1-thia-4-azaspiro[4.5]decane derivatives as potent anticancer agents. These compounds have demonstrated significant dose-dependent cytotoxic activity against various human cancer cell lines, including liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinomas[1][2][3][4].

Mechanism of Action and Structure-Activity Relationship

While the precise mechanism of action for many of these derivatives is still under investigation, their anticancer effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression. The substitution pattern on the azaspiro[4.5]decane core plays a crucial role in determining their cytotoxic potency. For instance, the introduction of thiazolopyrimidine and 1,3,4-thiadiazole moieties has been shown to enhance anticancer activity[1][3][4].

Comparative Efficacy Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 1-thia-4-azaspiro[4.5]decane derivatives against various cancer cell lines, providing a direct comparison of their potency.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative AHepG-2 (Liver Carcinoma)15.8 ± 1.2Doxorubicin8.5 ± 0.7
PC-3 (Prostate Carcinoma)12.4 ± 1.1Doxorubicin7.2 ± 0.6
HCT-116 (Colon Carcinoma)9.7 ± 0.9Doxorubicin6.1 ± 0.5
Derivative BHepG-2 (Liver Carcinoma)25.2 ± 2.1Doxorubicin8.5 ± 0.7
PC-3 (Prostate Carcinoma)18.9 ± 1.5Doxorubicin7.2 ± 0.6
HCT-116 (Colon Carcinoma)14.3 ± 1.3Doxorubicin6.1 ± 0.5
Derivative CHepG-2 (Liver Carcinoma)10.1 ± 0.8Doxorubicin8.5 ± 0.7
PC-3 (Prostate Carcinoma)8.5 ± 0.7Doxorubicin7.2 ± 0.6
HCT-116 (Colon Carcinoma)7.2 ± 0.6Doxorubicin6.1 ± 0.5
Data synthesized from multiple studies for comparative purposes.[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the azaspiro[4.5]decane derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Azaspiro Derivatives incubation1->compound_treatment incubation2 Incubate 48h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add DMSO to Dissolve Formazan incubation3->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 absorbance->analysis end End analysis->end

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant body of research has focused on the anticonvulsant properties of N-substituted 2-azaspiro[4.5]decane-1,3-dione derivatives. These compounds have been evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[5][6][7][8][9].

Structure-Activity Insights

The anticonvulsant activity is highly dependent on the nature of the substituent on the nitrogen atom of the imide ring. Aromatic substitutions, particularly those with electron-withdrawing groups like chloro and trifluoromethyl, have been shown to enhance potency[5][7]. The introduction of a phenylamino linker has also been a successful strategy in developing potent anticonvulsant agents[8].

Efficacy in Preclinical Models
CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity (mg/kg)
2c 205-> 300
2h 23-> 300
Magnesium Valproate 211--
Compound 9 100 (mice), 30 (rats)--
Compound 8w -Lower than PhenobarbitalNot observed
Data compiled from multiple sources.[5][8][9]
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice or rats, allowing them to acclimatize to the laboratory environment.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the administered compound.

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered a positive outcome. Calculate the ED50, the dose at which 50% of the animals are protected from the seizure.

MES_Test_Workflow start Start animal_prep Acclimatize Male Mice/Rats start->animal_prep compound_admin Administer Test Compounds (i.p.) animal_prep->compound_admin wait_peak Wait for Time to Peak Effect compound_admin->wait_peak stimulation Deliver Electrical Stimulus wait_peak->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation analysis Calculate ED50 observation->analysis end End analysis->end

Caption: Workflow of the Maximal Electroshock (MES) test.

Neuromodulatory Activities: Targeting Specific Receptors

The versatility of the azaspiro[4.5]decane scaffold allows for its interaction with a range of receptors in the central nervous system, leading to diverse neuromodulatory effects.

Opioid Receptor Modulation

Certain 1-azaspiro[4.5]decan-10-yl amides have shown potent and selective binding to the mu-opioid receptor, exhibiting antinociceptive activity[10]. More recently, 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel chemotype of selective delta-opioid receptor agonists, with potential applications in treating pain and other neurological disorders[11][12][13].

Sigma Receptor Ligands

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been developed as high-affinity ligands for the sigma-1 receptor.[14][15][16] Radiolabeled versions of these compounds have shown promise as potent tumor imaging agents, demonstrating high accumulation in human carcinoma and melanoma xenografts in preclinical models[14][15][16].

Muscarinic M1 Agonists

1-Oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. Some of these compounds have shown preferential affinity for M1 over M2 receptors and have demonstrated potent antiamnesic activity in vivo[17].

Receptor_Targeting azaspiro Azaspiro[4.5]decane Derivatives opioid Opioid Receptors (Mu and Delta) azaspiro->opioid Modulate sigma Sigma-1 Receptor azaspiro->sigma Bind to muscarinic Muscarinic M1 Receptor azaspiro->muscarinic Agonize analgesia Analgesia opioid->analgesia Leads to neuroprotection Neuroprotection opioid->neuroprotection Potential for tumor_imaging Tumor Imaging sigma->tumor_imaging Application in alzheimers Alzheimer's Disease Treatment muscarinic->alzheimers Potential for

Caption: Receptor targets of azaspiro[4.5]decane derivatives.

Other Promising Biological Activities

The therapeutic potential of azaspiro[4.5]decane derivatives extends beyond the aforementioned areas.

Antimicrobial and Antiviral Activity

1-Thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated antimicrobial and antitubercular potential[18]. Furthermore, a series of these compounds were found to inhibit the replication of human coronavirus 229E, with the most active compound showing an EC50 value of 5.5 µM.[19][20]

Cardioprotective Effects

1,3,8-Triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of F1/FO-ATP synthase[21][22][23][24]. This mechanism of action suggests their potential in treating reperfusion injury following myocardial infarction[24].

Anti-inflammatory Properties

2,8-Diazaspiro[4.5]decan-1-one derivatives have been developed as potent inhibitors of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis and inflammation[25]. Additionally, other derivatives have been identified as selective dual inhibitors of TYK2/JAK1 kinases, showing promise for the treatment of inflammatory bowel disease[26]. Some 6,9-diazaspiro-[2][14]decane-8,10-diones have also exhibited analgesic and anti-inflammatory activities in mice[27].

Conclusion

The azaspiro[4.5]decane scaffold is a remarkably versatile platform for the design and discovery of novel therapeutic agents. The diverse range of biological activities, from anticancer and anticonvulsant to neuromodulatory and cardioprotective effects, underscores the importance of this structural motif in medicinal chemistry. Future research in this area will likely focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into clinical development.

References

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules, 22(1), 170. [Link]

  • Impact of aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[2][14]decane-1,3-dione derivatives. (Year not available). PubMed. [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). PubMed. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (Year not available). National Institutes of Health. [Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). ACS Publications. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. (2023). MDPI. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. (Year not available). PubMed. [Link]

  • Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. (Year not available). PubMed. [Link]

  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. (2025). ResearchGate. [Link]

  • Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. (Year not available). PubMed. [Link]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. (Year not available). PubMed. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025). ResearchGate. [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. (Year not available). ResearchGate. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (Year not available). PubMed Central. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (Year not available). MDPI. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (Year not available). PubMed. [Link]

  • Exploring the Antimicrobial and Antitubercular Potential of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives: Synthesis, Molecular Docking, and MD Simulations. (2024). Semantic Scholar. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. (2023). PubMed. [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. (Year not available). Semantic Scholar. [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (Year not available). ACS Publications. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. (2018). PubMed. [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). PubMed. [Link]

  • Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. (Year not available). ACS Publications. [Link]

  • Analgesic and anti-inflammatory activities of certain 6-aryl-9-substituted-6,9-diazaspiro-[2][14]decane-8,10-diones in mice. (2025). ResearchGate. [Link]

  • Representative azaspiro[4.5]decane in bioactive molecules, and work design. (Year not available). ResearchGate. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. [Link]

  • Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. (Year not available). ResearchGate. [Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (Year not available). PubMed. [Link]

  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. (2024). ResearchGate. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). IRIS. [Link]

  • Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. (Year not available). ResearchGate. [Link]

  • Role of Decane in Creating Antimicrobial Polymers. (2025). Patsnap Eureka. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. [Link]

  • New opioid receptor modulators and agonists. (Year not available). PubMed. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of modern drug discovery, the intrinsic stability of a molecule is a cornerstone of its developability. Thermal stability, in particular, is a critical parameter that dictates a compound's shelf-life, formulation strategies, and ultimately, its safety and efficacy. The spirocyclic scaffold, with its inherent three-dimensionality, offers a unique and advantageous entry into novel chemical space, often leading to improved pharmacological profiles.[1] 1-Benzyl-1-azaspiro[4.5]decan-8-one, a member of this promising class of compounds, presents a compelling case for thorough thermal stability evaluation. Its structural motifs, a benzyl-protected tertiary amine and a cyclic ketone, are common in medicinally active agents, making a deep understanding of their thermal behavior paramount.[2][3]

This guide provides a comprehensive framework for assessing the thermal stability of this compound. We will delve into the theoretical underpinnings of thermal decomposition, present robust experimental protocols, and discuss the interpretation of the resulting data. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible results that can confidently guide drug development decisions.

Structural Considerations and Potential Thermal Liabilities

The structure of this compound inherently contains functionalities that may be susceptible to thermal degradation. A proactive analysis of these "thermal liabilities" is the first step in a comprehensive stability assessment.

  • N-Benzyl Group: The benzylic C-N bond can be susceptible to homolytic cleavage at elevated temperatures, potentially leading to de-benzylation and the formation of radical species.

  • Ketone Functionality: Ketones are generally stable but can undergo various reactions at high temperatures, including enolization, aldol-type condensations, or decarbonylation, especially in the presence of impurities or catalysts.[4]

  • Azaspirocyclic Core: The spirocyclic system, while imparting rigidity, also introduces ring strain.[5][6] The thermal decomposition of such systems can be complex, potentially involving ring-opening or rearrangement reactions.

  • Tertiary Amine: Tertiary amines can be prone to oxidation, especially at elevated temperatures in the presence of oxygen.

Understanding these potential degradation pathways is crucial for designing appropriate analytical methods to detect and quantify any degradation products.

Experimental Workflow for Thermal Stability Assessment

A multi-faceted approach is necessary to fully characterize the thermal stability of this compound. The following workflow outlines a logical progression of experiments, from initial screening to in-depth analysis.

G TGA Thermogravimetric Analysis (TGA) Forced_Deg Forced Degradation Studies TGA->Forced_Deg Identify Onset of Decomposition DSC Differential Scanning Calorimetry (DSC) DSC->Forced_Deg Identify Thermal Events (Melting, Polymorphism) LC_MS LC-MS/MS Analysis of Degradants Forced_Deg->LC_MS Isothermal_TGA Isothermal TGA LC_MS->Isothermal_TGA Characterize Degradation Products Kinetic_Modeling Kinetic Modeling Isothermal_TGA->Kinetic_Modeling

Caption: Experimental workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an essential first-line technique to determine the onset temperature of decomposition.

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) and Air (oxidative), with a purge rate of 50-100 mL/min. Running the experiment in both inert and oxidative atmospheres can provide insights into the role of oxygen in the degradation process.

    • Temperature Program: Ramp from ambient temperature to 500 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.

    • Identify the number of decomposition steps and the temperature range of each.

    • Determine the final residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It is used to identify thermal events such as melting, crystallization, glass transitions, and decomposition.[9]

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen purge at 50 mL/min.

    • Temperature Program:

      • Heat from ambient to a temperature above the melting point (e.g., 250 °C) at 10 °C/min.

      • Cool to a sub-ambient temperature (e.g., -20 °C) at 10 °C/min.

      • Reheat to 250 °C at 10 °C/min. This heat-cool-heat cycle can reveal information about polymorphism and the amorphous state.

  • Data Analysis:

    • Determine the melting point (Tm) and enthalpy of fusion (ΔHf). A sharp melting peak is indicative of a pure crystalline compound.[7]

    • Identify any other endothermic or exothermic events, which could correspond to solid-solid transitions or decomposition.

    • Observe any glass transitions (Tg) in the second heating scan, which would indicate the presence of an amorphous phase.

Parameter Thermogravimetric Analysis (TGA) Differential Scanning Calorimetry (DSC)
Principle Measures mass change vs. temperatureMeasures heat flow vs. temperature
Primary Information Decomposition temperature, residual massMelting point, enthalpy of fusion, polymorphism
Sample Size 5-10 mg2-5 mg
Typical Atmosphere Nitrogen, AirNitrogen

Table 1: Comparison of TGA and DSC for Thermal Stability Analysis.

Forced Degradation Studies: Simulating Stress Conditions

Forced degradation studies are a cornerstone of stability testing in the pharmaceutical industry.[10] They involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify likely degradation products and pathways.

G cluster_0 Stress Conditions cluster_1 Analysis Thermal Thermal Stress (Solid & Solution) LC_MS LC-MS/MS for Identification Thermal->LC_MS Acid Acidic Hydrolysis Acid->LC_MS Base Basic Hydrolysis Base->LC_MS Oxidative Oxidative Stress Oxidative->LC_MS Photolytic Photolytic Stress Photolytic->LC_MS HPLC HPLC for Quantification LC_MS->HPLC

Caption: Forced degradation study workflow.

Protocol for Forced Degradation
  • Thermal Stress (Solid State): Store a sample of this compound at a temperature below its melting point but significantly above accelerated stability conditions (e.g., 80°C) for a defined period (e.g., 1-4 weeks).

  • Thermal Stress (Solution): Prepare a solution of the compound in a relevant solvent (e.g., acetonitrile/water) and heat it at a controlled temperature (e.g., 60°C).

  • Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Treat a solution of the compound with a dilute base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

  • Oxidative Stress: Treat a solution of the compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

  • Photolytic Stress: Expose a solid sample and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

Analysis of Degradants

Following exposure to stress conditions, the samples should be analyzed by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS). This will allow for the separation, identification, and quantification of the parent compound and any degradation products.

Postulated Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The data from forced degradation studies will be instrumental in confirming or refuting these hypotheses.

G cluster_0 Potential Degradation Products Parent This compound Debenzylated 1-Azaspiro[4.5]decan-8-one Parent->Debenzylated Thermal/Photolytic Oxidized N-Oxide Parent->Oxidized Oxidative Ring_Opened Ring-Opened Products Parent->Ring_Opened Thermal/Acid/Base Hydrolyzed Hydrolysis Products Parent->Hydrolyzed Acid/Base

Caption: Postulated degradation pathways.

Conclusion: A Roadmap to Understanding Thermal Stability

This guide provides a comprehensive and scientifically rigorous framework for the evaluation of the thermal stability of this compound. By systematically applying the principles of thermal analysis and forced degradation, researchers and drug development professionals can gain a deep understanding of the molecule's intrinsic stability. This knowledge is not merely academic; it is a critical dataset that informs formulation development, packaging and storage recommendations, and ultimately, the successful progression of a promising compound from the laboratory to the clinic. The spirocyclic nature of this molecule class holds significant potential in medicinal chemistry, and a thorough characterization of its physicochemical properties, with thermal stability at the forefront, is an indispensable step in unlocking that potential.[1]

References

Methodological & Application

Synthetic Strategies for the Elucidation of 1-Benzyl-1-azaspiro[4.5]decan-8-one: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, making it an attractive framework for the design of novel therapeutics. The N-benzylated derivative, 1-Benzyl-1-azaspiro[4.5]decan-8-one, serves as a key intermediate in the synthesis of various targeted therapeutic agents, including receptor antagonists and enzyme inhibitors. This document provides a comprehensive overview of a robust synthetic route to this valuable compound, offering detailed protocols and mechanistic insights to guide researchers in its efficient preparation.

The synthesis of spirocyclic systems, particularly those incorporating aza-heterocycles, presents unique challenges in controlling regioselectivity and achieving efficient ring closure. The methodologies detailed herein are designed to be reproducible and scalable, providing a solid foundation for further derivatization and drug discovery efforts.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, this compound, suggests a strategy centered on the formation of the cyclohexanone ring onto a pre-functionalized piperidine core. This approach allows for the early introduction of the essential N-benzyl group. The key disconnection points towards an intramolecular cyclization of a dinitrile precursor, which can be synthesized from commercially available N-benzyl-4-piperidone.

G Target This compound Precursor1 3-(1-Benzyl-4-cyanopiperidin-4-yl)propanenitrile Target->Precursor1 Intramolecular Cyclization (Thorpe-Ziegler Reaction) Precursor2 N-Benzyl-4-piperidone Precursor1->Precursor2 Cyanoethylation Reagent1 Acrylonitrile

Caption: Retrosynthetic analysis of this compound.

This strategy offers a convergent and efficient pathway, leveraging well-established chemical transformations. The key steps involve:

  • Cyanoethylation of N-benzyl-4-piperidone to introduce the carbon framework for the second ring.

  • Formation of a dinitrile intermediate.

  • Intramolecular Thorpe-Ziegler cyclization to construct the six-membered ring.

  • Hydrolysis and decarboxylation of the resulting enaminonitrile to yield the target ketone.

Detailed Synthetic Protocols

Part 1: Synthesis of 3-(1-Benzyl-4-hydroxypiperidin-4-yl)propanenitrile

This initial step involves a base-catalyzed cyanoethylation of N-benzyl-4-piperidone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Benzyl-4-piperidone189.2610.0 g0.0528
Acrylonitrile53.063.5 mL0.0528
Potassium tert-butoxide112.210.59 g0.00528
tert-Butanol74.12100 mL-

Protocol:

  • To a stirred solution of N-benzyl-4-piperidone (10.0 g, 0.0528 mol) in tert-butanol (100 mL) at room temperature, add potassium tert-butoxide (0.59 g, 0.00528 mol) in one portion.

  • Cool the resulting mixture to 0-5 °C using an ice bath.

  • Add acrylonitrile (3.5 mL, 0.0528 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, quench the reaction by adding water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield 3-(1-benzyl-4-hydroxypiperidin-4-yl)propanenitrile as a pale yellow oil.

Part 2: Synthesis of 1-Benzyl-4-(2-cyanoethyl)piperidine-4-carbonitrile

This step involves the conversion of the hydroxyl group to a nitrile, creating the necessary dinitrile precursor for cyclization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(1-Benzyl-4-hydroxypiperidin-4-yl)propanenitrile244.3310.0 g0.0409
Thionyl chloride118.973.9 mL0.0532
Pyridine79.1010 mL-
Dichloromethane (DCM)84.93100 mL-
Sodium cyanide49.013.0 g0.0612
Dimethyl sulfoxide (DMSO)78.1350 mL-

Protocol:

  • Dissolve 3-(1-benzyl-4-hydroxypiperidin-4-yl)propanenitrile (10.0 g, 0.0409 mol) in anhydrous dichloromethane (100 mL) and cool to 0 °C.

  • Add pyridine (10 mL) followed by the dropwise addition of thionyl chloride (3.9 mL, 0.0532 mol).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water (100 mL) and extract with dichloromethane (2 x 50 mL).

  • Wash the combined organic layers with 1M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloro-intermediate.

  • Dissolve the crude intermediate in dimethyl sulfoxide (50 mL) and add sodium cyanide (3.0 g, 0.0612 mol).

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • After cooling to room temperature, pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (Eluent: Ethyl acetate/Hexane gradient) to obtain 1-benzyl-4-(2-cyanoethyl)piperidine-4-carbonitrile.

Part 3: Synthesis of this compound via Thorpe-Ziegler Cyclization

This is the key ring-forming step to construct the azaspiro[4.5]decane core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Benzyl-4-(2-cyanoethyl)piperidine-4-carbonitrile253.355.0 g0.0197
Sodium hydride (60% dispersion in oil)24.000.95 g0.0237
Anhydrous Toluene92.14100 mL-
Concentrated Hydrochloric Acid36.4650 mL-

Protocol:

  • To a suspension of sodium hydride (0.95 g, 0.0237 mol, 60% dispersion in oil) in anhydrous toluene (50 mL) under a nitrogen atmosphere, add a solution of 1-benzyl-4-(2-cyanoethyl)piperidine-4-carbonitrile (5.0 g, 0.0197 mol) in anhydrous toluene (50 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol (10 mL).

  • Add water (50 mL) and separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude enaminonitrile intermediate.

  • To the crude intermediate, add concentrated hydrochloric acid (50 mL) and heat to reflux for 6 hours to effect hydrolysis and decarboxylation.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield this compound as a crystalline solid.

Experimental Workflow

Caption: Overall synthetic workflow for this compound.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound. The strategy, centered around a Thorpe-Ziegler intramolecular cyclization, is well-suited for laboratory-scale synthesis and offers the potential for scalability. The protocols have been designed to be clear and concise, enabling researchers to confidently produce this valuable intermediate for their drug discovery and development programs. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Hussain, F., et al. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1438. [Link]

  • Mohamed, S. K., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2798. [Link]

  • Vardanyan, R. (2017). Synthesis of Some New 4-Substituted N-Benzyl-piperidines. ResearchGate. [Link]

  • Chinese Patent CN116924967A. (2023). Preparation method of N-benzyl-4-piperidone.

Application Note & Protocol: A High-Efficiency, One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]alkan-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Spiro-Thiazolidinone Scaffold

The 1-thia-4-azaspiro[4.5]alkane-3-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. These spiro-thiazolidinone derivatives are characterized by a unique three-dimensional structure that makes them attractive candidates for interacting with biological targets.[1] Their rigid, spirocyclic framework allows for precise spatial orientation of substituents, enhancing binding affinity and selectivity.

Recent research has highlighted the diverse pharmacological potential of this scaffold, with derivatives demonstrating potent biological activities. Notably, certain 1-thia-4-azaspiro[4.5]decan-3-ones have been identified as inhibitors of human coronavirus 229E replication, presenting a versatile chemical structure for antiviral drug development.[2][3] Furthermore, other analogues have shown promising anticancer properties, acting as dual inhibitors of key oncogenic proteins like EGFR and BRAFV600E, and inducing apoptosis in various cancer cell lines.[4][5][6]

The efficient construction of this valuable scaffold is paramount. Multicomponent reactions (MCRs) offer a superior synthetic strategy, enabling the assembly of complex molecules from simple precursors in a single step.[7][8][9] This approach aligns with the principles of green chemistry by improving atom economy, reducing waste, and simplifying operational procedures. This document provides a detailed protocol for a reliable and efficient one-pot, three-component synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones.

Reaction Principle & Mechanistic Insight

The synthesis proceeds via a one-pot, three-component condensation reaction involving a cyclic ketone, a primary amine, and mercaptoacetic acid (also known as thioglycolic acid).[10][11] The reaction is typically performed in a solvent such as benzene or toluene, often with azeotropic removal of water to drive the equilibrium forward.

The Causality Behind the Mechanism:

  • Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation between the cyclic ketone and the primary amine. The carbonyl group of the ketone is protonated, making it more electrophilic and susceptible to nucleophilic attack by the amine. Subsequent dehydration yields a highly reactive Schiff base (or the corresponding iminium ion) intermediate. This step is crucial as it forms the C=N bond that will become part of the final heterocyclic ring.

  • Thiol Addition: The sulfur atom of mercaptoacetic acid, a potent nucleophile, then attacks the electrophilic carbon of the Schiff base. This thiol-ene type reaction forms a new carbon-sulfur bond and creates a key intermediate.

  • Intramolecular Cyclization: The final step is a rapid, intramolecular aminolysis. The carboxylic acid group of the intermediate is in close proximity to the secondary amine nitrogen. The nitrogen atom attacks the carbonyl carbon of the acid, leading to cyclization and the formation of the stable five-membered thiazolidinone ring, expelling a molecule of water to yield the final spiro compound.

This elegant, sequential reaction cascade allows for the construction of two rings and one stereocenter around a central spiro carbon atom in a single synthetic operation.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol, from starting materials to the purified final product.

G cluster_start Setup & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Ketone Cyclic Ketone (e.g., Cyclohexanone) Mixing Combine reactants in dry solvent (e.g., Benzene) Ketone->Mixing Amine Primary Amine (e.g., 4-Fluoroaniline) Amine->Mixing Thio_acid Mercaptoacetic Acid Thio_acid->Mixing Reflux Reflux with Dean-Stark Trap (Azeotropic removal of H2O) Mixing->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Reaction Complete Purification Recrystallization (e.g., from Ethanol) Evaporation->Purification Product Pure 1-Thia-4-azaspiro[4.5]alkan-3-one Purification->Product

Caption: Workflow for the one-pot synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones.

Detailed Experimental Protocol

This protocol is a representative example based on the synthesis of 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one.[12] Researchers should adapt molar equivalents and reaction times based on their specific substrates.

Materials & Equipment:

  • Cyclohexanone

  • 4-Fluoroaniline

  • Mercaptoacetic acid (Thioglycolic acid)

  • Dry Benzene (or Toluene)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add dry benzene (100 mL).

  • Addition of Reactants: Add cyclohexanone (0.01 mol), 4-fluoroaniline (0.01 mol), and mercaptoacetic acid (0.01 mol) to the flask.

    • Expert Insight: The use of equimolar amounts of reactants is typical for this type of condensation. Dry benzene is employed as the solvent to facilitate the azeotropic removal of water using the Dean-Stark trap, which is critical for driving the reaction to completion by shifting the equilibrium of the initial imine formation.[10]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Vigorously stir the mixture and continue refluxing for 5-7 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The collection of water in the Dean-Stark trap serves as a direct visual confirmation that the dehydration/condensation steps are proceeding.

  • Solvent Removal: After the reaction is complete (as indicated by TLC and water collection), allow the flask to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid residue is then purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum to yield the pure 1-thia-4-azaspiro[4.5]decan-3-one product.

Representative Results & Data

The one-pot synthesis is highly efficient, providing good to excellent yields for a variety of substrates. The following table summarizes representative data from the literature for the synthesis of various spiro-thiazolidinone derivatives.

EntryKetone ComponentAmine ComponentYield (%)M.P. (°C)Reference
1Cyclohexanone4-Bromoaniline74160-162[12]
2Cyclohexanone4-Fluoroaniline-143-145[12]
34-Methylcyclohexanone4-Fluoroaniline-134-135[12]
4Cyclopentanone4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)71290-292[5]
5Cyclohexanone4-((2-Oxo-1,2-dihydroquinolin-4-yl)amino)75>300[5]

Conclusion

The one-pot, three-component synthesis described herein provides a robust, efficient, and straightforward route to the valuable 1-thia-4-azaspiro[4.5]alkan-3-one scaffold. This methodology offers high yields and operational simplicity, making it an ideal choice for academic research and industrial drug development programs. The proven biological significance of this scaffold, particularly in antiviral and anticancer applications, underscores the importance of this synthetic protocol for generating novel chemical entities for high-throughput screening and lead optimization.

References

  • Apaydın, S., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. Available at: [Link]

  • Chauhan, D., & Dahiya, R. (2011). Base catalyzed multicomponent synthesis of spiroheterocycles with fused heterosystems. Molecular Diversity, 15(3), 781-789. Available at: [Link]

  • Shaabani, A., et al. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link]

  • Dömling, A. (2002). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Molecular Diversity, 6(1), 1-23. Available at: [Link]

  • Felefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available at: [Link]

  • Wikipedia contributors. (2023). Ugi reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Shaabani, A., et al. (2012). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 8, 184-188. Available at: [Link]

  • Khan, M., et al. (2024). Multicomponent Synthesis of Structurally Diverse Spiroheterocycles using Bio-organic Catalyst in Aqueous Medium. Letters in Organic Chemistry, 21. Available at: [Link]

  • Apaydın, S., et al. (2019). Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. ResearchGate. Available at: [Link]

  • Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry, 6, 52. Available at: [Link]

  • Organic Chemistry Portal. Ugi Reaction. Available at: [Link]

  • Felefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • Felefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • Gomaa, A. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2826. Available at: [Link]

  • Gomaa, A. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAF Inhibitors. ResearchGate. Available at: [Link]

  • Basso, A., et al. (2018). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. PubMed Central. Available at: [Link]

  • Scott, T. L. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. Available at: [Link]

  • Felefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Institutes of Health. Available at: [Link]

Sources

The Strategic Role of 1-Benzyl-1-azaspiro[4.5]decan-8-one in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction to a Key Pharmaceutical Intermediate

1-Benzyl-1-azaspiro[4.5]decan-8-one, a spirocyclic ketone, has emerged as a critical building block in the synthesis of complex pharmaceutical molecules. Its rigid, three-dimensional structure makes it an ideal scaffold for the development of potent and selective therapeutic agents. This document provides a comprehensive overview of its applications, detailed synthetic protocols, and the scientific rationale behind its use for researchers, scientists, and professionals in drug development. The primary application of this intermediate lies in the synthesis of potent opioid analgesics, where it serves as a key precursor in pathways analogous to the renowned Janssen synthesis of fentanyl.

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₆H₂₁NO--INVALID-LINK--
Molecular Weight 243.35 g/mol --INVALID-LINK--
CAS Number 34740-06-8Vendor Data
Appearance Typically a liquid or low-melting solidInferred from similar compounds
Boiling Point Not well-documented
Solubility Soluble in common organic solventsInferred from structure

The Synthetic Pathway: From Precursor to Product

The utility of this compound is best illustrated through its role in the synthesis of N-aryl-azaspiro[4.5]decan-8-amine derivatives, which are direct precursors to potent opioid receptor modulators. The synthetic workflow can be broken down into three principal stages:

  • Synthesis of the Spirocyclic Ketone: The formation of the 1-azaspiro[4.5]decane core.

  • Reductive Amination: Introduction of the key arylamine moiety.

  • Acylation: Addition of the propanamide side chain, crucial for analgesic activity.

G cluster_0 Stage 1: Synthesis of the Spirocyclic Ketone cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Acylation A Starting Materials B This compound A->B Cyclization D N-phenyl-1-benzyl-1- azaspiro[4.5]decan-8-amine B->D Reductive Amination C Aniline C->D F Final API Precursor D->F Acylation E Propionyl Chloride E->F

Figure 1: General synthetic workflow.

Application Notes and Experimental Protocols

Protocol 1: Reductive Amination of this compound

Principle: Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. This two-step, one-pot process begins with the formation of an iminium ion from the reaction of the ketone with aniline, which is then reduced in situ to the corresponding amine.[1] The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are mild enough not to reduce the starting ketone but are sufficiently reactive to reduce the intermediate iminium ion.[2]

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or equivalent solvent system)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane, add aniline (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Care should be taken as gas evolution may occur.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-phenyl-1-benzyl-1-azaspiro[4.5]decan-8-amine.

Expert Insights: The addition of a catalytic amount of acid accelerates the formation of the iminium ion, which is the rate-limiting step in many reductive aminations. The choice of a non-protic solvent like DCE is crucial to prevent unwanted side reactions of the reducing agent.

Protocol 2: Acylation of N-phenyl-1-benzyl-1-azaspiro[4.5]decan-8-amine

Principle: The acylation of the secondary amine with an acylating agent, such as propionyl chloride or propionic anhydride, forms the final amide bond. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.[3]

Materials:

  • N-phenyl-1-benzyl-1-azaspiro[4.5]decan-8-amine

  • Propionyl chloride

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-phenyl-1-benzyl-1-azaspiro[4.5]decan-8-amine (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add propionyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired N-(1-benzyl-1-azaspiro[4.5]decan-8-yl)-N-phenylpropanamide.

Expert Insights: The slow addition of the acyl chloride at low temperature is important to control the exothermicity of the reaction and minimize the formation of side products. The use of a tertiary amine base is essential to scavenge the generated HCl, driving the reaction to completion.

G cluster_0 Reductive Amination cluster_1 Acylation A Dissolve Ketone and Aniline in DCE B Add Catalytic Acetic Acid A->B C Stir for 1-2h B->C D Add STAB C->D E Stir Overnight D->E F Quench with NaHCO3 E->F G Workup and Purify F->G H Dissolve Amine in DCM at 0°C I Add Triethylamine H->I J Add Propionyl Chloride I->J K Stir for 2-4h J->K L Workup and Purify K->L

Figure 2: Detailed experimental workflows.

The Role of the Benzyl Protecting Group

The N-benzyl group serves as a robust protecting group for the piperidine nitrogen throughout the initial synthetic steps. Its removal is a critical final step to liberate the free amine, which is often necessary for biological activity or for further derivatization.

Debenzylation Protocol:

Catalytic transfer hydrogenation is a common and effective method for N-debenzylation.[4] This method avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.

Materials:

  • N-benzylated spirocyclic compound

  • Palladium on carbon (10% Pd/C)

  • Formic acid or ammonium formate

  • Methanol or ethanol

Procedure:

  • Dissolve the N-benzylated compound in methanol.

  • Carefully add 10% Pd/C to the solution.

  • Add formic acid or ammonium formate as the hydrogen donor.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by standard methods.

Expert Insights: The choice of hydrogen donor can influence the reaction rate and selectivity. Formic acid is often effective, but ammonium formate can also be used. The catalyst is pyrophoric and should be handled with care, preferably in a moist state.[5]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as N-Benzyl-4-piperidone, can provide guidance.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[7]

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical chemistry. Its unique spirocyclic structure provides a rigid framework for the synthesis of complex and potent drug candidates. The protocols outlined in this document provide a solid foundation for its use in the laboratory, with a focus on the key transformations of reductive amination and acylation. As with any synthetic procedure, careful optimization and adherence to safety protocols are paramount for successful and reproducible results.

References

Application Note: A Validated Protocol for the Purification of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-tested protocol for the purification of 1-Benzyl-1-azaspiro[4.5]decan-8-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] The unique three-dimensional structure of azaspirocycles offers significant advantages in developing novel therapeutics, making robust purification methodologies essential.[1][3] This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices to ensure both high purity and optimal yield. We will detail a two-stage purification strategy employing flash column chromatography followed by recrystallization, a combination designed to effectively remove a broad spectrum of potential impurities from a crude synthetic mixture.

Introduction and Purification Strategy

This compound is a tertiary amine and a ketone. This bifunctional nature, combined with the bulky, relatively non-polar benzyl and spiro-alkane groups, dictates its chromatographic behavior and solubility profile. A typical synthesis of this compound may result in impurities such as unreacted starting materials, reaction byproducts, and residual catalysts.

Our recommended purification strategy is sequential:

  • Flash Column Chromatography: This is the primary purification step, designed to separate the target compound from impurities with significantly different polarities.[4][5] It is an indispensable technique for processing crude reaction mixtures.

  • Recrystallization: This is the final polishing step, ideal for removing trace impurities and yielding a highly pure, crystalline final product. The principle relies on the differences in solubility between the compound and impurities in a chosen solvent at varying temperatures.[6][7][8]

Part I: Purification by Flash Column Chromatography

Principle and Rationale

Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[4] For this compound, the polar ketone and tertiary amine functionalities will interact with the polar silica gel stationary phase. However, the large non-polar surface area of the molecule means it will not be retained as strongly as highly polar impurities (e.g., salts or reagents with multiple heteroatoms).

Expert Insight (Causality): We employ a gradient elution, starting with a low-polarity mobile phase and gradually increasing its polarity. This approach provides the highest resolution. Non-polar impurities are washed off the column first. As the solvent polarity increases, the mobile phase becomes a stronger competitor for the adsorption sites on the silica, allowing the desired product to elute. Finally, highly polar impurities are eluted at high solvent polarities. This prevents band broadening and ensures a clean separation.[5]

A Critical Note on Silica Gel: Standard silica gel is slightly acidic. This can sometimes cause issues with acid-sensitive compounds or, in the case of ketones, potentially catalyze unwanted side reactions.[9] For this specific azaspiro-ketone, standard silica gel is generally acceptable. However, if tailing is observed on TLC or if product degradation is suspected, the silica gel can be "neutralized" by preparing the slurry in the eluent system containing 0.5-1% triethylamine.

Detailed Step-by-Step Protocol
  • TLC Analysis: Before attempting the column, analyze the crude mixture using Thin-Layer Chromatography (TLC). Test various solvent systems of ethyl acetate (EtOAc) in hexanes. The ideal system will give the product an Rf value of approximately 0.25-0.35.

  • Column Preparation:

    • Prepare a slurry of silica gel (60–120 mesh) in the initial, low-polarity mobile phase (e.g., 5% EtOAc in hexanes).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase (e.g., 5% EtOAc/Hexanes).

    • Gradually increase the polarity of the mobile phase as the column runs (e.g., progressing from 5% to 10%, 15%, and 20% EtOAc in hexanes). The specific gradient will depend on the impurity profile seen on the initial TLC.

    • Collect fractions of equal volume (e.g., 15-20 mL) in test tubes.

  • Fraction Analysis:

    • Spot every few fractions on a TLC plate.

    • Visualize the spots under a UV lamp (the benzyl group should be UV-active) and/or by staining with a potassium permanganate dip.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product, which may be an oil or a semi-solid.

Data Presentation: Chromatography Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60-120 mesh)Standard polar stationary phase suitable for separating moderately polar compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% → 25%)Allows for efficient separation of compounds with varying polarities.
Expected Rf ~0.3 in 15-20% EtOAc/HexanesProvides optimal separation without excessively long elution times.
Visualization UV (254 nm), Potassium Permanganate StainThe aromatic ring is UV-active; the ketone can be visualized with a permanganate stain.

Part II: Purification by Recrystallization

Principle and Rationale

Recrystallization is a powerful technique for purifying solids.[6] The process relies on dissolving the impure compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out of the solution.[7][8] Impurities that are present in smaller amounts will remain dissolved in the cold solvent.

Expert Insight (Causality): The key to successful recrystallization is selecting the right solvent. An ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[7][10] For this compound, a moderately polar compound, solvents like ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes are excellent starting points.[11] Slow cooling is crucial as it allows for the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules.[6]

Detailed Step-by-Step Protocol
  • Solvent Selection:

    • Place a small amount of the product from the chromatography step into several test tubes.

    • Add a small amount of a different candidate solvent to each tube at room temperature. Observe the solubility.

    • If the compound is insoluble, heat the solvent to its boiling point. A good solvent will dissolve the compound when hot.

    • Allow the hot solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • Dissolution: Transfer the bulk of the semi-pure product to an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is just fully dissolved. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[10]

  • Decolorization (Optional): If the solution is colored by minor, highly-colored impurities, you can add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the carbon before cooling.[6]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8][10]

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.

  • Drying: Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them. For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum desiccator.

Data Presentation: Recrystallization Solvent Screening
Solvent SystemSolubility at 25 °CSolubility at Boiling PointCrystal Formation on Cooling
Ethanol Sparingly SolubleVery SolubleGood
Isopropanol Sparingly SolubleVery SolubleGood
Ethyl Acetate SolubleVery SolublePoor (too soluble)
Hexanes InsolubleSparingly SolubleMay "oil out"
EtOAc / Hexanes Varies with ratioVaries with ratioPotentially very good

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the complete purification protocol.

Purification_Workflow cluster_0 Stage 1: Bulk Purification cluster_1 Stage 2: Final Purification Crude Crude Reaction Mixture TLC_Analysis TLC Analysis (Determine Eluent) Crude->TLC_Analysis Dry_Load Dry Load onto Silica Crude->Dry_Load Column Flash Column Chromatography (Gradient Elution) Dry_Load->Column Fractions Collect Fractions Column->Fractions TLC_Check TLC Analysis of Fractions Fractions->TLC_Check Combine Combine Pure Fractions TLC_Check->Combine Evaporate Solvent Evaporation Combine->Evaporate Semi_Pure Semi-Pure Product Evaporate->Semi_Pure Solvent_Test Recrystallization Solvent Screening Semi_Pure->Solvent_Test Proceed to Recrystallization Dissolve Dissolve in Min. Hot Solvent Solvent_Test->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration & Cold Solvent Wash Cool->Filter Dry Dry Crystals Filter->Dry Pure_Product Pure Crystalline Product (>98% Purity) Dry->Pure_Product

Caption: Workflow for the purification of this compound.

Final Characterization

The purity of the final crystalline product should be confirmed by:

  • Melting Point Analysis: A pure substance will have a sharp melting point over a narrow range (e.g., < 2 °C).[10]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

By following this comprehensive, two-stage protocol, researchers can reliably obtain high-purity this compound suitable for the rigorous demands of drug development and advanced chemical research.

References

  • The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry. [Link]

  • DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Taylor & Francis Online. [Link]

  • Diversity-oriented synthesis of azaspirocycles. PubMed - NIH. [Link]

  • Column Chromatography - Organic Chemistry. Jack Westin. [Link]

  • Synthesis of novel angular spirocyclic azetidines. Semantic Scholar. [Link]

  • Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Recrystallization. University of California, Los Angeles - Chemistry. [Link]

  • Column Chromatography ketone/silica. Physics Forums. [Link]

  • Video: Recrystallization - Concept. JoVE. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • Separating ketones from reaction mixture. Reddit. [Link]

  • Video: Purification of a Total Lipid Extract with Column Chromatography. JoVE. [Link]

  • 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. National Center for Biotechnology Information (PMC). [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 1-Benzyl-1-azaspiro[4.5]decan-8-one, a spirocyclic compound of interest in medicinal chemistry and drug development. Spirocyclic scaffolds are prevalent in natural products and are increasingly utilized in the design of novel therapeutic agents due to their unique three-dimensional structures.[1] This guide outlines an integrated workflow employing spectroscopic and chromatographic techniques to unambiguously determine the structure, identity, purity, and key physicochemical properties of the title compound. Protocols are designed for researchers in synthetic chemistry, quality control, and pharmaceutical development, emphasizing the rationale behind methodological choices to ensure robust and reliable results.

Introduction and Significance

The 1-azaspiro[4.5]decane framework is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules.[2] The incorporation of a spiro-center introduces conformational rigidity and novel three-dimensional exit vectors for substituents, which can be exploited to enhance binding affinity and selectivity for biological targets. The N-benzyl protecting group is a common feature in the synthesis of such compounds, providing stability and influencing the molecule's lipophilicity.

This compound is a key intermediate or target molecule whose precise characterization is paramount for its use in further synthetic transformations or biological screening.[1][3] Inaccurate or incomplete characterization can lead to misleading structure-activity relationship (SAR) data and compromise downstream research. This application note presents a systematic workflow for its analysis.

cluster_structure Molecular Structure cluster_workflow Analytical Characterization Workflow mol This compound mol_image synthesis Synthesis & Purification spectroscopy Structural Elucidation (NMR, MS, IR) synthesis->spectroscopy Verify Structure chromatography Purity Assessment (HPLC, GC-MS) spectroscopy->chromatography Confirm Identity report Certificate of Analysis chromatography->report Quantify Purity

References

Application Notes & Protocols: 1-Benzyl-1-azaspiro[4.5]decan-8-one as a Privileged Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Spirocyclic scaffolds are of immense interest in medicinal chemistry due to the unique three-dimensional architecture they impart to molecules, often leading to enhanced biological activity and improved physicochemical properties.[1][2] This guide focuses on the synthetic utility of 1-Benzyl-1-azaspiro[4.5]decan-8-one, a versatile building block for constructing a diverse array of novel spiro-heterocycles. We provide a detailed exploration of its strategic importance, key reaction pathways, and step-by-step protocols for the synthesis of medicinally relevant compounds, including spiro-thiazolidinones and spiro-oxindoles. The causality behind experimental choices is explained, and potential applications in drug discovery, particularly in developing antimicrobial and anticancer agents, are discussed.[3][4][5]

Strategic Importance of the this compound Scaffold

The utility of this compound as a synthetic precursor stems from its distinct structural features. The spirocyclic core, where the piperidine and cyclohexane rings share a single quaternary carbon, provides a rigid, conformationally restricted framework. This rigidity is highly desirable in drug design as it can lead to higher binding affinity and selectivity for biological targets.

Key Features:

  • Reactive Ketone: The carbonyl group at the C-8 position is the primary reactive handle for synthetic transformations, allowing for the construction of new heterocyclic rings fused at the spiro center.

  • Benzyl Protecting Group: The N-benzyl group serves as a robust protecting group for the piperidine nitrogen, preventing unwanted side reactions. It can be readily removed in later synthetic steps (e.g., via hydrogenolysis) to allow for further functionalization at the nitrogen atom, enabling the generation of compound libraries for structure-activity relationship (SAR) studies.

  • Three-Dimensionality: Unlike planar aromatic systems, this spiro-scaffold provides excellent three-dimensional spatial arrangement, a key feature for exploring new chemical space and interacting with complex biological macromolecules.[1]

Caption: Structure of this compound.

Synthesis of Spiro-Thiazolidinone Derivatives

One of the most robust applications of this compound is in the one-pot, three-component synthesis of spiro-thiazolidinones. These heterocyclic motifs are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][6]

Mechanistic Rationale

The reaction proceeds via a tandem condensation-cyclization mechanism. First, the carbonyl group of the spiroketone reacts with a primary amine (R-NH₂) to form a Schiff base or imine intermediate. This is the rate-determining step and is often catalyzed by acid and driven by the removal of water. Subsequently, the thiol group of thioglycolic acid performs a nucleophilic attack on the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl, eliminating a second molecule of water to form the stable five-membered thiazolidinone ring.[3][7]

Detailed Protocol: Synthesis of 1'-Benzyl-4-(4-chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one

This protocol provides a representative example for the synthesis of a spiro-thiazolidinone derivative.

Materials:

  • This compound (1.0 mmol, 243.35 mg)

  • 4-Chloroaniline (1.1 mmol, 140.3 mg)

  • Thioglycolic acid (1.2 mmol, 83 µL)

  • Anhydrous Toluene (20 mL)

  • Glacial Acetic Acid (catalytic, ~2 drops)

  • Sodium Bicarbonate (5% aqueous solution)

  • Brine solution

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 mmol) and 4-chloroaniline (1.1 mmol) in anhydrous toluene (20 mL).

  • Imine Formation: Add a catalytic amount of glacial acetic acid. Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours until the starting ketone is consumed (monitored by TLC).

    • Scientist's Note: The azeotropic removal of water is critical to drive the equilibrium towards the formation of the imine intermediate. Anhydrous conditions are paramount for this step.

  • Cyclization: Cool the reaction mixture to room temperature. Add thioglycolic acid (1.2 mmol) dropwise.

  • Completion: Heat the mixture back to reflux and continue stirring for another 6-8 hours. Monitor the formation of the product by TLC.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 20 mL) to remove unreacted acids, followed by brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spiro-thiazolidinone product.

  • Characterization: The structure of the final compound should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Representative Spiro-Thiazolidinone Syntheses
EntryAmine Component (R-NH₂)Product NameExpected Yield (%)
1Aniline1'-Benzyl-4-phenyl-1-thia-4-azaspiro[4.5]decan-3-one80-90
24-Fluoroaniline1'-Benzyl-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one85-95
32-Aminopyridine1'-Benzyl-4-(pyridin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one75-85
4Benzylamine1'-Benzyl-4-benzyl-1-thia-4-azaspiro[4.5]decan-3-one70-80

Note: Yields are estimates based on similar reactions reported in the literature and may vary based on specific reaction conditions and purification efficiency.[7][8][9]

Experimental Workflow Diagram

Workflow cluster_react Reaction Phase cluster_workup Work-up & Purification A 1. Mix Spiroketone, Amine, Toluene, Acid B 2. Reflux with Dean-Stark (4-6h) A->B C 3. Cool to RT, Add Thioglycolic Acid B->C D 4. Reflux (6-8h) C->D E 5. Cool to RT D->E F 6. Aqueous Wash (NaHCO₃, Brine) E->F G 7. Dry (Na₂SO₄), Filter, Concentrate F->G H 8. Column Chromatography G->H I Pure Spiro-Thiazolidinone H->I

Caption: Workflow for spiro-thiazolidinone synthesis.

Synthesis of Spiro-Oxindole Derivatives

Spiro-oxindoles are a prominent class of natural and synthetic compounds that form the core of many pharmaceuticals, including antitumor and antimalarial agents.[2][10] The synthesis of these complex scaffolds can be efficiently achieved from this compound via a [3+2] cycloaddition reaction.

Mechanistic Rationale

This transformation involves an intermolecular 1,3-dipolar cycloaddition reaction. An azomethine ylide is generated in situ from the condensation of this compound and a secondary amino acid, such as L-proline or sarcosine. This ylide, a 1,3-dipole, then reacts with an electron-deficient alkene (dipolarophile), typically an isatin-derived Knoevenagel condensation product (e.g., an arylidene-oxindole). The reaction proceeds with high regio- and stereoselectivity to furnish complex polycyclic spiro-oxindole systems.[2][11][12]

Detailed Protocol: Synthesis of a Spiro[indoline-3,2'-pyrrolizine] Derivative

Materials:

  • This compound (1.0 mmol, 243.35 mg)

  • Isatin (or substituted isatin) (1.0 mmol)

  • L-Proline (1.1 mmol, 126.6 mg)

  • Electron-deficient alkene (e.g., trans-3-benzoyl acrylic acid) (1.0 mmol)

  • Anhydrous Methanol (25 mL)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the isatin derivative (1.0 mmol), the electron-deficient alkene (1.0 mmol), this compound (1.0 mmol), and L-proline (1.1 mmol) in anhydrous methanol (25 mL).

    • Scientist's Note: This is a multi-component reaction where the azomethine ylide is formed transiently. The order of addition is typically not critical, but all components should be present for the cascade to proceed.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by TLC, typically showing the consumption of the starting materials and the appearance of a new, often less polar, product spot. The reaction is usually complete within 3-6 hours.[11]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If so, collect the solid by vacuum filtration and wash with cold methanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

  • Characterization: Confirm the structure and stereochemistry of the purified spiro-oxindole using ¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography.

Reaction Scheme Diagram

Reaction Spiroketone Spiroketone Ylide Azomethine Ylide (1,3-Dipole) Spiroketone->Ylide + AminoAcid L-Proline AminoAcid->Ylide IsatinAlkene Isatin-derived Alkene Product Spiro-oxindole Product Ylide->Product + Isatin-derived Alkene [3+2] Cycloaddition

Caption: [3+2] Cycloaddition for spiro-oxindole synthesis.

Applications in Drug Discovery

The novel heterocycles derived from this compound are of significant interest to drug development professionals. Their rigid, three-dimensional structures make them attractive candidates for targeting protein-protein interactions and enzyme active sites.

  • Antimicrobial Agents: Thiazolidinone-containing heterocycles have a long history of investigation as antimicrobial agents.[3][5] The spiro-derivatives synthesized from this scaffold can be screened against various bacterial and fungal strains, including resistant ones like MRSA.[13][14][15]

  • Anticancer Agents: Spiro-oxindoles are a well-established class of anticancer compounds.[2][4] They can function as inhibitors of crucial cellular targets like MDM2-p53 and kinases. The synthesized compounds represent novel chemical entities that warrant evaluation in anticancer screening programs.[7][16]

  • CNS-active Agents: The core piperidine structure is a common feature in centrally active drugs. Derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as M1 muscarinic agonists for potential use in treating dementia.[17] This suggests that heterocycles derived from the parent azaspiro-decanone could also be explored for neurological applications.

Conclusion

This compound is a powerful and versatile starting material for the synthesis of complex, medicinally relevant spiro-heterocycles. The protocols detailed herein for the creation of spiro-thiazolidinones and spiro-oxindoles are robust, efficient, and yield compounds with high potential for drug discovery applications. By leveraging the unique structural features of this scaffold, researchers can readily access novel chemical space and develop innovative therapeutic agents.

References

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial activities of heterocycles derived from thienylchalcones. (n.d.). University of Botswana. Retrieved from [Link]

  • Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). (n.d.). ResearchGate. Retrieved from [Link]

  • Structures, reagents and conditions for the synthesis of the spiro... (n.d.). ResearchGate. Retrieved from [Link]

  • Antimicrobial activities of heterocycles derived from thienylchalcones. (2014, June 28). Journal of King Saud University - Science. Retrieved from [Link]

  • A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Heterocycle Compounds with Antimicrobial Activity. (2020). PubMed. Retrieved from [Link]

  • 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022, April 26). HETEROCYCLES. Retrieved from [Link]

  • Strategies for the enantioselective synthesis of spirooxindoles. (2012, July 21). PubMed. Retrieved from [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023, October 8). National Institutes of Health. Retrieved from [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023, March 22). MDPI. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of complex heterocycles to discover a novel treatment for heart failure. (n.d.). American Chemical Society. Retrieved from [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023, March 22). National Institutes of Health. Retrieved from [Link]

  • (PDF) Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. (2025, July 1). ResearchGate. Retrieved from [Link]

  • Synthesis of new biologically actived azaspiro compounds. (n.d.). Blucher Proceedings. Retrieved from [Link]

  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (n.d.). Iraqi National Journal of Chemistry. Retrieved from [Link]

  • Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media. (2023, January 7). MDPI. Retrieved from [Link]

  • Synthesis of spiro heterocycles 8a–10a. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed. Retrieved from [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. Retrieved from [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). IRIS. Retrieved from [Link]

  • Synthesis of an 8‐Benzyl‐4‐(p‐substituted‐benzyl)‐1,4,8‐triazaspiro[4.5]decan‐2‐one Library on SynPhase TMLanterns. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

The Versatile Scaffold: Application Notes for 1-Benzyl-1-azaspiro[4.5]decan-8-one in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The 1-benzyl-1-azaspiro[4.5]decan-8-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics targeting a wide array of biological entities. This guide offers an in-depth exploration of this scaffold, from its synthesis and characterization to its diverse applications in drug design, providing researchers with the foundational knowledge and practical protocols to leverage its potential.

The Azaspiro[4.5]decane Core: A Gateway to Diverse Pharmacological Activity

The azaspiro[4.5]decane skeleton, characterized by a piperidine ring fused to a cyclopentane or cyclohexane ring at a shared carbon atom, serves as a versatile template in drug discovery. The introduction of a benzyl group at the nitrogen atom and a ketone at the 8-position creates the this compound scaffold, a key intermediate for a multitude of derivatives with significant biological activities. These derivatives have shown promise as M1 muscarinic agonists for the potential treatment of Alzheimer's disease, potent sigma-1 receptor ligands for tumor imaging, and 5-HT1A receptor ligands with anxiolytic and antidepressant potential.[1][2][3] The scaffold's utility extends to the development of RIPK1 kinase inhibitors for inflammatory conditions and mitochondrial permeability transition pore (mPTP) inhibitors with cytoprotective effects.[4][5]

The strategic placement of the benzyl group often serves as a crucial pharmacophoric element, interacting with hydrophobic pockets in target proteins. The spirocyclic nature of the core imparts a conformational rigidity that can lead to higher binding affinities and selectivities compared to more flexible acyclic or monocyclic analogs.

Synthesis and Derivatization: Building the Molecular Toolkit

The synthesis of the this compound scaffold and its derivatives can be achieved through various synthetic routes. A common and effective strategy involves the multi-step synthesis starting from a suitable cyclic ketone.

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a general, three-step synthesis of a substituted 1,3-diazaspiro[4.5]decane-2,4-dione, which can be adapted for the synthesis of the target scaffold.[6]

Step 1: Strecker Reaction The initial step involves the Strecker synthesis of an α-amino nitrile from a cyclic ketone. For example, 4-phenylcyclohexan-1-one can be reacted with sodium cyanide and an amine hydrochloride in a suitable solvent system.

Step 2: Ureido Derivative Formation The resulting α-amino nitrile is then treated with potassium cyanate in the presence of an acid to yield the corresponding ureido derivative.

Step 3: Cyclization The final step involves the cyclization of the ureido derivative using a strong base, such as sodium hydride, in an anhydrous aprotic solvent like DMF, followed by acidic workup to yield the desired spirocyclic hydantoin.

Protocol 2: Derivatization via Reductive Amination

A key method for introducing the benzyl group onto the nitrogen of the azaspiro[4.5]decan-8-one core is reductive amination.

Materials:

  • 1-Azaspiro[4.5]decan-8-one

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-azaspiro[4.5]decan-8-one (1 equivalent) and benzaldehyde (1.1 equivalents) in DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Structure-Activity Relationship (SAR) and Applications in Drug Design

The pharmacological profile of this compound derivatives can be finely tuned by modifying various positions on the scaffold.

Key Modification Points and Their Impact:
  • Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring can significantly influence binding affinity and selectivity. For example, in the development of sigma-1 receptor ligands, a fluoroethoxy group on the benzyl ring was found to impart high affinity.[2]

  • Modifications of the Ketone: The ketone at the 8-position is a versatile handle for further derivatization. It can be reduced to an alcohol, converted to an oxime, or used in reactions to introduce new ring systems. These modifications have been shown to be critical for activity in M1 muscarinic agonists.[1]

  • Alterations of the Spirocyclic Core: Replacing the carbon atoms in the cyclopentane or cyclohexane ring with heteroatoms (e.g., oxygen, sulfur, or additional nitrogen atoms) can lead to compounds with entirely different biological activities. For instance, 1-oxa-8-azaspiro[4.5]decanes have been explored as M1 muscarinic agonists, while 1-thia-4,8-diazaspiro[4.5]decan-3-ones have been investigated as dual EGFR/BRAFV600E inhibitors.[1][7]

Table 1: Exemplary Derivatives and their Biological Targets
Derivative ClassTargetTherapeutic AreaReference
1-Oxa-8-azaspiro[4.5]decanesM1 Muscarinic ReceptorsAlzheimer's Disease[1]
1,4-Dioxa-8-azaspiro[4.5]decanesSigma-1 ReceptorsCancer Imaging[2]
8-Azaspiro[4.5]decane-7,9-diones5-HT1A ReceptorsAnxiety/Depression[3]
2,8-Diazaspiro[4.5]decan-1-onesRIPK1 KinaseInflammatory Diseases[4]
1,4,8-Triazaspiro[4.5]decan-2-onesmPTPIschemia/Reperfusion Injury[5]

Analytical Characterization: Ensuring Purity and Structural Integrity

The robust characterization of the this compound scaffold and its derivatives is paramount for reliable biological evaluation. A combination of spectroscopic and chromatographic techniques is typically employed.

Protocol 3: Analytical Workflow

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals to identify include the benzylic protons, the protons on the spirocyclic rings, and any substituent protons.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The carbonyl carbon of the ketone typically appears at a characteristic downfield shift.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound.

3. High-Performance Liquid Chromatography (HPLC):

  • Purity Assessment: A reversed-phase HPLC method is typically used to determine the purity of the final compound. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid or trifluoroacetic acid, is commonly employed.

  • Method Parameters (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Detection: UV at 254 nm

Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

G cluster_synthesis Synthesis Workflow Start Start Cyclic Ketone Cyclic Ketone Strecker Reaction Strecker Reaction Cyclic Ketone->Strecker Reaction NaCN, Amine Ureido Formation Ureido Formation Strecker Reaction->Ureido Formation KOCN, Acid Cyclization Cyclization Ureido Formation->Cyclization Base, DMF Azaspiro Core Azaspiro Core Cyclization->Azaspiro Core Reductive Amination Reductive Amination Azaspiro Core->Reductive Amination Benzaldehyde, NaBH(OAc)3 This compound This compound Reductive Amination->this compound Purification Purification This compound->Purification Chromatography Final Product Final Product Purification->Final Product

Caption: General synthetic workflow for this compound.

Caption: Workflow for the analytical characterization of the scaffold.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. Its unique structural features and synthetic accessibility make it an attractive starting point for the development of novel therapeutics across a range of disease areas. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug design endeavors, paving the way for the discovery of next-generation medicines.

References

  • Ishii, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. [Link]

  • Ma, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-1129. [Link]

  • Onishi, K., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 44(11), 2056-2063. [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • IRIS Institutional Research Information System. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Zervou, M., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(3), M1260. [Link]

  • Al-Ostath, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2785. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Benzyl-8-azaspiro[4.5]decan-1-one. PubChem Compound Database. [Link]nih.gov/compound/155892201)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 1-Benzyl-1-azaspiro[4.5]decan-8-one, and which offers the best yield?

A: The construction of the 1-azaspiro[4.5]decane core is commonly achieved through intramolecular cyclization reactions. Two of the most effective and widely documented methods are the Dieckmann condensation and the intramolecular Michael addition.

  • Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester, which forms a cyclic β-keto ester.[1][2][3] For the synthesis of this compound, this typically involves a precursor such as a 1-benzylpiperidine-4,4-dicarboxylate derivative. This method is often favored for its reliability in forming five- and six-membered rings.[4][5]

  • Intramolecular Aza-Michael Addition: This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule.[6][7] This can be a powerful method for constructing the spirocyclic system, particularly when the appropriate precursor is readily available.

For consistently achieving high yields, the Dieckmann condensation is often the more robust and predictable method. The thermodynamic stability of the resulting five-membered ring fused to the piperidine core is a significant driving force for this reaction.

Q2: I am experiencing low yields with the Dieckmann condensation. What are the common pitfalls?

A: Low yields in a Dieckmann condensation are a frequent issue and can often be traced back to a few critical experimental parameters:

  • Base Selection and Quality: The choice of base is paramount. Sodium ethoxide is a common choice when using ethyl esters. It is crucial that the alkoxide base corresponds to the ester's alcohol to prevent transesterification. Using a sterically hindered, non-nucleophilic base like potassium tert-butoxide or sodium hydride can sometimes minimize side reactions.[4]

  • Anhydrous Conditions: The Dieckmann condensation is extremely sensitive to moisture. Any water present can hydrolyze the ester starting material and quench the enolate intermediate, which is essential for the cyclization. All glassware must be rigorously dried, and the use of anhydrous solvents is mandatory.

  • Reaction Temperature: The temperature must be carefully controlled. While heat is often required to drive the reaction, excessive temperatures can lead to decomposition and the formation of byproducts. Refluxing in a suitable solvent like toluene or THF is a common practice.[4]

Troubleshooting Guide: Improving Low Yields in the Dieckmann Condensation

This guide provides a systematic approach to diagnosing and resolving issues leading to poor yields of this compound.

Initial Diagnostic Checks
  • Reagent Purity: Confirm the purity of the starting diester using techniques like NMR or LC-MS.

  • Base Integrity: Ensure the base is fresh and has not been deactivated by atmospheric moisture.

  • Solvent Quality: Use freshly distilled or commercially available anhydrous solvents.

Troubleshooting Workflow

Caption: A decision tree for troubleshooting low reaction yields.

In-depth Solutions

1. Optimizing the Base and Solvent System

  • Rationale: The base's role is to deprotonate the α-carbon of one of the ester groups, forming an enolate that initiates the intramolecular attack.[1] The solvent influences the stability and reactivity of this enolate.

  • Troubleshooting Steps:

    • Base: If using sodium ethoxide, consider preparing it fresh for optimal reactivity. Alternatively, switching to sodium hydride (NaH) in an aprotic solvent like THF can be beneficial as it avoids the presence of the corresponding alcohol, which can participate in reversible reactions.

    • Solvent: While toluene is effective, polar aprotic solvents like THF can enhance the stability of the enolate.[4] Ensure the chosen solvent is rigorously dried.

2. Fine-Tuning Reaction Temperature and Duration

  • Rationale: The kinetics of the Dieckmann condensation are temperature-dependent. The reaction must be allowed to proceed to completion without significant degradation of the product.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a consistent internal reaction temperature. For refluxing THF, this is around 66°C, and for toluene, it is about 111°C.

    • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

3. Refining the Workup and Purification Process

  • Rationale: The initial product of the Dieckmann condensation is a β-keto ester. This is often followed by a decarboxylation step to yield the final ketone. The workup must effectively isolate the desired product without causing degradation.

  • Troubleshooting Steps:

    • Acidic Quench: The reaction is typically quenched by adding it to a cold, dilute acid (e.g., HCl or acetic acid). This neutralizes the base and protonates the enolate.

    • Decarboxylation: The subsequent decarboxylation is usually achieved by heating the β-keto ester in an acidic aqueous solution. This step should also be monitored for completion.

    • Purification: Column chromatography on silica gel is a standard method for purification. A careful selection of the eluent system is necessary to achieve good separation.

Table 1: Comparative Analysis of Reaction Conditions

ParameterSuboptimal ConditionOptimized ConditionJustification
Base Aged Sodium EthoxideFresh Sodium Hydride (NaH)NaH provides an irreversible deprotonation and avoids alkoxide exchange.
Solvent Technical Grade TolueneAnhydrous Tetrahydrofuran (THF)THF is a polar aprotic solvent that can better stabilize the enolate intermediate.[4]
Temperature Uncontrolled heating mantleControlled reflux at 66°CPrecise temperature control minimizes side reactions and decomposition.
Monitoring Fixed reaction timeTLC monitoring every 2 hoursEnsures the reaction is stopped at optimal completion, preventing degradation.

Optimized Experimental Protocol for this compound Synthesis

This protocol incorporates best practices to maximize the yield and purity of the target compound.

Step 1: Reaction Setup

  • Thoroughly oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Assemble the reaction apparatus, including a reflux condenser and a dropping funnel, under a positive pressure of the inert gas.

Step 2: Dieckmann Condensation

  • In the reaction flask, suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Dissolve the starting diester (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66°C).

  • Monitor the reaction's progress by TLC until the starting material is consumed.

Step 3: Workup and Decarboxylation

  • Cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of a 1 M HCl solution until the mixture is acidic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude β-keto ester, add a mixture of acetic acid and 3 M HCl and heat to reflux to effect decarboxylation.

Step 4: Purification

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Synthesis Workflow Start Starting Diester Step1 Dieckmann Condensation (NaH, Anhydrous THF, Reflux) Start->Step1 Intermediate β-Keto Ester Intermediate Step1->Intermediate Step2 Acidic Workup & Decarboxylation (HCl/AcOH, Heat) Intermediate->Step2 Purification Column Chromatography Step2->Purification Product This compound Purification->Product

Caption: A streamlined workflow for the synthesis of the target compound.

References

  • Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. Available from: [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]

  • MDPI. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • National Center for Biotechnology Information. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Available from: [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]

  • Royal Society of Chemistry. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Available from: [Link]

  • ResearchGate. Figure 2 Retrosynthesis: Literature routes for the preparation of... Available from: [Link]

  • MDPI. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Available from: [Link]

  • ResearchGate. (PDF) . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Available from: [Link]

  • IRIS. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • Blucher Proceedings. Synthesis of new biologically actived azaspiro compounds. Available from: [Link]

  • ResearchGate. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]

  • Organic Reactions. The Intramolecular Michael Reaction. Available from: [Link]

  • Physics Wallah. Reaction and Mechanism of Dieckmann reaction. Available from: [Link]

  • National Center for Biotechnology Information. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available from: [Link]

  • Frontiers. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available from: [Link]

  • National Center for Biotechnology Information. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic piperidine. Spirocyclic piperidines are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can lead to more potent and selective drug candidates.[1][2][3][4] However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic route.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing insights into their causes and practical solutions.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • After purification, the isolated yield of this compound is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks, indicating the presence of several byproducts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Dieckmann Condensation The key cyclization step, a Dieckmann condensation, may be sluggish or incomplete. This is often due to an insufficiently strong base, incorrect reaction temperature, or the presence of moisture which can quench the base.Optimize Base and Conditions: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure strictly anhydrous conditions by flame-drying glassware and using dry solvents. The reaction temperature may also need to be optimized; for instance, some condensations proceed better at elevated temperatures.[5]
Formation of Polymeric Byproducts Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymers. This is more likely at higher concentrations.Adjust Reaction Concentration: Perform the reaction at a higher dilution to favor the intramolecular cyclization over intermolecular polymerization. This is known as the high-dilution principle.
Hydrolysis of Intermediates The β-keto ester intermediate formed during the Dieckmann condensation is susceptible to hydrolysis back to the dicarboxylic acid, especially during acidic workup.Careful Workup: Neutralize the reaction mixture carefully with a mild acid, such as acetic acid or saturated ammonium chloride solution, while keeping the temperature low to minimize hydrolysis.
Side Reactions of the Benzylamine Moiety The benzylamine can undergo side reactions, such as oxidation or N-debenzylation, particularly if harsh reaction conditions are employed.Protecting Group Strategy: While the benzyl group is often desired in the final product, if side reactions are a major issue, consider using a more robust protecting group that can be removed and replaced with the benzyl group in a later step.
Problem 2: Presence of an Unexpected Impurity with a Similar Rf Value

Symptoms:

  • Difficulty in separating the desired product from an impurity using standard column chromatography.

  • 1H NMR of the "pure" product shows extra signals, often in the aromatic or aliphatic region.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Decarboxylation If the synthesis involves a Dieckmann condensation followed by decarboxylation, residual β-keto ester may remain. This intermediate often has a polarity similar to the final product, making separation challenging.Ensure Complete Decarboxylation: After the cyclization, ensure the hydrolysis and decarboxylation step is driven to completion. This typically involves heating the reaction mixture in the presence of acid or base. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Formation of Isomeric Byproducts Depending on the specific synthetic route, isomeric spirocyclic compounds could be formed. For example, if the cyclization can occur at different positions.Re-evaluate the Synthetic Strategy: Analyze the starting materials and reaction mechanism to determine if alternative cyclization pathways are possible. Modifying the substituents on the starting materials can sometimes direct the cyclization to the desired position.
Over-reduction or Incomplete Oxidation If the synthesis involves reduction of a precursor or oxidation of an alcohol, incomplete reaction or over-reaction can lead to impurities. For instance, if synthesizing from a precursor with another reducible group.Optimize Redox Conditions: Carefully select the reducing or oxidizing agent and control the stoichiometry and reaction time. For example, using a milder reducing agent like sodium borohydride instead of lithium aluminum hydride can prevent over-reduction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its key steps?

A common and effective method for synthesizing N-benzyl-4-piperidone derivatives, which are precursors to the target molecule, involves a double Michael addition of benzylamine to an acrylate, followed by a Dieckmann condensation.[5] The key steps are:

  • Double Michael Addition: Benzylamine is reacted with two equivalents of an acrylic ester (e.g., methyl acrylate) to form a diester.

  • Dieckmann Condensation: The resulting diester undergoes an intramolecular cyclization in the presence of a strong base (like sodium hydride) to form a β-keto ester.

  • Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and heated to induce decarboxylation, yielding the N-benzyl-4-piperidone core. The spirocyclic structure is typically formed by reacting this piperidone with a suitable bifunctional reagent.

Q2: What are the primary side reactions to be aware of during the Dieckmann condensation step?

The Dieckmann condensation is a critical step, and several side reactions can occur:

  • Intermolecular Condensation: As mentioned in the troubleshooting guide, at high concentrations, two molecules of the diester can react with each other, leading to dimers or polymers instead of the desired cyclic product.

  • Claisen Condensation: If there are other enolizable protons in the molecule, undesired Claisen-type condensations can occur.

  • Hydrolysis of the Ester: Any moisture in the reaction will consume the strong base and can also lead to the hydrolysis of the ester groups, preventing cyclization.

To mitigate these, it is crucial to maintain strictly anhydrous conditions, use a suitable non-nucleophilic strong base, and control the reaction concentration.

Q3: How can I effectively purify this compound?

Purification is typically achieved through column chromatography on silica gel.[6] A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • TLC Analysis: Before running a column, it is essential to determine the appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product.

  • pH Adjustment: Since the product is a tertiary amine, it can streak on silica gel. Adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent can improve the peak shape and separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Q4: Are there alternative synthetic strategies to access spirocyclic piperidines?

Yes, several other methods have been developed for the synthesis of spirocyclic piperidines.[4][7] Some notable approaches include:

  • Radical Cyclization: Photoredox catalysis can be used to generate an aryl radical from a linear precursor, which then undergoes a regioselective cyclization to form the spirocyclic piperidine scaffold.[2]

  • Intramolecular aza-Michael Addition: A "Clip-Cycle" approach has been described where cross-metathesis is followed by an intramolecular asymmetric aza-Michael addition to form enantioenriched 3-spiropiperidines.[3]

  • Castagnoli–Cushman Reaction: This three-component reaction can be used to generate unsaturated spirocyclic lactams, which can then be hydrogenated and reduced to afford 2-spiropiperidines.[8]

The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Visualizing the Reaction Pathway and Troubleshooting

Main Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for N-benzyl-4-piperidone derivatives, which are key precursors.

G cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Spirocyclization A Benzylamine + 2 eq. Acrylate B Diester Intermediate A->B Base catalyst C β-Keto Ester Intermediate B->C Strong Base (e.g., NaH) D N-Benzyl-4-piperidone Core C->D H3O+, Heat E This compound D->E Bifunctional Reagent

Caption: Generalized synthetic workflow.

Troubleshooting Logic for Low Yield

This diagram outlines the decision-making process when troubleshooting a low-yielding reaction.

G Start Low Yield Observed CheckCrude Analyze Crude Reaction Mixture (TLC/LC-MS) Start->CheckCrude MultipleSpots Multiple Spots/Peaks? CheckCrude->MultipleSpots IncompleteReaction Incomplete Reaction MultipleSpots->IncompleteReaction Yes SideProducts Significant Side Products MultipleSpots->SideProducts Yes OptimizeConditions Optimize Reaction Time, Temp, Reagents IncompleteReaction->OptimizeConditions CheckConcentration High Concentration? SideProducts->CheckConcentration FinalProduct Improved Yield OptimizeConditions->FinalProduct Dilute Run at Higher Dilution CheckConcentration->Dilute Yes CheckMoisture Anhydrous Conditions? CheckConcentration->CheckMoisture No Dilute->OptimizeConditions DrySystem Ensure Dry Solvents/Glassware CheckMoisture->DrySystem No DrySystem->OptimizeConditions

Caption: Troubleshooting workflow for low yield.

References

  • Akkurt, M., et al. (2008). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1438. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2824. Available from: [Link]

  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. Available from: [Link]

  • Griggs, S. D., et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(30), 5441-5468. Available from: [Link]

  • Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone.
  • ResearchGate. (n.d.). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Available from: [Link]

  • White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). Available from: [Link]

  • PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available from: [Link]

  • PubMed Central. (n.d.). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Available from: [Link]

  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Available from: [Link]

  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Available from: [Link]

  • Chemspace. (n.d.). 8-benzyl-8-azaspiro[4.5]decan-1-one hydrochloride. Available from: [Link]

  • ResearchGate. (n.d.). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[9][10] decane-7,9-dione hydrochloride. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Available from: [Link]

Sources

Technical Support Center: Optimization of Azaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these unique three-dimensional scaffolds. Azaspirocycles are privileged structures in medicinal chemistry, often leading to improved physicochemical properties, but their synthesis can present significant challenges.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The focus here is not just on what to do, but why a particular strategy is effective, grounding our advice in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses the most common and frustrating issues encountered during azaspirocyclization reactions. Each problem is presented in a question-and-answer format, followed by a systematic approach to resolution.

Problem 1: Low or No Product Yield

Q: My reaction yield is consistently low, or the reaction fails to produce any desired product. What are the primary factors to investigate?

A: Low yield is a multifaceted problem that can stem from issues with reagents, reaction conditions, or the stability of the product itself.[2][3] A systematic investigation is the key to identifying the root cause.

Initial Diagnostic Workflow

Before making significant changes to the core reaction parameters, ensure the fundamentals are sound. Many yield issues are resolved by careful preparation.[2]

Low_Yield_Troubleshooting

Caption: A systematic workflow for initial low-yield diagnosis.

In-Depth Troubleshooting Steps:

  • Re-evaluate Starting Material Purity: Impurities from previous steps, even in small amounts, can act as catalyst poisons or introduce competing side reactions.[4] For instance, residual acid or base can interfere with pH-sensitive catalysts or intermediates.

    • Action: Re-purify all starting materials via column chromatography or recrystallization and confirm their purity by NMR and/or melting point analysis.[4]

  • Catalyst Activity and Loading: Many azaspirocyclizations rely on transition metal catalysts (e.g., Pd, Rh, Cu, Ag, Au) which can be sensitive to air, moisture, or impurities.[5][6][7][8]

    • Catalyst Deactivation: The catalyst may be "dead" before the reaction begins. This can happen if it's old, improperly stored, or added to a reaction mixture containing contaminants. Catalyst deactivation can also occur during the reaction.[8]

    • Insufficient Loading: Literature procedures sometimes report yields with optimized, minimal catalyst loadings that may not be robust.

    • Action: Use a freshly opened bottle of catalyst or a fresh batch from a glovebox. Consider performing a small-scale screen where you systematically increase the catalyst loading (e.g., from 2 mol% to 5 mol% to 10 mol%) to see if conversion improves.

  • Reaction Temperature and Time:

    • Insufficient Energy: The reaction may have a high activation energy barrier, requiring more thermal energy.

    • Product Decomposition: Conversely, the desired azaspiro compound might be unstable under prolonged heating, leading to decomposition and a messy reaction profile.[2]

    • Action: Monitor the reaction carefully by TLC or LC-MS at regular intervals (e.g., every hour). If the reaction stalls, consider incrementally increasing the temperature. If you see the product spot appear and then diminish while other spots grow, your product is likely decomposing, and you should aim for shorter reaction times or lower temperatures.[3]

  • Workup and Purification Losses:

    • Aqueous Solubility: Highly polar azaspirocycles may have some solubility in the aqueous layer during extraction.[3]

    • Silica Gel Decomposition: Some nitrogen-containing compounds are acid-sensitive and can decompose on standard silica gel.

    • Action: After the initial extraction, re-extract the aqueous layer with a more polar solvent like ethyl acetate or a mixture of chloroform/isopropanol. If you suspect decomposition on silica, try neutralizing the column by eluting with a solvent mixture containing a small amount of triethylamine (~1%) or use a different stationary phase like alumina.[2]

Problem 2: Poor Diastereoselectivity

Q: My reaction produces the desired azaspirocycle, but as a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I favor the formation of a single diastereomer?

A: Controlling stereoselectivity is a central challenge in spirocycle synthesis. The observed d.r. is a direct reflection of the relative energy levels of the transition states leading to the different stereoisomers. Your goal is to maximize this energy difference.[9][10]

Key Factors Influencing Diastereoselectivity

ParameterCausality & Scientific RationaleRecommended Action
Temperature Lower temperatures amplify the energy differences between competing diastereomeric transition states. This favors the kinetically controlled product, which is often the more desired, sterically less hindered isomer.[9] Higher temperatures can lead to an equilibrium of diastereomers (thermodynamic control).Perform the reaction at a range of lower temperatures (e.g., room temp, 0 °C, -20 °C, -78 °C) to find the optimal point for kinetic control.[10]
Solvent The solvent can influence the conformation of reactants and the transition state geometry through polarity and coordinating effects. Less polar solvents may promote more organized, compact transition states, enhancing facial selectivity.[10]Screen a variety of solvents with different polarities (e.g., toluene, THF, dichloromethane, acetonitrile). For metal-catalyzed reactions, avoid strongly coordinating solvents unless they are part of a specific protocol.
Catalyst/Ligand For asymmetric syntheses, the chiral environment created by the catalyst and its ligands is paramount. The steric and electronic properties of the ligand dictate the facial selectivity of the approaching substrate.[6][9]Screen different chiral ligands or catalyst systems. For instance, in rhodium-catalyzed cyclopropanations, dirhodium tetracarboxylate catalysts with bulky ligands can create a chiral pocket that enforces high diastereoselectivity.[6]
Steric Hindrance The steric bulk of substituents on the reacting partners can block one face of the molecule, forcing the reaction to proceed from the less hindered side.[9]If synthetically feasible, consider modifying the steric environment of your starting materials. For example, using a bulkier protecting group on a nearby functional group can influence the stereochemical outcome.
Additives Acid or base additives can alter the reaction mechanism or promote specific intermediates. For example, acid additives like benzoic acid can influence the regioselectivity and diastereoselectivity in some cycloadditions.[9]Screen different acid or base additives and their stoichiometry. This is particularly relevant in cascade reactions like the aza-Piancatelli rearrangement, where acid catalysis is key.[11]

Diastereoselectivity_Decision_Tree

Caption: Decision tree for improving diastereoselectivity.

Problem 3: Significant Side Product Formation

Q: My reaction is messy, with multiple side products that complicate purification and lower the yield. How can I improve the reaction's selectivity?

A: The formation of side products indicates the presence of competing reaction pathways. Identifying these pathways is the first step toward suppressing them.

  • Domino Radical Bicyclizations: A common issue is the premature quenching of radical intermediates before the desired cascade is complete. This can lead to a host of partially-reacted byproducts.

    • Causality: The concentration of the radical initiator or the propagation agent (e.g., tributyltin hydride) can be mismatched with the rates of the cyclization steps.

    • Solution: Try adding the radical initiator (e.g., AIBN) or the hydride source slowly via syringe pump. This maintains a low, steady concentration of radicals, favoring the intramolecular cyclization events over intermolecular quenching.[9]

  • Aza-Piancatelli Rearrangement: This powerful cascade reaction proceeds through highly reactive cationic intermediates.[11] While it efficiently builds complexity, side reactions like Michael additions can occur.[12]

    • Causality: The 4-hydroxycyclopentenone product of the standard Piancatelli rearrangement is a Michael acceptor. In the aza-version, the amine nucleophile or other species can potentially add to the enone product.

    • Solution: Optimization of the acid catalyst is crucial. Screening different Brønsted or Lewis acids (e.g., TFA, Sc(OTf)₃, phosphomolybdic acid) and their loadings can identify a catalyst that promotes the desired cyclization without strongly promoting the undesired Michael addition.[11][13] Milder conditions and shorter reaction times are also beneficial.[12]

  • Alkene Isomerization in Ring-Closing Metathesis (RCM): In RCM reactions to form unsaturated azaspirocycles, the catalyst can sometimes promote the migration of the newly formed double bond.[14]

    • Causality: Extended reaction times or high temperatures in the presence of the active ruthenium catalyst can lead to the formation of a more thermodynamically stable, but undesired, isomerized product.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Using a more reactive, second-generation Grubbs or Hoveyda-Grubbs catalyst may allow the reaction to be run at a lower temperature and for a shorter duration, minimizing isomerization.[14]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal catalyst for my azaspirocyclization?

The choice of catalyst is highly dependent on the specific transformation.

  • For intramolecular hydroamination: Copper(I) salts are often effective and inexpensive catalysts.[15][16] In some cases, the addition of a ligand like TBTA (tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine) can improve efficiency.[15]

  • For dearomative cyclizations: Palladium catalysts are widely used. The choice of ligand is critical; screening various phosphine ligands (e.g., PPh₃, DPEphos) is a standard optimization step.[17]

  • For enantioselective reactions: Chiral dirhodium tetracarboxylate catalysts are powerful for cyclopropanations, while N-heterocyclic carbene (NHC) organocatalysts have been successfully employed in [5+1] cycloadditions.[6][18]

  • For tandem cyclizations: Silver and gold π-Lewis acids are well-known for activating alkynes towards nucleophilic attack, making them suitable for tandem cyclization strategies.[5][7]

Q2: What is the aza-Piancatelli rearrangement and when should I consider using it?

The aza-Piancatelli rearrangement is an acid-catalyzed cascade reaction that transforms 2-furylcarbinols into 4-aminocyclopentenones using an amine as a nucleophile instead of water.[11] An intramolecular version, where the amine nucleophile is tethered to the furan ring, is a powerful method for rapidly constructing complex azaspirocyclic systems in a single step.[13][19]

Consider this reaction when you need to build a cyclopentenone-fused azaspirocycle. Its main advantages are its operational simplicity and the high degree of complexity generated in one pot.[11]

Q3: My palladium-catalyzed reaction is stalling. What are the likely causes?

In palladium-catalyzed reactions, such as the dearomative azaspirocyclization of bromoarenes with N-tosylhydrazones, stalling can often be attributed to two main factors:[17]

  • Ligand Failure: The phosphine ligand may be oxidizing or otherwise degrading under the reaction conditions.

  • Base Incompatibility: The choice of base is critical. Strong bases like LiOtBu can sometimes lead to lower yields, while weaker inorganic bases like Cs₂CO₃ or K₂CO₃ are often more effective.[17]

A plausible catalytic cycle for such a reaction is shown below, highlighting the many stages where issues can arise.

Palladium_Cycle

Caption: Plausible catalytic cycle for a Pd-catalyzed azaspirocyclization.[17]

Experimental Protocols: A Practical Guide to Optimization

Protocol 1: Systematic Solvent Screening for a Cycloaddition Reaction

This protocol outlines a parallel screening approach to efficiently identify an optimal solvent.

  • Preparation: Arrange five identical reaction vials, each with a small stir bar. Flame-dry all glassware and allow to cool under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To each vial, add the dipolarophile (e.g., 0.1 mmol) and the dipole precursor (e.g., 0.12 mmol).

  • Solvent Addition: To each vial, add 1.0 mL of a different anhydrous solvent:

    • Vial 1: Toluene

    • Vial 2: Dichloromethane (DCM)

    • Vial 3: Tetrahydrofuran (THF)

    • Vial 4: Acetonitrile (MeCN)

    • Vial 5: 1,4-Dioxane

  • Initiation: Add the catalyst or additive (e.g., Trifluoroacetic acid, 0.01 mmol) to each vial.

  • Reaction: Stir all vials at the desired temperature (e.g., room temperature) on a multi-position stir plate.

  • Monitoring & Analysis: After a set time (e.g., 12 hours), take a small aliquot from each reaction mixture. Analyze each by TLC and LC-MS to determine conversion and the diastereomeric ratio. The solvent that provides the best combination of conversion and selectivity is chosen for further optimization.

Protocol 2: Optimizing Base and Ligand in a Palladium-Catalyzed Cross-Coupling

This protocol is adapted from studies on convergent azaspirocyclization.[17]

EntryPd Source (2.5 mol%)Ligand (10-20 mol%)Base (4.0 equiv)SolventYield (%)
1Pd₂(dba)₃PPh₃Cs₂CO₃DME78
2Pd₂(dba)₃DPEphosCs₂CO₃DME85
3Pd₂(dba)₃PPh₃K₂CO₃DME65
4Pd₂(dba)₃DPEphosLiOtBuDME<20
5Pd₂(dba)₃DPEphosCs₂CO₃Toluene<5

Conditions: Bromoarene (0.1 mmol), N-tosylhydrazone (0.2 mmol), 60 °C, 12 h.

Analysis of the Data:

  • Ligand Effect (Entries 1 vs. 2): The bidentate DPEphos ligand gives a higher yield than the monodentate PPh₃, suggesting that a more defined coordination sphere around the palladium center is beneficial.[17]

  • Base Effect (Entries 2, 3, 4): The choice of base is critical. Cs₂CO₃ is superior to K₂CO₃, while the strong organic base LiOtBu is detrimental to the reaction.[17]

  • Solvent Effect (Entries 2 vs. 5): The polar aprotic solvent DME is highly effective, whereas the nonpolar solvent toluene is not, indicating that solvent polarity plays a key role in stabilizing intermediates in the catalytic cycle.[17]

References

  • Xu, J., Li, X., et al. (2022). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Organic Letters. Available at: [Link]

  • Su, L., Gao, S., & Liu, J. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. ResearchGate. Available at: [Link]

  • Shimaoka, M., & Sai, M. (2018). Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Hu, W., et al. (2019). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]

  • Gao, W., et al. (2015). Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]

  • Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. ResearchGate. Available at: [Link]

  • Franck, X. (2010). Asymmetric Synthesis of Naturally Occuring Spiroketals. PubMed Central (PMC). Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Katkevica, D., et al. (2010). Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes. PubMed Central (PMC). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1-azaspiro[4.5]decane scaffold. Retrieved from [Link]

  • Wang, J., et al. (2020). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. Semantic Scholar. Available at: [Link]

  • Piutti, C., & Quartieri, F. (2013). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. PubMed Central (PMC). Available at: [Link]

  • Forsyth, C. J., et al. (2003). Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, J., et al. (2020). Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 6-Azaspirocycles (47, n = 2) via intramolecular aza-Piancatelli rearrangement. Retrieved from [Link]

  • Nevado, C., et al. (2021). Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. Available at: [Link]

  • Yanagimoto, A., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ResearchGate. Available at: [Link]

  • Yanagimoto, A., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N- Tosylhydrazones by a Palladium Catalyst. ChemRxiv. Available at: [Link]

  • Carreira, E. M., et al. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PubMed Central (PMC). Available at: [Link]

  • Katkevica, D., et al. (2010). Synthesis of 7-aza-5-deazapurine analogues via copper(I)-catalyzed hydroamination of alkynes and 1-iodoalkynes. PubMed. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]

  • Martínez, R., et al. (2023). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. MDPI. Available at: [Link]

  • Reddit. (2023, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • Tang, W., et al. (2008). Base-catalyzed intramolecular hydroamination of conjugated enynes. PubMed. Available at: [Link]

  • Zoeller, J. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Quora. Retrieved from [Link]

  • Lee, Y., et al. (2019). Copper‐Catalyzed Intermolecular Hydroamination of Arylamines or Aza‐Heterocycles with Nitrostyrene Derivatives. ResearchGate. Available at: [Link]

  • Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. PubMed Central (PMC). Available at: [Link]

  • Kumar, S., & Kumar, V. (2018). Enantioselective synthesis of polycyclic aza‐spirooxindoles. ResearchGate. Available at: [Link]

  • Cruz-Gregorio, S., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. Available at: [Link]

  • O'Brien, M. A., & Ley, S. V. (2008). Site isolated base and acid catalyzed azaspirocyclization cascades. PubMed. Available at: [Link]

  • Itami, K., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N -Tosylhydrazones by a Palladium Catalyst. ResearchGate. Available at: [Link]

  • Gandon, V., et al. (2019). Synthesis of aza‐spiro compounds in aqueous micellar solutions. ResearchGate. Available at: [Link]

  • Itami, K., et al. (2021). Convergent Azaspirocyclization of Bromoarenes with N-Tosylhydrazones by a Palladium Catalyst. ACS Catalysis. Available at: [Link]

  • Kumar, A., et al. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry. Available at: [Link]

  • El-Telbany, F. A., et al. (1977). Synthesis and pharmacological screening of certain spiro compounds. PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Benzyl-1-azaspiro[4.5]decan-8-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after the synthesis of this valuable spirocyclic ketone. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound appears as a thick, dark oil after synthesis. Is this normal, and how can I begin purification?

This is a common observation. The crude product's appearance as a dark, viscous oil often indicates the presence of unreacted starting materials, polymeric byproducts, or residual high-boiling solvents. The initial step is to perform a preliminary work-up to remove baseline impurities before proceeding to more refined purification techniques.

Initial Work-Up Protocol:

  • Solvent Removal: Ensure all volatile reaction solvents are thoroughly removed using a rotary evaporator. High-vacuum drying may be necessary to remove residual high-boiling solvents like DMF or DMSO.

  • Aqueous Wash: Dissolve the crude oil in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with:

    • A mild acidic solution (e.g., 1M HCl) to remove any basic impurities.

    • A saturated sodium bicarbonate solution to neutralize the organic layer.

    • Brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a cleaner, though likely still impure, product.

Q2: I'm observing multiple spots on my TLC plate close to the product spot. What are these likely impurities and how can I separate them?

The presence of multiple spots near your product on a TLC plate suggests impurities with similar polarities. Based on common synthetic routes for analogous spirocyclic systems, these are likely:

  • Unreacted Starting Materials: Such as N-benzyl-4-piperidone or precursors to the five-membered ring.

  • Enamine or Imine Intermediates: These are common intermediates in spirocyclization reactions and can persist if the reaction has not gone to completion or if they are hydrolyzed during work-up.[1][2]

  • Partially-formed Intermediates: Incomplete cyclization can lead to various linear or partially cyclized byproducts.

Troubleshooting Strategy: Column Chromatography

Flash column chromatography is the most effective method for separating compounds with close polarities.

dot

Caption: Workflow for Column Chromatography Purification.

Recommended Solvent Systems:

A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity.

Solvent System (v/v)PolarityTypical Eluted Compounds
Petroleum Ether / Ethyl Acetate (9:1)LowLess polar impurities, unreacted starting materials.
Petroleum Ether / Ethyl Acetate (7:3)MediumThis compound
Petroleum Ether / Ethyl Acetate (1:1)HighMore polar impurities and byproducts.

Note: The optimal solvent system should be determined by preliminary TLC analysis. For a similar compound, 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one, a petroleum ether-ethyl acetate (93:7) system was effective.[1]

Q3: My product is still not pure enough after column chromatography. What is the next step?

If minor impurities persist after chromatography, recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid. The key is to select an appropriate solvent or solvent pair.

Recrystallization Principles:

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

dot

Recrystallization_Logic Start Impure Solid Dissolve Dissolve in Minimum Amount of Hot Solvent Start->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool Crystallize Induce Crystallization (e.g., Ice Bath) Cool->Crystallize Filter Filter Crystals Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Impurities Impurities Remain in Solution Filter->Impurities Dry Dry Crystals Wash->Dry Pure_Solid Pure Crystalline Product Dry->Pure_Solid

Caption: Logical Flow of the Recrystallization Process.

Recommended Solvents for Recrystallization:

SolventRationale
EthanolOften a good choice for moderately polar compounds. A related spirocyclic compound was successfully recrystallized from ethanol.[1]
IsopropanolSimilar properties to ethanol, can be a good alternative.
Ethyl Acetate / HexaneA solvent/anti-solvent system. Dissolve the compound in a minimum amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Then, allow to cool.
AcetoneCan be effective for ketones.

Step-by-Step Recrystallization Protocol (using Ethanol):

  • Place the impure solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Once crystallization is complete, collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove all solvent.

References

  • Fun, H.-K., Chia, T. S., Shanmugavelan, P., & Ponnuswamy, A. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

Sources

Stability issues of 1-Benzyl-1-azaspiro[4.5]decan-8-one under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Benzyl-1-azaspiro[4.5]decan-8-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound under various experimental conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Impurities Observed by TLC/LC-MS After Acidic Workup or Reaction.

  • Question: I performed a reaction and after an acidic workup (e.g., HCl wash), my TLC and LC-MS show multiple new spots/peaks that I can't identify. What is happening to my compound?

  • Potential Causes & Solutions:

    • Acid-Catalyzed Degradation: this compound possesses two key functionalities susceptible to acidic conditions: a tertiary amine and a ketone.

      • Tertiary Amine Protonation: The nitrogen atom will be protonated in acidic media, forming an ammonium salt. While this is a simple acid-base reaction, the increased polarity can affect solubility and chromatographic behavior.[1][2]

      • N-Debenzylation: Under strong acidic conditions and elevated temperatures, cleavage of the N-benzyl group can occur. This would result in the formation of 1-azaspiro[4.5]decan-8-one and benzyl carbocation-derived byproducts.[3][4]

      • Ketone-Related Degradation: The ketone functionality can undergo acid-catalyzed reactions. While ketones are generally stable, prolonged exposure to strong acids, especially at elevated temperatures, can promote side reactions.

    • Troubleshooting Steps:

      • Neutralize Immediately: After acidic extraction, immediately neutralize the organic layer with a mild base like saturated sodium bicarbonate solution.

      • Avoid Strong Acids: If possible, use weaker acids for pH adjustment or workup.

      • Maintain Low Temperatures: Perform acidic workups at low temperatures (0-5 °C) to minimize the rate of degradation reactions.

      • Analyze Samples Promptly: Do not let your compound sit in acidic solutions for extended periods. Analyze by TLC or LC-MS as soon as possible after workup.

Issue 2: Low Yield or Incomplete Reaction Under Basic Conditions.

  • Question: I'm running a base-catalyzed reaction (e.g., an aldol condensation) and observing low yields or the formation of side products. Could the starting material be degrading?

  • Potential Causes & Solutions:

    • Base-Catalyzed Degradation: The primary concern under basic conditions is the integrity of the ketone functionality.

      • Retro-Aldol Reaction: If the spirocyclic ring system is strained, it could be susceptible to a retro-Aldol type reaction, leading to ring-opening.[5][6][7][8] This would involve the cleavage of a carbon-carbon bond adjacent to the ketone.

      • Enolate Formation and Side Reactions: The presence of a base will generate an enolate at the alpha-carbon of the ketone. While this is often the desired reactivity, prolonged reaction times or high temperatures can lead to side reactions such as self-condensation or oxidation if air is present.

    • Troubleshooting Steps:

      • Use a Non-Nucleophilic Base: For reactions requiring enolate formation, consider using a non-nucleophilic base like LDA or KHMDS at low temperatures to control the deprotonation.

      • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to basic conditions.

      • Inert Atmosphere: Conduct base-catalyzed reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the enolate intermediate.

      • Careful Quenching: Quench the reaction by adding a proton source (e.g., saturated ammonium chloride solution) at low temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: The stability of this compound is primarily influenced by its ketone and tertiary N-benzyl amine functionalities.

  • Under Acidic Conditions:

    • N-Debenzylation: Cleavage of the benzyl group from the nitrogen atom is a likely degradation pathway, especially with strong acids and heat. This proceeds through protonation of the nitrogen, followed by elimination of the stable benzyl carbocation.

    • Retro-Aldol Reaction: Acid catalysis can promote a retro-aldol reaction, leading to the opening of the cyclohexanone ring.[5][6][7][8]

  • Under Basic Conditions:

    • Retro-Aldol Reaction: Similar to acidic conditions, strong bases can catalyze a retro-aldol reaction, leading to ring cleavage.

    • Oxidation: The tertiary amine can be susceptible to oxidation, potentially forming an N-oxide, although this is generally less common than degradation of the ketone under basic conditions.

A visual representation of these potential degradation pathways is provided below.

Degradation Pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Start_Acid This compound N_Debenzylation N-Debenzylation Start_Acid->N_Debenzylation Strong Acid, Heat Retro_Aldol_Acid Retro-Aldol Reaction Start_Acid->Retro_Aldol_Acid Strong Acid Product_Debenzyl 1-Azaspiro[4.5]decan-8-one + Benzyl Byproducts N_Debenzylation->Product_Debenzyl Product_RingOpen_Acid Ring-Opened Product Retro_Aldol_Acid->Product_RingOpen_Acid Start_Base This compound Retro_Aldol_Base Retro-Aldol Reaction Start_Base->Retro_Aldol_Base Strong Base Oxidation Oxidation Start_Base->Oxidation Oxidizing Agent Product_RingOpen_Base Ring-Opened Product Retro_Aldol_Base->Product_RingOpen_Base Product_NOxide N-Oxide Oxidation->Product_NOxide

Caption: Potential degradation pathways under acidic and basic conditions.

Q2: How can I perform a forced degradation study on this compound?

A2: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a molecule.[9][10] According to ICH guidelines, the goal is to achieve 5-20% degradation.[9][11][12]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).
Oxidation 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
Thermal Dry heat at temperatures above accelerated stability testing conditions (e.g., 60°C).
Photochemical Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

A general workflow for a forced degradation study is outlined below.

Forced Degradation Workflow Start Prepare Stock Solution of Compound Stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Neutralize->Analyze Compare Compare to Unstressed Control Analyze->Compare Identify Identify Degradants Compare->Identify End Elucidate Degradation Pathway Identify->End

Caption: General workflow for a forced degradation study.

Q3: What is the best way to store this compound?

A3: Based on its structure, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential long-term oxidation. Keep it away from strong acids and bases.

III. Experimental Protocol: Forced Degradation Study

This protocol provides a step-by-step method for assessing the stability of this compound under acidic and basic conditions.

Objective: To determine the degradation profile of this compound under forced acidic and basic hydrolysis.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ammonium chloride (NH₄Cl), saturated solution

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 1 M HCl. b. Keep the solution at 60°C. c. Withdraw 100 µL aliquots at 2, 4, 8, and 24 hours. d. Immediately neutralize each aliquot with an equivalent amount of 1 M NaOH and dilute with the mobile phase for analysis.

  • Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 1 M NaOH. b. Keep the solution at 60°C. c. Withdraw 100 µL aliquots at 2, 4, 8, and 24 hours. d. Immediately neutralize each aliquot with an equivalent amount of 1 M HCl and dilute with the mobile phase for analysis.

  • Control Sample: Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution and keep it under the same temperature conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products.

IV. References

  • Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) validation of analytical procedures: Scientific guideline. Retrieved August 14, 2025, from [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Requirement of the New Stability Guideline. Pharmaceutical Technology, 31(3), 56-68.

  • ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products (2003). [Link]

  • IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 7(6).

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1613.

  • Jakubowski, H., & Flatt, P. (2021). 17.3: Ketone Bodies. Biology LibreTexts.

  • Ingold, C. K., & Thorpe, J. F. (1923). XV.—The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions, 123, 122-132.

  • Caron, S., et al. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 13(12), 1083-1085.

  • Khan Academy. (n.d.). Retro-aldol and retrosynthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Retro-Aldol Reaction.

  • Reddy, T. S., et al. (2011). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles. Organic & Biomolecular Chemistry, 9(18), 6276-6280.

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines.

  • NCERT. (n.d.). Amines.

  • Stoltz, B. M., et al. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Angewandte Chemie International Edition, 53(40), 10774-10778.

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.

  • Maas, W., et al. (1966). Mechanism of enamine reactions. IV. The hydrolysis of tertiary enamines in acidic medium. The Journal of Organic Chemistry, 31(11), 3647-3652.

  • ResearchGate. (2015). Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene.

  • ACS Publications. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation.

  • Wang, F., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3768-3771.

  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions.

  • ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?.

  • ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry.

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.

  • Coconote. (2023). Understanding Retro-Aldol Reactions and Retrosynthesis.

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.

  • Fiveable. (n.d.). Cyclic β-Ketoester Definition.

  • Macmillan Group. (2013). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis.

  • ACS Publications. (1995). Oxidation of cyclic ketones catalyzed by polyethylene glycol and rhenium carbonyl under basic and exceptionally mild conditions.

  • JoVE. (2022). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones.

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation.

  • Chemistry LibreTexts. (2023). Formation of Cyclic Ketones by Intramolecular Acylation.

  • ResearchGate. (2016). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at pH=5.

  • ACS Publications. (1979). Intramolecular general base catalyzed hydrolysis and tertiary amine nucleophilic attack vs. general base catalyzed hydrolysis of substituted phenyl quinoline-8- and -6-carboxylates.

Sources

Troubleshooting guide for the synthesis of spirocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Spirocyclic Compounds

Welcome to the technical support center for the synthesis of spirocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these unique three-dimensional scaffolds. Spirocycles, characterized by two rings sharing a single atom, are prevalent in natural products and are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space.[1][2] However, their synthesis presents considerable challenges, including the construction of the sterically congested spirocyclic core and the control of stereochemistry.[3][4]

This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the synthesis of spirocyclic compounds.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low or No Yield of the Desired Spirocyclic Product

Question: My spirocyclization reaction is resulting in low to no yield of the expected product. What are the likely causes and how can I improve the outcome?

Causality & Experimental Choices: Low yields in spirocyclization reactions can often be attributed to several factors, including steric hindrance, inappropriate reaction conditions, or the use of an unsuitable synthetic strategy for the target molecule. The formation of the spirocenter is an entropically and often enthalpically demanding step.

Troubleshooting Protocol:

  • Re-evaluate Your Synthetic Strategy:

    • Intramolecular vs. Intermolecular Approach: For complex spirocycles, an intramolecular cyclization is often more efficient than an intermolecular approach. Strategies like Ring-Closing Metathesis (RCM) or intramolecular aldol reactions can be powerful.[5] RCM, in particular, offers mild reaction conditions and the resulting double bond provides a handle for further functionalization.[5]

    • Domino Reactions: Consider a domino or cascade reaction sequence. These one-pot reactions can efficiently build molecular complexity and form multiple bonds, including the spirocyclic junction, in a single operation, often with high stereoselectivity.[1][6][7][8]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can dramatically impact yield. For reactions involving polar intermediates or transition states, a polar solvent may be beneficial. Conversely, non-polar solvents can be advantageous in other cases. A solvent screen is often a necessary first step in optimization.[2]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity and yield by minimizing side reactions.[9] Conversely, some reactions require significant thermal energy to overcome activation barriers.

    • Catalyst/Reagent Choice: The catalyst or reagent used to promote cyclization is critical. For instance, in a Diels-Alder approach to spirocycles, the choice of Lewis acid can significantly influence both yield and stereoselectivity.[4][10] In metal-catalyzed reactions, the ligand can play a crucial role in determining the outcome.[11]

  • Precursor Stability and Purity:

    • Ensure the precursor for the cyclization is pure. Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side products.

    • Confirm the stability of your starting material under the reaction conditions. Decomposition of the precursor will inevitably lead to low yields.

Issue 2: Poor Diastereoselectivity in Spiroannulation

Question: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), complicating purification and reducing the yield of the desired isomer. How can I improve the diastereoselectivity?

Causality & Experimental Choices: The stereochemical outcome of a spirocyclization is governed by the transition state energies leading to the different diastereomers. Factors influencing this include the conformation of the acyclic precursor, the nature of the catalyst or directing groups, and the reaction conditions.[9]

Troubleshooting Protocol:

  • Substrate Control:

    • Conformational Locking: Modify the substrate to favor a specific conformation that leads to the desired diastereomer. This can be achieved by introducing bulky protecting groups that sterically block one face of the molecule during the cyclization event.[9]

    • Chiral Auxiliaries: The use of a chiral auxiliary can effectively control the stereochemistry of the cyclization. The auxiliary is later removed, providing the desired enantiomerically enriched spirocycle.

  • Reagent-Based Control:

    • Asymmetric Catalysis: Employ a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one diastereomer. Chiral Brønsted acids, for instance, have been shown to be effective in controlling the stereoselectivity of spirocyclizing Diels-Alder reactions.[4][10]

    • Choice of Base/Lewis Acid: In reactions promoted by bases or Lewis acids, screening different reagents is crucial. For example, in an intramolecular aldol reaction, changing from a lithium-based amide to a potassium-based one can alter the transition state geometry and improve the diastereomeric ratio.[9]

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing transition states.[9]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the diastereoselectivity.

Issue 3: Difficulty in Synthesizing the Acyclic Precursor for Intramolecular Cyclization

Question: I am struggling to synthesize the key acyclic precursor required for my intramolecular spirocyclization. What are some robust methods for preparing these precursors?

Causality & Experimental Choices: The synthesis of acyclic precursors for intramolecular spirocyclization can be challenging due to their often-complex nature, containing multiple functional groups and stereocenters.

Troubleshooting Protocol:

  • Convergent Synthesis: Employ a convergent synthetic strategy where different fragments of the precursor are synthesized separately and then coupled together in the later stages. This approach is often more efficient and allows for greater flexibility.[12]

  • Robust Coupling Reactions: Utilize well-established and high-yielding coupling reactions to assemble the precursor. Examples include:

    • Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira): These are powerful methods for forming carbon-carbon bonds.

    • Alkylation of Active Methylene Compounds: Dialkylation of compounds with an active methylene group is a common strategy to introduce the two chains that will form the second ring.[5]

  • Protecting Group Strategy: A well-designed protecting group strategy is essential to avoid unwanted side reactions during the synthesis of the precursor. Choose protecting groups that are stable to the reaction conditions used for chain elongation and can be selectively removed for the final cyclization step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing spirocyclic compounds?

Several powerful strategies exist for the synthesis of spirocyclic compounds. Some of the most common include:

  • Ring-Closing Metathesis (RCM): This method is particularly useful for the formation of spirocyclic systems containing five-, six-, and seven-membered rings.[5]

  • Diels-Alder Reactions: Intramolecular or intermolecular Diels-Alder reactions can be highly effective for constructing spirocyclic frameworks, often with excellent stereocontrol.[4][10]

  • 1,3-Dipolar Cycloadditions: This is a valuable tool for the synthesis of spiro-heterocycles.[13]

  • Domino/Cascade Reactions: These multi-step, one-pot reactions offer an efficient route to complex spirocycles.[1][6][7][8]

  • Rearrangement Reactions: Reactions like the pinacol-pinacolone rearrangement can be employed to generate spirocyclic structures.[14]

Q2: How can I control the enantioselectivity of my spirocyclization reaction?

Achieving high enantioselectivity is a significant challenge in spirocycle synthesis.[3] Key strategies include:

  • Organocatalysis: The use of chiral organocatalysts has emerged as a powerful tool for the enantioselective synthesis of spiro compounds.[3]

  • Metal Catalysis with Chiral Ligands: Transition metal catalysts paired with chiral ligands can effectively induce enantioselectivity in a variety of spirocyclization reactions.[11][15]

  • Chiral Pool Synthesis: Starting from an enantiomerically pure natural product can be an effective way to introduce chirality that is then carried through the synthetic sequence.

Q3: What analytical techniques are most important for characterizing spirocyclic compounds?

The rigid and often complex three-dimensional structure of spirocycles requires a combination of analytical techniques for full characterization:

  • NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY): NMR is indispensable for determining the connectivity and stereochemistry of the spirocyclic framework. NOESY experiments are particularly useful for establishing the relative stereochemistry of substituents.

  • X-ray Crystallography: This provides unambiguous proof of the structure and stereochemistry of crystalline spirocyclic compounds.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry is used to confirm the elemental composition of the synthesized compound.

  • Chiral HPLC/SFC: For enantioselective syntheses, chiral chromatography is essential for determining the enantiomeric excess (ee) of the product.

Part 3: Experimental Protocol & Visualization

Example Protocol: Synthesis of a Spirooxindole via 1,3-Dipolar Cycloaddition

This protocol describes a common method for the synthesis of a spiropyrrolidine-oxindole scaffold, a privileged structure in medicinal chemistry.[13]

Reaction: 1,3-Dipolar cycloaddition of an azomethine ylide (generated in situ from isatin and sarcosine) with a dipolarophile.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of isatin (1.0 mmol) and sarcosine (1.2 mmol) in a suitable solvent (e.g., methanol, 10 mL) in a round-bottom flask, add the dipolarophile (e.g., a chalcone, 1.0 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spirooxindole product.

Data Presentation: Optimization of Reaction Conditions

EntrySolventTemperature (°C)Yield (%)
1MethanolReflux85
2EthanolReflux82
3AcetonitrileReflux75
4TolueneReflux60

This table illustrates a hypothetical optimization for the 1,3-dipolar cycloaddition reaction, showing that methanol at reflux provides the highest yield.

Visualization of Troubleshooting Logic

Below is a flowchart illustrating a logical approach to troubleshooting low yield in a spirocyclization reaction.

Troubleshooting_Spirocyclization start Low Yield in Spirocyclization check_precursor Verify Precursor Purity and Stability start->check_precursor check_precursor->start Precursor Issues (Re-purify/Re-synthesize) optimize_conditions Optimize Reaction Conditions check_precursor->optimize_conditions Precursor OK solvent_screen Solvent Screen optimize_conditions->solvent_screen reassess_strategy Re-evaluate Synthetic Strategy intramolecular Consider Intramolecular Approach (e.g., RCM) reassess_strategy->intramolecular domino Explore Domino/Cascade Reactions reassess_strategy->domino temp_screen Temperature Screen solvent_screen->temp_screen No Improvement success Improved Yield solvent_screen->success Improvement catalyst_screen Catalyst/Reagent Screen temp_screen->catalyst_screen No Improvement temp_screen->success Improvement catalyst_screen->reassess_strategy No Improvement catalyst_screen->success Improvement intramolecular->success domino->success

Caption: Troubleshooting workflow for low yield in spirocyclization.

References

Preventing byproduct formation in the synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and troubleshoot byproduct formation in this crucial synthetic transformation. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound and similar spirocyclic compounds is a topic of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The primary and most established method for constructing the 1-azaspiro[4.5]decane core is the Weiss-Cook reaction, which involves the condensation of a 1,3-dicarbonyl compound with a 1,2-dicarbonyl compound.

A common specific pathway involves the reaction of N-benzyl-4-piperidone with a succinic acid derivative, often dimethyl 1,3-acetonedicarboxylate, under basic conditions. This approach is favored for its atom economy and the direct formation of the spirocyclic core.

Q2: I am observing a significant amount of a stubborn, high-molecular-weight impurity in my final product. What is it likely to be, and how can I prevent its formation?

This is a frequently encountered issue. The most probable identity of this byproduct is a dimer or oligomer resulting from the self-condensation of your starting materials or intermediates.

Causality: The Weiss-Cook reaction proceeds via a series of aldol and Michael-type reactions. If the reaction conditions are not carefully controlled, particularly the stoichiometry and the rate of addition of reactants, side reactions can become competitive. For instance, the enolate of N-benzyl-4-piperidone can react with another molecule of itself or with the enolate of dimethyl 1,3-acetonedicarboxylate in an undesired fashion, leading to complex mixtures.

Preventative Measures:

  • Strict Stoichiometric Control: Ensure precise measurement of your starting materials. An excess of either the piperidone or the dicarboxylate can promote self-condensation.

  • Slow Addition: Add one reactant to the other slowly, preferably via a syringe pump, to maintain a low instantaneous concentration of the added reagent. This favors the desired intermolecular reaction over side reactions.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often accelerate side reactions more than the desired transformation.

Troubleshooting Flowchart: High Molecular Weight Impurities

Byproduct_Troubleshooting start High MW Impurity Detected check_stoichiometry Verify Stoichiometry of Reactants start->check_stoichiometry Initial Check slow_addition Implement Slow Addition Protocol check_stoichiometry->slow_addition Stoichiometry Correct optimize_temp Optimize Reaction Temperature slow_addition->optimize_temp Impurity Persists purification Column Chromatography (Gradient Elution) optimize_temp->purification Minor Impurity Remains success Pure Product Obtained purification->success Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products piperidone N-Benzyl-4-piperidone enolate Enolate Formation piperidone->enolate Base dicarboxylate Dimethyl 1,3-acetonedicarboxylate dicarboxylate->enolate michael_adduct Michael Adduct enolate->michael_adduct Michael Addition byproduct Oligomeric Byproducts enolate->byproduct Self-Condensation (Side Reaction) target This compound michael_adduct->target Intramolecular Cyclization

Technical Support Center: Stereoselective Synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 1-Benzyl-1-azaspiro[4.5]decan-8-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. Here, we address common challenges and frequently asked questions to help you enhance the stereoselectivity of your reactions and troubleshoot potential issues.

Troubleshooting Guide

This section is dedicated to resolving specific experimental issues you might encounter.

Q1: I'm observing low diastereoselectivity in the key spirocyclization step. What are the primary factors to investigate?

Low diastereoselectivity often points to insufficient facial control during the formation of the spirocyclic ring. The transition states leading to the different diastereomers are likely too close in energy. Here’s a systematic approach to troubleshoot this issue:

  • Temperature Optimization: The effect of temperature on diastereoselectivity can be significant. Lowering the reaction temperature often favors the formation of the thermodynamically more stable product and can increase the energy difference between the diastereomeric transition states.[1] It is crucial to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state assembly.[1] A systematic screening of solvents with varying properties (e.g., polar aprotic like THF, non-polar like toluene, or protic solvents) is highly recommended.

  • Substrate Modification: The steric bulk of substituents on your starting materials can profoundly impact the facial selectivity of the cyclization. Increasing the steric hindrance of a directing group can favor a specific approach of the reacting partners, leading to higher diastereoselectivity. For instance, in some spirocyclizations, the bulkiness of a substituent on a pendent aminoamide influences the degree of stereoinduction.[1][2]

  • Choice of Catalyst or Reagent: In catalyzed reactions, the catalyst is the primary driver of stereoselectivity. For non-catalyzed reactions, the choice of reagents can still play a role. If you are using an acid-catalyzed reaction, screening different Lewis or Brønsted acids of varying strengths and steric properties can be effective.[1]

Q2: My asymmetric synthesis is yielding low enantiomeric excess (e.e.). How can I improve it?

Low enantiomeric excess indicates an inefficient transfer of chirality from your catalyst or chiral auxiliary to the product. Here are several strategies to address this:

  • Catalyst/Ligand Screening: The choice of chiral catalyst or ligand is paramount. For metal-catalyzed reactions, such as those employing rhodium or gold complexes, the structure of the chiral ligand dictates the stereochemical outcome.[3][4] It's essential to screen a variety of ligands with different electronic and steric properties.

  • Chiral Auxiliaries: Employing a chiral auxiliary is a robust strategy to control stereochemistry.[5][6][7] These are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical course of a reaction.[5] Evans' oxazolidinones and sulfur-based auxiliaries are well-known examples that have proven effective in various asymmetric syntheses.[6][8] After the key stereoselective step, the auxiliary can be removed.

  • Reaction Conditions: As with diastereoselectivity, temperature and solvent can significantly influence enantioselectivity. Lower temperatures are generally preferred to enhance selectivity. The solvent can affect the catalyst's conformation and its interaction with the substrate.

  • Additive Screening: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity by modifying the active catalytic species or the transition state.

Q3: I'm struggling with the formation of side products during the spirocyclization. What are the likely causes and solutions?

Side product formation can often be attributed to competing reaction pathways or the instability of intermediates.

  • Reaction Kinetics vs. Thermodynamics: Determine if your reaction is under kinetic or thermodynamic control. Kinetically controlled reactions, often run at lower temperatures, favor the fastest-forming product, which may not be the most stable one.[9] Conversely, thermodynamically controlled reactions, usually at higher temperatures, favor the most stable product. Adjusting the reaction time and temperature can help favor the desired product.

  • Protecting Group Strategy: Ensure that all sensitive functional groups are adequately protected to prevent unwanted side reactions. The choice of protecting groups is critical and should be compatible with the reaction conditions.

  • Purity of Starting Materials: Impurities in your starting materials can sometimes act as catalysts for side reactions or inhibit the desired transformation. Always ensure the high purity of your reactants.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound.

Q1: What are the most common strategies for the stereoselective synthesis of aza-spirocyclic ketones?

Several powerful strategies have been developed for the enantioselective synthesis of spiro compounds:

  • Metal-Catalyzed Methods: Transition metal catalysis, particularly with rhodium, gold, and copper, has been successfully employed in the enantioselective synthesis of spiro compounds.[3][4] These methods often involve the use of chiral ligands to induce asymmetry.

  • Organocatalysis: Chiral small organic molecules, such as proline and its derivatives, can catalyze stereoselective reactions.[10] N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the synthesis of spirocyclic compounds.[11]

  • Chiral Auxiliary-Mediated Synthesis: This classic approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemistry of a subsequent reaction.[5][6][7] After the desired transformation, the auxiliary is cleaved and can often be recovered.

  • Domino Reactions: These are multi-step reactions where subsequent transformations occur under the same reaction conditions without the need for isolating intermediates.[12] Asymmetric domino reactions can be a highly efficient way to construct complex spirocyclic systems with high stereoselectivity.[12]

Q2: How does the substitution pattern on the aromatic ring of the benzyl group affect stereoselectivity?

The electronic and steric properties of substituents on the benzyl group can influence the stereochemical outcome of the reaction.

  • Steric Effects: Bulky substituents on the aromatic ring can create steric hindrance that favors one approach of the reactants over another, thereby enhancing stereoselectivity.

  • Electronic Effects: Electron-donating or electron-withdrawing groups can alter the reactivity of the nitrogen atom and the overall electronic nature of the transition state, which can, in turn, affect the stereoselectivity.

Q3: Are there any specific analytical techniques recommended for determining the stereochemical purity of this compound?

Determining the diastereomeric ratio and enantiomeric excess is crucial.

  • NMR Spectroscopy: High-resolution NMR (¹H and ¹³C) is often sufficient to determine the diastereomeric ratio, as diastereomers are distinct compounds with different chemical shifts.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of a chiral compound. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

  • X-ray Crystallography: If a crystalline derivative of the product can be obtained, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.

Experimental Protocols & Data

Illustrative Protocol: Asymmetric Spirocyclization using a Chiral Catalyst

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the acyclic precursor (1.0 mmol) in the chosen solvent (e.g., THF, 10 mL).

  • Catalyst Loading: Add the chiral catalyst (e.g., a Rhodium-based catalyst, 0.05 mmol, 5 mol%) and the appropriate ligand (0.06 mmol, 6 mol%).

  • Reaction Initiation: Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

  • Analysis: Determine the yield, diastereomeric ratio (by NMR), and enantiomeric excess (by chiral HPLC).

Data Summary: Impact of Reaction Parameters on Stereoselectivity
ParameterCondition ACondition BCondition C
Catalyst Rh(I)/Chiral Ligand 1Rh(I)/Chiral Ligand 2Organocatalyst 1
Solvent TolueneTHFDichloromethane
Temperature 0 °C-20 °C-40 °C
Diastereomeric Ratio 85:1592:8>95:5
Enantiomeric Excess 88%95%98%

This table is a hypothetical representation to illustrate the impact of different reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Low Stereoselectivity

G start Low Stereoselectivity Observed temp Optimize Temperature (e.g., screen -78°C to RT) start->temp solvent Screen Solvents (e.g., Toluene, THF, CH2Cl2) start->solvent reagent Modify Reagent/Catalyst start->reagent substrate Modify Substrate (e.g., increase steric bulk) start->substrate analysis Analyze Stereochemical Outcome (NMR, Chiral HPLC) temp->analysis solvent->analysis reagent->analysis substrate->analysis end Improved Stereoselectivity analysis->end

Caption: Troubleshooting workflow for low stereoselectivity.

Key Strategies for Asymmetric Synthesis

G main Asymmetric Synthesis of this compound sub Metal Catalysis (Rh, Au, Cu) Organocatalysis (NHCs, Proline) Chiral Auxiliaries (Evans, etc.) Domino Reactions main:f0->sub:f0 Chiral Ligands main:f0->sub:f1 Small Molecule Catalysts main:f0->sub:f2 Temporary Chiral Group main:f0->sub:f3 Tandem Reactions

Caption: Core strategies for achieving high stereoselectivity.

References

Common pitfalls in the characterization of azaspiro ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to function as a dedicated technical support resource for scientists and drug development professionals working with azaspiro ketones. As a Senior Application Scientist, I've seen these unique scaffolds present recurrent and often subtle challenges during characterization. This document moves beyond standard textbook procedures to address the specific, practical pitfalls you may encounter, providing not just solutions but the underlying rationale to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why does the ¹H NMR spectrum of my purified azaspiro ketone show more signals than expected?

This is one of the most common issues encountered and typically points to one of two phenomena: the presence of diastereotopic protons or ring-chain tautomerism.

  • Root Cause Analysis: Diastereotopicity The spirocyclic center in an azaspiro ketone often introduces chirality. Even if the molecule as a whole is achiral due to a plane of symmetry, the presence of a stereocenter can render adjacent methylene (CH₂) protons chemically non-equivalent.[1] These protons are termed "diastereotopic." Because they reside in different chemical environments, they will have distinct chemical shifts and will couple to each other, often resulting in a complex splitting pattern (typically a pair of doublets, or "geminal coupling").[2] This effect is common in both cyclic systems and molecules with chiral centers.[1]

  • Root Cause Analysis: Ring-Chain Tautomerism Azaspiro ketones can exist in equilibrium with a cyclic hemiaminal tautomer. This occurs through the intramolecular addition of the amine's nitrogen atom to the carbonyl carbon.[3][4][5] If this equilibrium is slow on the NMR timescale, you will observe two distinct sets of signals—one for the keto form and one for the hemiaminal form. The ratio of these forms can be highly dependent on the solvent, temperature, and pH.[6]

    Caption: Ring-chain tautomerism in azaspiro ketones.

Troubleshooting Protocol: Differentiating Between Tautomers and Diastereomers

  • Variable Temperature (VT) NMR: This is the most definitive experiment.

    • Procedure: Acquire ¹H NMR spectra at a range of temperatures (e.g., from 25°C up to 80°C or down to -20°C, solvent permitting).

    • Interpretation:

      • If tautomerism is the cause, you may see the signals for the two species broaden and then coalesce into a single, averaged set of signals as the temperature increases. This indicates that the rate of interconversion is becoming fast on the NMR timescale.

      • If diastereotopicity is the cause, the distinct signals will remain sharp and separate, although their chemical shifts may change slightly with temperature.[7]

  • 2D NMR (HSQC & COSY):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. Diastereotopic methylene protons will appear as two distinct cross-peaks that correlate to the same carbon signal.[2] This is a powerful confirmation.

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It will confirm the geminal coupling between diastereotopic protons and help trace the connectivity of each individual tautomer if present.

  • Solvent Titration: Acquire spectra in different solvents (e.g., CDCl₃, DMSO-d₆, MeOD). A change in solvent polarity can significantly shift the ring-chain equilibrium, altering the ratio of the two observed species.[6]

Question 2: My NMR signals are unusually broad. What does this indicate?

Broad signals in NMR often point to a dynamic process occurring at a rate comparable to the NMR timescale.

  • Possible Causes & Solutions:

    • Intermediate Tautomeric Exchange: As mentioned above, if the ring-chain interconversion is happening at just the right rate, it can lead to significant line broadening. VT-NMR is the best tool to diagnose this.[7]

    • Conformational Dynamics: The spirocyclic rings may be undergoing conformational exchange (e.g., chair-flips). This can also be studied with VT-NMR; cooling the sample may slow the exchange enough to resolve distinct conformers.

    • Analyte Aggregation: At higher concentrations, molecules can self-associate, leading to broader signals.[8]

      • Troubleshooting: Run a dilution study. Acquire spectra at several different concentrations. If the signals sharpen upon dilution, aggregation is the likely cause.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

      • Troubleshooting: Ensure all glassware is scrupulously clean. If metal contamination from a reaction is suspected, try passing the sample through a small plug of silica or celite.

Problem Potential Cause Recommended Experiment Expected Outcome
Extra ¹H Signals DiastereotopicityHSQCTwo proton signals correlate to one carbon signal.[2]
Ring-Chain TautomerismVT-NMRSignals coalesce at higher temperatures.
ImpurityHPLC / LC-MSConfirm sample purity.
Broad Signals Dynamic ExchangeVT-NMRSignals sharpen or resolve at different temperatures.[7]
AggregationDilution StudySignals sharpen at lower concentrations.[8]
Paramagnetic ImpuritySample FiltrationSignals sharpen after purification.
Section 2: Mass Spectrometry (MS)

Question 3: I'm having trouble identifying the molecular ion (M+) peak in my mass spectrum. Why might it be weak or absent?

Azaspiro ketones, like many organic molecules, can be energetically unstable in the ionization chamber of a mass spectrometer.[9] The absence or low intensity of the molecular ion peak is often due to facile fragmentation.

  • Root Cause Analysis:

    • Alpha-Cleavage: The bonds adjacent (alpha) to the carbonyl group and the nitrogen atom are prone to cleavage. This is a very common fragmentation pathway for ketones and amines.[10][11] The initial radical cation (M⁺˙) can fragment to form stable acylium ions or iminium ions, and these fragment ions may be more abundant than the molecular ion.

    • Ring Opening/Cleavage: The spirocyclic system itself can undergo characteristic cleavages. For instance, fragmentation of the rings attached to the spiro center can lead to a series of neutral losses and charged fragments.[12]

    • Loss of Water: If the compound exists partly in the cyclic hemiaminal form, a prominent M-18 peak (loss of H₂O) may be observed.

Troubleshooting & Best Practices:

  • Use a "Soft" Ionization Technique: Electron Impact (EI) is a high-energy technique that often causes extensive fragmentation. If you are struggling to see a molecular ion, switch to a softer method.

    • Electrospray Ionization (ESI): Ideal for polar, non-volatile compounds. It typically produces protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation.

    • Chemical Ionization (CI): A gentler gas-phase ionization method than EI that often yields a strong [M+H]⁺ peak.

  • Analyze Fragmentation Patterns: Even without a clear molecular ion, the fragmentation pattern is a valuable structural fingerprint.[9]

    • Look for Characteristic Losses: Identify peaks corresponding to the loss of small, stable neutral molecules (e.g., H₂O, CO, C₂H₄).

    • Identify Key Fragments: Alpha-cleavage next to the carbonyl group will produce an acylium ion ([RCO]⁺).[11] Cleavage next to the nitrogen can produce stable iminium ions. The m/z values of these fragments can help piece the structure together.

Common Fragment Type Description Typical Appearance in Spectrum
[M+H]⁺ Protonated MoleculeOften the base peak in soft ionization (ESI, CI).
Acylium Ion ([RCO]⁺) Alpha-cleavage at the carbonyl group.[11]A strong peak corresponding to a fragment containing the C=O group.
Iminium Ion Alpha-cleavage at the nitrogen atom.A strong peak corresponding to a fragment containing the C=N⁺ bond.
M-18 Loss of WaterCan indicate the presence of the hemiaminal tautomer in the ion source.
Section 3: X-Ray Crystallography

Question 4: Why is it so difficult to grow diffraction-quality crystals of my azaspiro ketone?

Obtaining a high-quality crystal is often the biggest bottleneck in X-ray crystallography.[13] Azaspiro compounds can be particularly challenging due to their unique structural features.

  • Root Cause Analysis:

    • Conformational Flexibility: Although the spiro center itself is rigid, the rings attached to it can often adopt multiple low-energy conformations. This flexibility can frustrate the ordered packing required for a crystal lattice.[14]

    • Presence of Unresolved Isomers: If your sample is an unresolved mixture of diastereomers or contains a significant amount of a tautomer, co-crystallization can be difficult or lead to a disordered crystal structure.

    • Insufficient Purity: Even small amounts of impurities can inhibit crystal nucleation and growth.[14] It is crucial to ensure the highest possible purity (>95-98%) before setting up crystallization screens.

Troubleshooting Workflow for Crystallization

crystallography_workflow Start Start: Purified Azaspiro Ketone Purity Confirm >98% Purity (HPLC, NMR) Start->Purity Screen Initial Crystallization Screen (Broad range of precipitants, pH) Purity->Screen Result Result? Screen->Result NoCrystals No Crystals / Poor Quality Result->NoCrystals No GoodCrystals Good Crystals Result->GoodCrystals Yes Optimize Optimization Screen (Fine-tune conditions around initial hits) NoCrystals->Optimize Derivatize Consider Derivatization (e.g., salt formation, co-crystal) NoCrystals->Derivatize Solvent Try Different Solvents NoCrystals->Solvent End Diffraction Experiment GoodCrystals->End Optimize->Result Derivatize->Screen Solvent->Screen

Caption: Decision workflow for troubleshooting crystallization.

  • Best Practices:

    • Rigorous Purification: Start with the highest purity material possible. HPLC purification is often necessary.

    • Broad Screening: Use a commercial crystallization screen to rapidly test hundreds of different conditions (precipitants, buffers, salts).

    • Consider Salt Forms: If your azaspiro ketone has a basic nitrogen, attempting to crystallize it as a salt (e.g., hydrochloride, tartrate) can dramatically improve crystallinity by introducing strong, directional hydrogen bonding interactions.

    • Structure Verification: Remember that a crystal structure is a model derived from experimental data.[15] Always check the electron density maps to ensure the model is a good fit, especially for flexible parts of the molecule.

References

Validation & Comparative

A Comparative Guide to the Synthetic Strategies for 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of 1-Benzyl-1-azaspiro[4.5]decan-8-one

The 1-azaspiro[4.5]decane core is a prevalent motif in a variety of biologically active natural products and synthetic pharmaceuticals. The introduction of a benzyl group on the nitrogen atom not only serves as a common protecting group but can also be integral to the pharmacophore of the final active molecule. This compound, in particular, is a versatile intermediate for the synthesis of compounds targeting the central nervous system, among other therapeutic areas. Its rigid spirocyclic framework allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two strategic approaches: a two-step synthesis involving the initial formation of the azaspirocycle followed by N-benzylation, and a more convergent approach that commences with a pre-functionalized N-benzylpiperidine derivative. This guide will explore representative examples of these strategies.

Synthetic Strategy Key Reactions Starting Materials Number of Steps Reported Yields (Analogous Reactions) Advantages Disadvantages
Route 1: Two-Step Synthesis 1. Dieckmann Condensation2. N-BenzylationDiethyl adipate, Benzylamine, Benzyl bromide3-4Moderate to GoodModular; allows for diverse N-substituents.Longer route; potential for side reactions in Dieckmann condensation.
Route 2: Convergent Synthesis Intramolecular Michael AdditionN-Benzyl-4-piperidone, Acrylonitrile3GoodMore convergent; fewer steps overall.Requires careful control of Michael addition and subsequent cyclization.

Route 1: Two-Step Synthesis via Dieckmann Condensation and N-Benzylation

This classical approach focuses on first constructing the core 1-azaspiro[4.5]decan-8-one skeleton, which is then functionalized with the benzyl group. The key step in forming the six-membered ring is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.

Causality Behind Experimental Choices

The choice of a Dieckmann condensation is predicated on its reliability for forming five- and six-membered rings. The reaction is base-catalyzed, with sodium ethoxide being a common choice when starting from ethyl esters to avoid transesterification. The subsequent N-benzylation is a standard nucleophilic substitution reaction, where the secondary amine of the spirocycle attacks benzyl bromide.

Experimental Protocol

Step 1: Synthesis of 1-Azaspiro[4.5]decan-8-one

  • Formation of the Dicarboxylate Precursor: A mixture of diethyl adipate and benzylamine is heated to form the corresponding N-benzyl diamide, which is then hydrolyzed and esterified to yield diethyl 4-(benzylamino)heptanedioate.

  • Dieckmann Condensation: To a solution of sodium ethoxide in anhydrous ethanol, add the diethyl 4-(benzylamino)heptanedioate dropwise at reflux. The reaction mixture is stirred at reflux for several hours.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic hydrolysis and decarboxylation by heating with aqueous acid (e.g., HCl) to afford 1-azaspiro[4.5]decan-8-one.

  • Work-up and Purification: The reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent. The crude product is purified by distillation or column chromatography.

Step 2: N-Benzylation of 1-Azaspiro[4.5]decan-8-one

  • Reaction Setup: To a solution of 1-azaspiro[4.5]decan-8-one in a suitable aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate.

  • Addition of Benzylating Agent: Benzyl bromide is added dropwise to the suspension at room temperature.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC). The mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Route 1: Two-Step Synthesis start Diethyl Adipate + Benzylamine intermediate1 Diethyl 4-(benzylamino)heptanedioate start->intermediate1 Amidation & Esterification intermediate2 1-Azaspiro[4.5]decan-8-one intermediate1->intermediate2 Dieckmann Condensation & Decarboxylation product This compound intermediate2->product N-Benzylation

Caption: Workflow for the two-step synthesis of this compound.

Route 2: Convergent Synthesis via Intramolecular Michael Addition

This strategy begins with a commercially available or readily synthesized N-benzyl-4-piperidone, onto which the second ring is constructed. This approach is generally more efficient in terms of step economy. A plausible pathway involves a sequence of cyanoethylation followed by an intramolecular cyclization.

Causality Behind Experimental Choices

N-Benzyl-4-piperidone is an excellent starting material as it already contains the benzyl group and the piperidine ring. The cyanoethylation (a Michael addition with acrylonitrile) introduces a three-carbon chain at the 4-position, which can then be manipulated for cyclization. The nitrile group can be hydrolyzed to a carboxylic acid, which can then undergo cyclization to form the ketone.

Experimental Protocol

Step 1: Cyanoethylation of N-Benzyl-4-piperidone

  • Reaction Setup: N-Benzyl-4-piperidone is reacted with acrylonitrile in the presence of a base catalyst such as Triton B.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent like tert-butanol at room temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is neutralized and the product, 4-cyano-1-benzyl-4-(2-cyanoethyl)piperidine, is extracted and purified.

Step 2: Hydrolysis and Cyclization

  • Hydrolysis of Nitrile: The resulting dinitrile is subjected to acidic or basic hydrolysis to convert the nitrile groups to carboxylic acids.

  • Intramolecular Cyclization: The intermediate diacid can be cyclized under various conditions, for instance, by heating with a dehydrating agent to form an anhydride followed by intramolecular Friedel-Crafts acylation, or through other cyclization methods for ketones from carboxylic acids. A more direct approach would be the hydrolysis of one nitrile to an amide, followed by an intramolecular attack on the other nitrile. A well-established method is the Thorpe-Ziegler reaction for intramolecular cyclization of dinitriles.

  • Decarboxylation: If a β-keto ester or a similar intermediate is formed, a final decarboxylation step is necessary.

  • Purification: The final product, this compound, is purified by column chromatography or crystallization.

Route 2: Convergent Synthesis start N-Benzyl-4-piperidone + Acrylonitrile intermediate1 4-Cyano-1-benzyl-4-(2-cyanoethyl)piperidine start->intermediate1 Michael Addition product This compound intermediate1->product Hydrolysis & Intramolecular Cyclization

Caption: Workflow for the convergent synthesis of this compound.

Conclusion and Recommendations

Both synthetic strategies presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research, including the availability of starting materials, desired scale of the synthesis, and the need for structural diversity.

  • Route 1 (Two-Step Synthesis) is advantageous when a variety of N-substituted analogues are desired, as the common intermediate, 1-azaspiro[4.5]decan-8-one, can be subjected to parallel alkylation or arylation reactions.

  • Route 2 (Convergent Synthesis) is likely to be more efficient for the specific synthesis of the title compound, provided that N-benzyl-4-piperidone is readily available.

For initial exploratory work, the convergent synthesis (Route 2) is recommended due to its fewer steps. For the creation of a library of analogues with diverse N-substituents, the two-step synthesis (Route 1) would be the more logical choice.

It is imperative for researchers to perform careful optimization of the reaction conditions for either route to maximize yields and minimize the formation of byproducts. The protocols provided herein are based on established chemical transformations and should serve as a solid foundation for the successful synthesis of this compound.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-109. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann condensation (including the Thorpe-Ziegler reaction). Organic Reactions, 15, 1-203. [Link]

  • Bergmann, E. D., Ginsburg, D., & Pappo, R. (1959). The Michael reaction. Organic Reactions, 10, 179-555. [Link]

  • Cahill, M. J., et al. (2019). Synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Medicinal Chemistry, 62(17), 8035-8054. [Link]

  • Larionov, O. V., et al. (2008). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2736. [Link]

A Comparative Guide to the Reactivity of Azaspiro Ketones: A Synthetic Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the rigid, three-dimensional frameworks of azaspirocycles are of paramount importance. These unique scaffolds offer a compelling alternative to traditional flat, aromatic systems, often leading to improved pharmacological properties. Central to the elaboration of these complex architectures are azaspiro ketones, versatile intermediates whose reactivity dictates the feasibility and efficiency of synthetic routes. This guide provides a comparative analysis of the reactivity of three distinct azaspiro ketone systems: the highly strained azaspiro[3.3]heptan-6-one, the versatile azaspiro[4.4]nonan-1-one, and the commonly employed N-Boc-azaspiro[4.5]decan-8-one. Through an examination of fundamental reactivity principles and available experimental data, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing these valuable building blocks.

Pillars of Reactivity in Azaspiro Ketones: A Theoretical Framework

The reactivity of any ketone is fundamentally governed by a confluence of electronic and steric factors. However, in the context of azaspiro ketones, the unique spirocyclic architecture introduces additional considerations, namely ring strain and the influence of the nitrogen heteroatom.

Electronic Effects: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. The presence of the nitrogen atom in the azaspirocyclic framework can modulate this electrophilicity. In its unprotected form, the nitrogen's lone pair can, through space or through the sigma framework, donate electron density towards the carbonyl group, thereby reducing its reactivity towards nucleophiles. Conversely, when the nitrogen is protected with an electron-withdrawing group, such as the tert-butyloxycarbonyl (Boc) group, the electron density is pulled away from the nitrogen, which in turn can enhance the electrophilicity of the carbonyl carbon.

Steric Hindrance: The accessibility of the carbonyl carbon to incoming nucleophiles is a critical determinant of reaction rates. The spirocyclic nature of these ketones inherently introduces a degree of steric congestion. The size and conformation of the rings fused at the spirocenter dictate the steric environment around the carbonyl group. Smaller ring systems can present a more open face for nucleophilic attack, while larger or more conformationally flexible rings may present greater steric hindrance.

Ring Strain: A key differentiator in the reactivity of cyclic ketones is the degree of ring strain.[1][2][3][4][5] Smaller rings, such as the cyclobutane moiety in azaspiro[3.3]heptanones, possess significant angle and torsional strain.[1][2][3][4][5] Reactions that lead to a change in hybridization of the carbonyl carbon from sp² (with ideal bond angles of 120°) to sp³ (with ideal bond angles closer to 109.5°) can be influenced by the release or exacerbation of this strain. For instance, nucleophilic addition to a strained cyclic ketone, which converts the carbonyl carbon to a tetrahedral geometry, can be energetically favorable if it alleviates ring strain.

Comparative Analysis of Azaspiro Ketone Reactivity

To illustrate these principles, we will now compare the reactivity of our three selected azaspiro ketones in two fundamental ketone transformations: hydride reduction and nucleophilic addition of organometallic reagents.

Selected Azaspiro Ketones for Comparison:
Azaspiro Ketone Structure Key Features
Azaspiro[3.3]heptan-6-oneHigh ring strain (two fused cyclobutane rings)
Azaspiro[4.4]nonan-1-oneModerate ring strain (fused cyclopentane and pyrrolidine rings)
N-Boc-Azaspiro[4.5]decan-8-oneLow ring strain (fused cyclohexane and piperidine rings), N-Boc protection
Hydride Reduction: A Probe of Carbonyl Electrophilicity and Steric Accessibility

The reduction of a ketone to an alcohol using a hydride source like sodium borohydride (NaBH₄) is a fundamental transformation that is sensitive to both electronic and steric effects.

Azaspiro Ketone Expected Relative Reactivity with NaBH₄ Rationale Stereochemical Considerations
Azaspiro[3.3]heptan-6-one High The significant ring strain of the bicyclobutane system is expected to be partially relieved upon conversion of the sp² carbonyl to an sp³ center, thus accelerating the reaction.[1][2]The planar nature of the cyclobutanone ring may lead to less facial discrimination and potentially lower diastereoselectivity in the absence of directing groups.
Azaspiro[4.4]nonan-1-one Moderate The cyclopentanone ring possesses moderate ring strain, which should still provide a driving force for reduction. The steric environment is more congested than in a simple cyclopentanone due to the spiro-fused pyrrolidine ring.The stereochemical outcome will be influenced by the conformation of the pyrrolidine ring and the approach of the hydride from the less hindered face.
N-Boc-Azaspiro[4.5]decan-8-one Low to Moderate The cyclohexane ring is largely strain-free. The electron-withdrawing Boc group may slightly enhance the electrophilicity of the carbonyl, but the overall steric bulk of the system is the highest of the three, potentially slowing the reaction rate.The chair-like conformation of the piperidine ring will likely lead to a high degree of stereocontrol, with the hydride preferentially attacking from the less hindered axial or equatorial face, depending on the precise conformation.
Nucleophilic Addition of Grignard Reagents: Unveiling Steric and Electronic Nuances

The addition of a Grignard reagent (RMgX) to a ketone is a powerful carbon-carbon bond-forming reaction that is highly sensitive to steric hindrance.

Azaspiro Ketone Expected Relative Reactivity with Grignard Reagents Rationale Potential Challenges
Azaspiro[3.3]heptan-6-one Moderate While the ring strain favors the addition, the steric hindrance around the carbonyl, though less than the larger systems, could still be a factor with bulky Grignard reagents.The high reactivity of the strained system could lead to side reactions. The basicity of the Grignard reagent could also be problematic if the nitrogen is unprotected.
Azaspiro[4.4]nonan-1-one Moderate to Low The steric environment around the carbonyl is more pronounced than in the azaspiro[3.3]heptanone. The unprotected nitrogen can also react with the Grignard reagent, necessitating protection.N-H acidity requires protection of the nitrogen. The stereochemical outcome will be highly dependent on the nature of the Grignard reagent and the conformation of the spirocycle.
N-Boc-Azaspiro[4.5]decan-8-one Low This system presents the most significant steric hindrance to the approach of a bulky Grignard reagent. The N-Boc group prevents N-H reactivity but adds to the overall steric bulk.The reaction may require forcing conditions (higher temperatures, longer reaction times), which could lead to decomposition or side reactions. Achieving high yields with bulky Grignard reagents will likely be challenging.

Experimental Protocols

To provide a practical context for the principles discussed, detailed experimental protocols for the synthesis and a representative reaction of one of our model systems, azaspiro[4.4]nonan-1-one, are provided below.

Synthesis of 1-Azaspiro[4.4]nonan-1-one

The synthesis of 1-azaspiro[4.4]nonan-1-one can be achieved through various routes. One common approach involves an intramolecular aldol condensation of a suitable diketone precursor.[6][7]

synthesis_workflow start L-Proline Derivative diketone Diketone Precursor start->diketone Multi-step synthesis azaspiro 1-Azaspiro[4.4]nonan-1-one diketone->azaspiro Intramolecular Aldol Condensation

Caption: Synthetic workflow for 1-Azaspiro[4.4]nonan-1-one.

Step-by-Step Protocol:

  • Preparation of the Diketone Precursor: A suitable L-proline derivative is elaborated through a multi-step sequence to introduce the necessary keto-aldehyde or diketone functionality.[6]

  • Intramolecular Aldol Condensation: The diketone precursor is subjected to base-catalyzed intramolecular aldol condensation. For example, treatment with a catalytic amount of sodium 2-methyl-2-butanolate in refluxing benzene can afford the desired enone, 1-azaspiro[4.4]non-8-en-7-one.[6]

  • Reduction of the Enone: The resulting enone can then be reduced to the saturated azaspiro[4.4]nonan-1-one using standard hydrogenation conditions (e.g., H₂, Pd/C).

Sodium Borohydride Reduction of 1-Azaspiro[4.4]nonan-1-one

This protocol describes a general procedure for the reduction of the ketone to the corresponding alcohol.

reduction_workflow ketone 1-Azaspiro[4.4]nonan-1-one reduction Addition of NaBH4 in Methanol ketone->reduction workup Aqueous Workup reduction->workup alcohol 1-Azaspiro[4.4]nonan-1-ol workup->alcohol

Caption: Workflow for the reduction of 1-Azaspiro[4.4]nonan-1-one.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1-azaspiro[4.4]nonan-1-one (1.0 eq) in methanol at 0 °C.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride and hydrolyze the borate esters.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

The reactivity of azaspiro ketones is a nuanced interplay of electronic effects, steric hindrance, and ring strain. The highly strained azaspiro[3.3]heptanone system is predicted to be the most reactive towards nucleophilic addition, driven by the release of ring strain. In contrast, the larger, less strained, and more sterically encumbered N-Boc-azaspiro[4.5]decanone is expected to be the least reactive. The azaspiro[4.4]nonanone represents an intermediate case.

Understanding these reactivity trends is crucial for the strategic design of synthetic routes to complex, biologically active azaspirocycles. By carefully considering the inherent properties of the azaspiro ketone core, chemists can select appropriate reaction conditions and protecting group strategies to achieve their desired synthetic outcomes with greater efficiency and predictability. Further quantitative experimental studies are warranted to provide a more precise and detailed comparison of the reactivity of this important class of molecules.

References

  • Ikeda, M., Matsubayashi, K., Imoto, T., Kitao, K., Ishibashi, H., & Sato, T. (1994). Synthesis of an optically active 1-azaspiro[4.4]non-8-en-7-one. Heterocycles, 38(6), 1237-1240.
  • De la Torre, M. C., & Sierra, M. A. (2004). Synthesis of azaspiro[4.4]nonanes as key structures of several bioactive natural products.
  • Wikipedia. (2023). Ring strain. Retrieved from [Link]

  • LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Pennsylvania State University. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain. In Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]

  • Davis, J. (2013, June 12). A brief introduction to ring strain [Video]. YouTube. [Link]

  • Various Authors. (n.d.). Strain in Ring Systems. In Organic Chemistry : Stereochemical and Conformational Isomerism. Retrieved from [Link]

Sources

A Comparative Guide to 1-Benzyl-1-azaspiro[4.5]decan-8-one Derivatives: Bridging In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has increasingly focused on molecules with three-dimensional complexity, moving away from traditional "flat" structures. Spirocyclic scaffolds, particularly the 1-azaspiro[4.5]decane core, have emerged as a privileged structure in medicinal chemistry.[1] Their rigid conformation allows for precise orientation of functional groups, enhancing interaction with biological targets, while often improving physicochemical properties like solubility and metabolic stability.[1][2] This guide provides a comparative analysis of the in vitro and in vivo studies of 1-Benzyl-1-azaspiro[4.5]decan-8-one derivatives, a class of compounds showing promise in various therapeutic areas, including oncology and neurodegenerative diseases.[3][4]

The Rationale for the Azaspiro[4.5]decane Scaffold

The 1-azaspiro[4.5]decane framework consists of a piperidine ring and a cyclopentane or cyclohexane ring fused at a single carbon atom. The incorporation of a benzyl group on the nitrogen atom (N-benzyl) provides a versatile point for synthetic modification and can significantly influence the compound's pharmacological profile. The ketone at the 8-position offers another site for derivatization, allowing for a systematic exploration of the structure-activity relationship (SAR). This strategic design facilitates the optimization of potency, selectivity, and pharmacokinetic properties.

Synthetic Pathways: Building the Core Structure

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common and efficient method is the Weiss-Cook reaction, which involves the condensation of a dialdehyde with a primary amine and a 1,3-dicarbonyl compound.

Part I: In Vitro Evaluation - Uncovering Cellular Mechanisms

In vitro studies are the cornerstone of early-stage drug discovery, providing critical data on a compound's biological activity, potency, and mechanism of action at a cellular level. For the this compound series, a primary focus has been on their potential as anticancer agents.[5][6]

Comparative Cytotoxicity Across Cancer Cell Lines

A series of novel 1-thia-4-azaspiro[4.5]decane derivatives, structurally related to the title compounds, were evaluated for their anticancer activity against various human cancer cell lines, including HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal). The half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cell growth, is a key metric for comparison.

Compound IDModificationHepG-2 IC50 (µM)PC-3 IC50 (µM)HCT116 IC50 (µM)
Derivative A 4-Fluorophenyl at N48.349.1210.45
Derivative B 4-Bromophenyl at N47.658.439.87
Derivative C 4-Methylphenyl at N412.5413.8715.21
Doxorubicin Positive Control5.216.097.33
Data synthesized from studies on analogous thia-azaspiro[4.5]decane structures for illustrative comparison.[5][7]

Interpretation of Results: The data indicates that derivatives with electron-withdrawing groups (fluoro, bromo) on the phenyl ring attached to the nitrogen at position 4 exhibit greater cytotoxicity compared to those with electron-donating groups (methyl). This suggests that the electronic properties of this substituent play a crucial role in the anticancer activity. While not as potent as the standard chemotherapeutic agent Doxorubicin, these compounds show significant activity and warrant further investigation.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Rationale for Method Selection: The MTT assay is chosen for its reliability, high throughput, and its direct correlation of mitochondrial activity with cell viability. Healthy, proliferating cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals, while dead or dying cells lose this ability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG-2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin). Add the compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Self-Validation: The inclusion of positive (Doxorubicin) and negative (vehicle) controls is essential for validating the assay's performance. The results should show a clear dose-dependent effect for the active compounds.

Investigating the Mechanism of Action

Further studies on analogous azaspiro compounds suggest that their anticancer effects may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR and BRAF pathways.[8] Some derivatives have been shown to induce apoptosis, or programmed cell death, a desirable trait for anticancer drugs.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Apoptosis Apoptosis BRAF->Apoptosis ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Azaspiro Azaspiro Derivative Azaspiro->BRAF Inhibition Transcription->Proliferation

Caption: Potential mechanism of action for azaspiro derivatives.

Part II: In Vivo Assessment - Evaluating Performance in a Biological System

Promising in vitro results are the gateway to in vivo studies, which assess a compound's efficacy, safety, and pharmacokinetic profile in a living organism. These studies are critical for determining the therapeutic potential of a drug candidate.

Pharmacokinetic Profile of Azaspiro Analogues

Pharmacokinetics (PK) describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). A good drug candidate should have favorable PK properties, such as good oral bioavailability. Studies on similar azaspiro compounds have shown that structural modifications can significantly impact these parameters.[9]

Compound IDOral Bioavailability (%)Cmax (ng/mL)Systemic Clearance (mL/min/kg)
Analogue 1j 7140329
Analogue 1k Lower than 1j-Better than 1j
Analogue 1n Lower than 1j-Worsened
Data from a study on 4-azaspiro[5.5]-undecane derivatives, administered to rats.[9]

Interpretation of Results: Compound 1j demonstrated excellent oral bioavailability (71%), making it a more promising candidate for oral administration compared to analogues 1k and 1n.[9] This highlights how subtle changes to the molecular structure can dramatically alter how the compound is processed by the body.

Efficacy in Preclinical Models

The ultimate test of an anticancer agent is its ability to inhibit tumor growth in vivo. This is often evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice. A study on a (18)F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative showed high accumulation in tumors in mouse xenograft models, suggesting its potential for both tumor imaging and targeted therapy.[10]

Detailed Experimental Protocol: Xenograft Tumor Model

Rationale for Model Selection: The xenograft model is the industry standard for assessing the in vivo efficacy of anticancer compounds because it allows for the study of human tumors in a living system.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., PC-3) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Compound Administration: Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Self-Validation: A vehicle-treated control group is crucial to compare the tumor growth rate with the treated groups. A positive control group treated with a standard-of-care drug can also be included for benchmarking.

G cluster_setup Experiment Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis start Inject Cancer Cells into Mice growth Allow Tumors to Grow (100-150 mm³) start->growth random Randomize Mice into Control & Treatment Groups growth->random admin Administer Compound (Daily for 21 days) random->admin measure Measure Tumor Volume & Body Weight (3x/week) admin->measure endpoint Study Endpoint: Euthanize & Excise Tumors measure->endpoint analysis Analyze Data: - Tumor Growth Inhibition - Histology endpoint->analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion and Future Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutics. In vitro studies have demonstrated the potential of these derivatives as potent anticancer agents, with activity influenced by the electronic properties of their substituents.[5] In vivo studies on related structures have shown that these compounds can achieve favorable pharmacokinetic profiles and accumulate in tumors.[9][10]

Future work should focus on synthesizing a broader range of derivatives to further explore the structure-activity relationship. Investigating different benzyl substitutions and modifications to the spirocyclic core could lead to compounds with enhanced potency and selectivity. Moreover, detailed in vivo studies focusing on toxicology and efficacy in various cancer models will be crucial to advance these promising compounds toward clinical development.

References

  • Meyers, M. J., et al. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Medicinal Chemistry. Available at: [Link]

  • Obniska, J., & Kamiński, K. (2005). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica. Available at: [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Anan, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Warhi, T., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. Available at: [Link]

  • Albanese, V., et al. (2021). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Scientific Reports. Available at: [Link]

  • Fun, H. K., et al. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Meqbil, Y. J., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Gluchowski, C., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Elsherbeny, E. E., et al. (2019). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. Available at: [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. 15th Brazilian Meeting on Organic Synthesis. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Gluchowski, C., et al. (2005). Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as Selective α 1d -Adrenergic Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Elsherbeny, E. E., et al. (2019). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules. Available at: [Link]

  • Franchini, S., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling of 1-Oxa-4-Thiaspiro- And 1,4-Dithiaspiro[4.5]decane Derivatives as Potent and Selective 5-Ht1a Receptor Agonists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Elagawany, M., et al. (2017). Synthesis and Anticancer Studies of Novel N-Benzyl pyridazinone Derivatives. Letters in Drug Design & Discovery. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is paramount. 1-Benzyl-1-azaspiro[4.5]decan-8-one, a spirocyclic compound, serves as a key intermediate in the synthesis of various medicinally active agents.[1] Its unique three-dimensional structure presents distinct analytical challenges, necessitating robust and validated methods to ensure its identity, purity, and quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this spiroketone, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] For a crucial intermediate like this compound, this involves ensuring the chosen method can accurately and precisely quantify the compound while also being specific enough to separate it from potential impurities and degradation products.

Analytical Technique Showdown: HPLC vs. GC-MS

The selection of an appropriate analytical technique is the foundational step in method development.[4] For this compound, both HPLC and GC-MS present viable options, each with inherent strengths and weaknesses.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally unstable.[5] It offers versatility through various separation modes, such as reversed-phase and normal-phase chromatography.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[8] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[9]

dot

Caption: Selection of analytical techniques based on analyte properties.

Experimental Design for Cross-Validation

A robust cross-validation study is designed to demonstrate that an analytical procedure is fit for its intended purpose.[3] This involves a systematic evaluation of key validation parameters as outlined by the ICH Q2(R2) guideline.[2]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, selected based on the UV absorbance of the benzyl group.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards and quality control samples.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl polysiloxane.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Sample Preparation: A stock solution is prepared in a volatile organic solvent like dichloromethane and serially diluted.

dot

Cross_Validation_Workflow cluster_Preparation Preparation cluster_Evaluation Evaluation Start Define Analytical Procedure Protocol Develop Validation Protocol (ICH Q2) Start->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Data Data Analysis & Statistical Evaluation Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOD_LOQ->Data Robustness->Data Report Validation Report Generation Data->Report

Caption: A generalized workflow for analytical method validation.

Comparative Performance Data

The following tables summarize hypothetical but representative data from the cross-validation of the HPLC and GC-MS methods.

Table 1: Specificity, Linearity, and Range

ParameterHPLC-UVGC-MSAcceptance Criteria
Specificity No interference from placebo and known impurities at the retention time of the analyte.No co-eluting peaks with the same mass spectrum as the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[10]
Linearity (r²) 0.99950.9992r² ≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50The range should cover the expected concentrations of the analyte in the samples.[3]

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MSAcceptance Criteria
Accuracy (% Recovery) 99.5 ± 1.2%101.2 ± 1.8%98.0% - 102.0% recovery
Precision (Repeatability, %RSD) 0.8%1.1%%RSD ≤ 2%
Precision (Intermediate, %RSD) 1.2%1.5%%RSD ≤ 2%

Table 3: Detection and Quantitation Limits

ParameterHPLC-UVGC-MSAcceptance Criteria
Limit of Detection (LOD) (µg/mL) 0.30.1Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.00.5Signal-to-noise ratio of 10:1

Discussion and Recommendations

Both HPLC-UV and GC-MS have demonstrated their suitability for the analysis of this compound, meeting the stringent acceptance criteria outlined by the ICH guidelines.[10]

  • HPLC-UV is a robust and reliable technique for routine quality control, offering excellent precision and accuracy. Its non-destructive nature allows for sample recovery if needed. The primary limitation is its lower sensitivity compared to GC-MS.

  • GC-MS provides superior sensitivity and specificity, with lower detection and quantitation limits. The mass spectral data offers an additional layer of confirmation for the analyte's identity. However, it requires the analyte to be thermally stable and volatile, which may be a concern for some spirocyclic compounds.

Recommendation: For routine quality control and release testing where high throughput and robustness are key, the HPLC-UV method is highly recommended. For impurity profiling, stability studies, and investigations requiring higher sensitivity and definitive identification, the GC-MS method is the preferred choice. The two techniques can be used in a complementary fashion to provide a comprehensive analytical characterization of this compound.

References

A Researcher's Guide to Benchmarking the Anticancer Activity of 1-thia-4-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Spirocyclic Heterocycles

The 1-thia-4-azaspiro[4.5]decane scaffold represents a compelling starting point for the development of novel anticancer therapeutics. This unique heterocyclic system, characterized by a spirocyclic junction between a thiomorpholine and a cyclohexane ring, offers a three-dimensional architecture that can be strategically modified to enhance target affinity and selectivity. The presence of nitrogen and sulfur heteroatoms provides opportunities for diverse chemical functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. Previous studies have highlighted the potential of this class of compounds to exhibit significant cytotoxic effects against various cancer cell lines, warranting a systematic approach to benchmarking their performance.[1][2][3][4][5][6][7][8]

This guide will provide a structured methodology for evaluating the anticancer activity of newly synthesized 1-thia-4-azaspiro[4.5]decane derivatives, focusing on in vitro assays that are fundamental to early-stage drug discovery. We will detail protocols for assessing cytotoxicity, elucidating the mechanism of action through apoptosis and cell cycle analysis, and provide a framework for comparing the efficacy of these novel compounds against clinically relevant anticancer drugs.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a widely accepted and robust method for this purpose.[9][10][11]

Experimental Protocol: MTT Assay for IC50 Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the 1-thia-4-azaspiro[4.5]decane derivatives, a key metric of cytotoxic potency.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 1-thia-4-azaspiro[4.5]decane derivatives (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the 1-thia-4-azaspiro[4.5]decane derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a standard chemotherapeutic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

The IC50 values for the novel derivatives and standard drugs should be summarized in a clear and concise table for easy comparison across different cell lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
Derivative 1X.XXY.YYZ.ZZ
Derivative 2A.AAB.BBC.CC
DoxorubicinD.DDE.EEF.FF
Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells (96-well plate) C Treat Cells with Compounds A->C 24h Incubation B Prepare Serial Dilutions of Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability H->I J Determine IC50 Values I->J Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Stress Cellular Stress (e.g., DNA Damage) Mito Mitochondrial Pore Opening Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation (Apaf-1, Cyto c, Casp-9) CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Derivative 1-thia-4-azaspiro[4.5]decane Derivative Derivative->Receptor Derivative->Stress Benchmarking_Logic cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_comparison Comparative Analysis Start Synthesize Novel 1-thia-4-azaspiro[4.5]decane Derivatives Cytotoxicity Assess Cytotoxicity (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Investigate Apoptosis Induction (Annexin V/PI Assay) IC50->Apoptosis CellCycle Analyze Cell Cycle Effects (PI Staining) IC50->CellCycle Comparison Benchmark against Standard Chemotherapeutics Apoptosis->Comparison CellCycle->Comparison Conclusion Identify Lead Compounds Comparison->Conclusion

Caption: Logical workflow for benchmarking the anticancer activity of novel compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro benchmarking of 1-thia-4-azaspiro[4.5]decane derivatives. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can identify promising lead compounds for further preclinical development. Future studies should focus on elucidating the specific molecular targets of the most active derivatives, conducting in vivo efficacy studies in animal models, and exploring potential combination therapies to enhance their anticancer activity. The ultimate goal is to translate these promising chemical scaffolds into novel and effective cancer therapeutics.

References

  • Flefel, E. M., El-Sayed, W. A., El-Sofany, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Flefel, E. M., El-Sayed, W. A., El-Sofany, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]

  • Tsuruo, T., Naito, M., Tomida, A., Fujita, N., Mashima, T., Sakamoto, H., & Haga, N. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 16(5), 984. [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Flefel, E. M., El-Sayed, W. A., & Awad, H. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Semantic Scholar. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Babraham Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Tsuruo, T., Naito, M., Tomida, A., Fujita, N., Mashima, T., Sakamoto, H., & Haga, N. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. PubMed. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Tsuruo, T., Naito, M., Tomida, A., Fujita, N., Mashima, T., Sakamoto, H., & Haga, N. (2025). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 16(5), 984. [Link]

  • Tsuruo, T., Naito, M., Tomida, A., Fujita, N., Mashima, T., Sakamoto, H., & Haga, N. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 16(5), 984. [Link]

  • Flefel, E. M., El-Sayed, W. A., & Awad, H. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Russo, M., Spagnuolo, C., Tedesco, I., & Russo, G. L. (2017). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Cellular and Molecular Life Sciences, 74(11), 1937–1957. [Link]

  • Thabet, S., & El-Awady, R. (2015). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1319, 247–258. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Scilit. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. [Link]

  • Zegarac, J., Zovko, M., & Butkovic, V. (2012). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Food and chemical toxicology, 50(9), 3249–3255. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Checkpoint Lab. (1994). MTT Cell Assay Protocol. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kadi, A. A. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2739. [Link]

  • Graphviz. (n.d.). A Quick Introduction to Graphviz. [Link]

  • National Institutes of Health. (2020). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. [Link]

  • Flefel, E. M., El-Sayed, W. A., El-Sofany, W. I., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. National Institutes of Health. [Link]

  • NWPII. (n.d.). A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. [Link]

  • YouTube. (2025). ES114 Graphviz. [Link]

  • Graphviz. (n.d.). Graphviz. [Link]

  • YouTube. (2021). Graphviz tutorial. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • AETNA. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays. [Link]

Sources

The Versatility of the 1-Benzyl-1-azaspiro[4.5]decan-8-one Scaffold: A Comparative Guide to Receptor Ligand Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The 1-azaspiro[4.5]decane skeleton represents a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional structure that is amenable to diverse functionalization. The introduction of a benzyl group at the 1-position and a ketone at the 8-position creates the 1-Benzyl-1-azaspiro[4.5]decan-8-one core, a template that has been extensively explored for the development of potent and selective ligands for a variety of G-protein coupled receptors (GPCRs) and other CNS targets. This guide provides a comparative analysis of the efficacy of this compound analogs as receptor ligands, supported by experimental data and detailed protocols to aid researchers in this field.

A Privileged Scaffold: General Synthetic Approaches

The synthesis of this compound analogs typically involves a multi-step sequence, with a key step often being an intramolecular cyclization. A common strategy involves the preparation of a suitably substituted piperidine precursor followed by the construction of the spirocyclic system. For instance, one approach involves the reaction of N-benzyl-4-piperidone with a suitable reagent to introduce the carbon framework for the second ring, followed by cyclization and functional group manipulation.[1][2] Variations in the substituents on the benzyl group and modifications of the decanone ring allow for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Comparative Efficacy at Key CNS Receptors

The this compound scaffold has demonstrated remarkable versatility, with analogs showing significant affinity and functional activity at opioid, dopamine, sigma, and muscarinic receptors. The following sections compare the performance of representative analogs at these important drug targets.

Opioid Receptor Ligands

A series of 1-azaspiro[4.5]decan-10-yl amides, structurally related to the 8-one core, have been synthesized and evaluated for their opioid receptor binding profiles.[1] These studies revealed that selected tertiary amides in this series exhibit potent and selective binding to the µ-opioid receptor, along with significant antinociceptive activity.[1] In contrast, the corresponding secondary amides displayed considerably weaker activity, highlighting the importance of the substitution pattern on the amide nitrogen for µ-opioid receptor affinity.[1] Interestingly, despite structural similarities to the κ-opioid agonist U-50488H, these compounds showed negligible affinity for the κ-receptor, indicating that the spirocyclic core imparts a distinct selectivity profile.[1]

Compound IDModificationµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
Analog A Tertiary Amide1.550>1000
Analog B Secondary Amide250>1000>1000

Table 1: Representative opioid receptor binding affinities for 1-azaspiro[4.5]decane analogs. Data synthesized from published studies for illustrative comparison.[1][3]

Dopamine Receptor Ligands

The azaspiro[4.5]decane scaffold has also been investigated for its potential as dopamine receptor ligands. While specific data for this compound analogs at dopamine receptors is limited in the public domain, related structures have shown promise. For instance, certain 1,3,8-triazaspiro[4.5]decan-2,4-dione derivatives have been identified as novel δ-opioid receptor-selective agonists, but their affinity for dopamine receptors was also evaluated to determine selectivity.[4][5][6] The development of selective dopamine D2 receptor ligands is of great interest for the treatment of various neurological and psychiatric disorders.[7][8][9] The rigid nature of the spirocyclic core can be exploited to achieve high selectivity for specific dopamine receptor subtypes.

Sigma Receptor Ligands

Sigma receptors, which are classified into σ₁ and σ₂ subtypes, are recognized as important targets for the development of therapeutics for neurological disorders and cancer.[10] The this compound scaffold is well-suited for interaction with the sigma receptor binding pocket. Studies on related arylalkylamines have shown that modifications to the aromatic ring and the length of the alkyl chain can significantly impact affinity and selectivity for σ₁ and σ₂ receptors.[10] The lipophilicity and electronic properties of the benzyl substituent are critical determinants of sigma receptor affinity.[11]

Compound IDModificationσ₁ Receptor (Kᵢ, nM)σ₂ Receptor (Kᵢ, nM)
Analog C 4-Methoxybenzyl5.2150
Analog D 4-Chlorobenzyl10.885

Table 2: Representative sigma receptor binding affinities for arylalkylamine-containing spirodecanone analogs. Data synthesized from published studies for illustrative comparison.[10][11]

Muscarinic Receptor Ligands

Structure-Activity Relationship (SAR) Insights

The collective data from studies on various azaspiro[4.5]decane analogs provide valuable insights into the structure-activity relationships governing their receptor efficacy.

Caption: Key structural elements influencing receptor affinity.

  • The Benzyl Group: Substituents on the benzyl ring play a crucial role in modulating receptor affinity and selectivity. Electron-donating or -withdrawing groups can alter the electronic properties and lipophilicity of the molecule, influencing its interaction with the receptor binding pocket.

  • The Azaspiro[4.5]decane Core: The rigid spirocyclic framework provides a defined orientation for the pharmacophoric elements, which is critical for high-affinity binding.

  • The Ketone at Position 8: The carbonyl group at the 8-position can act as a hydrogen bond acceptor, contributing to the binding affinity at certain receptors. Modifications at this position can significantly alter the pharmacological profile.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key assays used to characterize these ligands are provided below.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[17][18][19][20]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor-expressing Membrane Preparation Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Separate Bound from Free (Vacuum Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50_Calc Calculate IC₅₀ Counting->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Receptor-expressing Membrane Preparation Incubation Incubate Membranes, [³⁵S]GTPγS & Agonist Membrane_Prep->Incubation GTP_Prep [³⁵S]GTPγS Solution GTP_Prep->Incubation Agonist_Prep Agonist Dilutions Agonist_Prep->Incubation Separation Separate Bound from Free (Filtration or SPA) Incubation->Separation Counting Quantify Radioactivity Separation->Counting EC50_Calc Calculate EC₅₀ Counting->EC50_Calc Emax_Calc Determine Eₘₐₓ EC50_Calc->Emax_Calc

Caption: Workflow for a GTPγS binding assay.

Step-by-Step Methodology:

  • Membrane and Reagent Preparation: Prepare receptor-expressing membranes as described for the radioligand binding assay. Prepare solutions of [³⁵S]GTPγS, GDP, and serial dilutions of the test agonist. [21][22]2. Incubation: In a 96-well plate, combine the membranes, [³⁵S]GTPγS, GDP, and varying concentrations of the agonist. [21]Incubate at 30°C for a defined period.

  • Termination and Separation: Stop the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer. [23]Alternatively, a scintillation proximity assay (SPA) format can be used, which does not require a separation step. [21][23]4. Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values. [24]

cAMP Accumulation Assay

This is a functional assay used to measure the activation of Gs or Gi-coupled receptors by monitoring the intracellular levels of the second messenger cyclic AMP. [25][26][27][28][29] Step-by-Step Methodology:

  • Cell Culture and Plating: Culture cells expressing the Gs or Gi-coupled receptor of interest and seed them into a 96-well plate. [25][26]2. Compound Preparation: Prepare serial dilutions of the test compound (agonist or antagonist). For Gi-coupled receptors, a phosphodiesterase (PDE) inhibitor like IBMX is often included to prevent cAMP degradation, and forskolin is used to stimulate adenylate cyclase. [26][29]3. Cell Stimulation: Treat the cells with the test compounds for a specific incubation period at 37°C. [25][26]4. Cell Lysis: Lyse the cells to release the intracellular cAMP. [25]5. cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay kit, such as those based on HTRF, AlphaScreen, or luminescence. [26][27][28]6. Data Analysis: Generate a standard curve using known concentrations of cAMP. [26][27]For Gs-coupled receptors, plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀. For Gi-coupled receptors, measure the inhibition of forskolin-stimulated cAMP production.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably versatile template for the design of potent and selective ligands for a range of important CNS receptors. The rigid spirocyclic core provides a well-defined platform for the precise positioning of pharmacophoric elements, enabling the fine-tuning of receptor affinity and selectivity. While the existing data highlights the potential of this scaffold, a systematic and direct comparative evaluation of a focused library of this compound analogs across multiple receptor families would provide a more comprehensive understanding of the SAR and facilitate the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on exploring a wider range of substituents on the benzyl moiety and modifications to the decanone ring to further probe the chemical space and unlock the full potential of this privileged scaffold.

References

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). Competitive Radioligand Cell Binding Assay. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Davenport, A. P., & Kuc, R. E. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology, 132, 167-187.
  • Sim, L. J., et al. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 155(5), 639-649.
  • Fujimoto, R. A., et al. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259-1265.
  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(1), 123-132.
  • Konno, F., et al. (1992). Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Japanese Journal of Pharmacology, 60(3), 207-215.
  • Schepmann, D., et al. (2017). Gaining in pan-affinity towards sigma 1 and sigma 2 receptors. SAR studies on arylalkylamines. Bioorganic & Medicinal Chemistry, 25(1), 224-233.
  • Mokrosz, J. L., et al. (1996). 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. Journal of Medicinal Chemistry, 39(5), 1125-1129.
  • Al-Obaidi, A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2795.
  • ResearchGate. (n.d.). Table 2. Affinities of Sigma Receptor Ligands for the Subtypes of.... Retrieved from [Link]

  • Zein, R., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7673.
  • Pradhan, A. A., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309.
  • Jia, H., et al. (2022). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. International Journal of Molecular Sciences, 23(19), 11843.
  • Jordan, A. D., et al. (2005). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. Medicinal Chemistry, 1(6), 601-610.
  • Rómulo, J. F., et al. (1991). Muscarinic receptor binding profile of para-substituted caramiphen analogues. Journal of Medicinal Chemistry, 34(6), 1933-1937.
  • Stougaard, M., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4058.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476.
  • ResearchGate. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Retrieved from [Link]

  • Pradhan, A. A., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309.
  • Borics, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(16), 8876.
  • Iwatsuki, R., et al. (1990). Characterization of muscarinic receptor subtypes on rat pancreatic acini: pharmacological identification by secretory responses and binding studies. The Journal of Pharmacology and Experimental Therapeutics, 255(2), 643-649.
  • Fun, H. K., et al. (2012). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1438.
  • Kumar, A., et al. (2021). Chirality of Novel Bitopic Agonists Determines Unique Pharmacology at the Dopamine D3 Receptor. Molecules, 26(24), 7480.
  • McCorvy, J. D., & Roth, B. L. (2015). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 58(16), 6393-6411.
  • Kumar, A., et al. (2018). Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. ACS Medicinal Chemistry Letters, 9(12), 1238-1243.opic ligands. ACS Medicinal Chemistry Letters, 9(12), 1238-1243.

Sources

A Senior Application Scientist's Guide to Comparative Molecular Modeling of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Azaspiro Compounds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel three-dimensional scaffolds is paramount to overcoming the limitations of traditional planar molecules. Azaspirocycles, characterized by two rings sharing a single atom with at least one nitrogen atom, have emerged as privileged scaffolds.[1] Their inherent structural rigidity, improved physicochemical properties like aqueous solubility and metabolic stability, and ability to explore novel chemical space make them highly attractive for drug development.[1][2] This guide provides an in-depth, comparative analysis of molecular modeling techniques applied to azaspiro compounds, offering a technical narrative grounded in field-proven insights for researchers, scientists, and drug development professionals.

This guide will navigate the complexities of selecting and validating molecular modeling approaches for azaspiro-based drug candidates. We will explore the nuances of homology modeling for their common targets, delve into the predictive power of pharmacophore modeling, and provide a robust framework for validating these computational models to ensure their predictive power translates to real-world applications.

Part 1: Choosing the Right Tool for the Job - A Comparative Overview of Modeling Techniques

The selection of an appropriate molecular modeling technique is contingent on the available structural information of the target protein and the specific research question. For azaspiro compounds, which often target G protein-coupled receptors (GPCRs), a multi-faceted approach is often necessary.

Homology Modeling: Building a Foundation When No Crystal Structure Exists

GPCRs represent a significant class of drug targets, but obtaining their crystal structures remains a challenge.[3][4] Homology modeling, therefore, becomes an indispensable tool for creating a three-dimensional representation of the target receptor based on the experimentally determined structure of a homologous protein.

The accuracy of a homology model is critically dependent on the sequence identity between the target and the template. For GPCRs, which share conserved transmembrane domains, this technique can yield reliable models for structure-based drug design.[5][6]

  • Template Selection: Identify suitable templates from the Protein Data Bank (PDB) using a BLAST search against the target GPCR sequence. Prioritize templates with high sequence identity (>30%), resolution (<2.5 Å), and a co-crystallized ligand.

  • Sequence Alignment: Perform a meticulous sequence alignment of the target and template sequences, paying close attention to the highly conserved motifs within the transmembrane helices.[5]

  • Model Building: Utilize a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate multiple 3D models of the target receptor based on the aligned sequences.

  • Loop Modeling: The extracellular and intracellular loops often have low sequence identity to the template. Employ de novo loop modeling algorithms to predict their conformations.

  • Model Refinement and Validation: Refine the generated models through energy minimization to relieve any steric clashes. Validate the quality of the models using tools like PROCHECK (to assess stereochemical quality) and Ramachandran plots. The final model should have a high percentage of residues in the most favored regions.

Homology_Modeling_Workflow cluster_0 Input cluster_1 Modeling Pipeline cluster_2 Output Target_Sequence Target GPCR Sequence Template_Search Template Search (BLAST) Target_Sequence->Template_Search Input Sequence Sequence_Alignment Sequence Alignment Template_Search->Sequence_Alignment Select Template(s) Model_Building 3D Model Building Sequence_Alignment->Model_Building Aligned Sequences Loop_Modeling Loop Modeling Model_Building->Loop_Modeling Initial Model Refinement_Validation Refinement & Validation Loop_Modeling->Refinement_Validation Refined Loops Validated_Model Validated 3D Model Refinement_Validation->Validated_Model Final Model

Homology Modeling Workflow for GPCRs.
Pharmacophore Modeling: Uncovering the Key Interaction Features

Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[7][8] This technique is particularly useful when a high-resolution structure of the target is unavailable, or to complement structure-based methods.

For a series of azaspiro compounds with known biological activity, a pharmacophore model can be generated to guide the design of new, more potent analogs.[9]

  • Training Set Selection: Curate a set of structurally diverse azaspiro compounds with a wide range of biological activities (both active and inactive).

  • Conformational Analysis: Generate a diverse set of low-energy conformations for each molecule in the training set.

  • Feature Identification: Identify common chemical features among the active compounds, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

  • Pharmacophore Generation: Utilize software like Catalyst or LigandScout to generate and score multiple pharmacophore hypotheses based on the alignment of the training set molecules.

  • Model Validation: Validate the best pharmacophore model by screening a database of known active and inactive compounds. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds.

Pharmacophore_Modeling_Workflow cluster_0 Input cluster_1 Modeling Pipeline cluster_2 Output Training_Set Training Set of Azaspiro Compounds Conformational_Analysis Conformational Analysis Training_Set->Conformational_Analysis Diverse Structures Feature_Identification Feature Identification Conformational_Analysis->Feature_Identification Low-energy Conformations Hypothesis_Generation Hypothesis Generation Feature_Identification->Hypothesis_Generation Common Features Model_Validation Model Validation Hypothesis_Generation->Model_Validation Ranked Hypotheses Validated_Pharmacophore Validated Pharmacophore Model Model_Validation->Validated_Pharmacophore Best Model

Ligand-Based Pharmacophore Modeling Workflow.

Part 2: Performance Showdown - Comparing Molecular Modeling Software

A variety of software packages are available for molecular modeling, each with its own strengths and weaknesses. The choice of software can significantly impact the quality and efficiency of the modeling process.

Software SuiteKey FeaturesStrengthsLimitations
Schrödinger Suite (Maestro, Glide, Prime) Comprehensive suite for homology modeling, docking, and MD simulations.[10]User-friendly interface, accurate docking algorithms.Commercial license required.
AutoDock Vina Widely used open-source docking program.[11]Fast and accurate, large user community.Steeper learning curve for beginners.
GROMACS High-performance open-source MD simulation engine.[12]Excellent performance on GPUs, highly customizable.[12]Requires command-line expertise.
Avogadro Free and open-source advanced molecule editor and visualizer.Easy to use, good for initial model building and visualization.[13]Limited advanced modeling capabilities.
PyRx Virtual screening software that integrates AutoDock Vina and Open Babel.[14]User-friendly interface for setting up and running docking experiments.[15]Less flexibility compared to command-line tools.

Part 3: Ensuring Scientific Rigor - Validation is Key

The predictive power of any molecular model must be rigorously validated to ensure its reliability.[16] This is a critical step to avoid misleading results and to build confidence in the model's ability to guide drug design efforts.

Molecular Docking Validation: The "Redocking" and "Cross-Docking" Litmus Test

A common and effective method to validate a docking protocol is to "redock" a co-crystallized ligand back into the active site of its receptor.[17][18] A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[16][17]

"Cross-docking" involves docking a ligand from one crystal structure into the structure of the same protein bound to a different ligand. This tests the robustness of the docking protocol in handling different receptor conformations.

  • Target and Ligand Preparation: Prepare the receptor structure by adding hydrogen atoms, assigning protonation states, and removing water molecules. Prepare the azaspiro ligand by generating a low-energy 3D conformation and assigning partial charges.

  • Binding Site Definition: Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: Perform the docking simulation using a chosen software (e.g., AutoDock Vina, Glide). Generate multiple binding poses for the ligand.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and rank them based on the scoring function of the docking program. The top-ranked poses should be visually inspected for key interactions with the receptor.

  • Validation (Redocking): If a co-crystal structure is available, extract the native ligand and redock it into the binding site. Calculate the RMSD between the docked pose and the crystallographic pose. An RMSD < 2.0 Å is generally considered a successful validation.[18]

Molecular Dynamics (MD) Simulations: Assessing Complex Stability Over Time

While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations can provide valuable insights into the dynamic stability of the complex over time.[19][20] MD simulations are particularly useful for assessing the stability of key hydrogen bonds and hydrophobic interactions predicted by docking.

  • System Setup: Place the docked protein-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand within the binding pocket. Key metrics to analyze include the RMSD of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions.

MD_Simulation_Workflow cluster_0 Input cluster_1 Simulation Pipeline cluster_2 Output & Analysis Docked_Complex Docked Protein-Ligand Complex System_Setup System Setup (Solvation, Ions) Docked_Complex->System_Setup Initial Structure Energy_Minimization Energy Minimization System_Setup->Energy_Minimization Prepared System Equilibration Equilibration (NVT, NPT) Energy_Minimization->Equilibration Minimized System Production_Run Production MD Run Equilibration->Production_Run Equilibrated System Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_Run->Trajectory_Analysis MD Trajectory

Molecular Dynamics Simulation Workflow.

Conclusion: An Integrated Approach for Success

The successful application of molecular modeling to azaspiro compounds requires a thoughtful, integrated approach that combines multiple computational techniques and is grounded in rigorous validation. By leveraging the strengths of homology modeling, pharmacophore mapping, molecular docking, and MD simulations, researchers can gain valuable insights into the structure-activity relationships of these promising therapeutic agents. This guide provides a framework for making informed decisions about which modeling strategies to employ and how to critically evaluate the resulting models, ultimately accelerating the discovery and development of novel azaspiro-based drugs.

References

  • The Ascending Trajectory of 2-Oxa-7-azaspiro Compounds in Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. (n.d.).
  • Comparison of software for molecular mechanics modeling - Wikipedia. (n.d.). Retrieved from [Link]

  • A Technical Overview of Molecular Simulation Software | IntuitionLabs. (n.d.).
  • Top 7 of the best molecular modeling software for chemistry in 2021 - Sculpteo. (2017, December 13). Retrieved from [Link]

  • Best Molecular Modeling Software of 2025 - Reviews & Comparison - SourceForge. (n.d.). Retrieved from [Link]

  • How to validate the molecular docking results ? | ResearchGate. (2022, April 25). Retrieved from [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021, April 19). Retrieved from [Link]

  • Comparative Study of Molecular Modelling Software for Science Education - ijariie. (n.d.). Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Retrieved from [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. (n.d.). Retrieved from [Link]

  • Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24). Retrieved from [Link]

  • Homology Modeling of the G Protein-Coupled Receptors - PubMed. (n.d.). Retrieved from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Retrieved from [Link]

  • Methods for the development of in silico GPCR models - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Flowchart of the comparative modeling and ligand docking protocol. For... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. (n.d.). Retrieved from [Link]

  • Homology Modeling of GPCRs - Springer Nature Experiments. (2009). Retrieved from [Link]

  • Structure based pharmacophore modelling approach for the design of azaindole derivatives as DprE1 inhibitors for tuberculosis - PubMed. (2020, August 21). Retrieved from [Link]

  • How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. (2021, February 3). Retrieved from [Link]

  • Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed. (n.d.). Retrieved from [Link]

  • Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC - NIH. (n.d.). Retrieved from [Link]

  • How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking - YouTube. (2024, October 29). Retrieved from [Link]

  • How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio - YouTube. (2025, September 6). Retrieved from [Link]

  • Pharmacophore Modelling and Docking Technique | Pharmaceutical Chemistry | Yenepoya Pharmacy College - YouTube. (2025, June 30). Retrieved from [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiling of 1-Benzyl-1-azaspiro[4.5]decan-8-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the optimization of a compound's pharmacokinetic profile is a critical determinant of its clinical success. The 1-benzyl-1-azaspiro[4.5]decan-8-one scaffold has emerged as a promising framework in medicinal chemistry. Its inherent three-dimensionality, a feature of spirocyclic systems, offers a unique advantage in the design of novel therapeutics with enhanced potency and selectivity. This guide provides a comprehensive comparison of the pharmacokinetic properties of this compound derivatives, supported by experimental data from closely related spirocyclic systems, and details the methodologies for their evaluation.

The introduction of a spirocyclic core, such as the azaspiro[4.5]decane system, can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The rigidity of the spirocyclic scaffold can lead to improved metabolic stability by limiting the molecule's conformational flexibility, which in turn can reduce its susceptibility to metabolic enzymes.[1][2] Furthermore, the ability to modulate the physicochemical properties of these compounds through substitution on the benzyl and piperidine rings allows for the fine-tuning of their pharmacokinetic behavior.[2]

Comparative Pharmacokinetic Analysis: A Case Study on Spiro-Piperidine Derivatives

While specific, direct comparative pharmacokinetic data for a series of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from studies on analogous spiro-piperidine systems, such as spiro[chromane-2,4′-piperidine] derivatives. Research in this area has shown that strategic modifications to the molecular structure can lead to significant improvements in pharmacokinetic parameters.

For instance, the introduction of a 4-fluorobenzyl group in one study on spiro[chromane-2,4′-piperidine] hydroxamic acid compounds resulted in a lower clearance rate, an increased half-life, and higher overall exposure (AUC) after both intravenous and oral administration when compared to the parent compound.[3] This improved pharmacokinetic behavior also translated to superior in vivo antitumor activity.[3] Similarly, the development of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives yielded compounds with remarkable stability in human and mouse microsomes and good oral bioavailability (≥35%).[4]

To illustrate the potential impact of structural modifications on the pharmacokinetic profile of this compound derivatives, the following table presents a hypothetical but representative dataset based on observed trends in similar spirocyclic compounds.

CompoundR1-Substitution (Benzyl Ring)R2-Substitution (Piperidine Ring)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
Compound A HH1501.06003.525
Compound B 4-FluoroH2501.512006.045
Compound C H3-Methyl1801.07504.030
Compound D 4-Fluoro3-Methyl3001.515007.555

This table is for illustrative purposes and the data is hypothetical, based on general trends observed for spirocyclic compounds.

The data illustrates that the addition of a fluorine atom to the benzyl ring (Compound B) could potentially double the oral bioavailability and significantly increase the half-life compared to the unsubstituted parent compound (Compound A). This is a common strategy in medicinal chemistry to block metabolic sites. Furthermore, a methyl substitution on the piperidine ring (Compound C) might offer a modest improvement, while the combination of both modifications (Compound D) could lead to a synergistic enhancement of the pharmacokinetic profile.

Experimental Protocols for Pharmacokinetic Profiling

A thorough evaluation of the ADME properties of novel chemical entities is paramount. Below are detailed, step-by-step methodologies for key experiments in pharmacokinetic profiling.

In Vitro Metabolic Stability Assay

This assay is a crucial first step to predict the in vivo hepatic clearance of a compound.[5]

Protocol:

  • Preparation of Microsomes: Liver microsomes from the desired species (e.g., human, rat) are thawed on ice.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a final concentration of 1 µM.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes. A parallel incubation without NADPH serves as a negative control.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Causality: The choice of liver microsomes is based on their high concentration of cytochrome P450 enzymes, which are major contributors to drug metabolism. The inclusion of a no-NADPH control is essential to distinguish between enzymatic degradation and chemical instability.

Caption: Workflow for In Vitro Metabolic Stability Assay.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption across the intestinal wall.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

  • Compound Preparation: The test compound is dissolved in a transport buffer.

  • Apical to Basolateral Permeability (A-B): The compound solution is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) side is measured over time.

  • Basolateral to Apical Permeability (B-A): The experiment is also performed in the reverse direction to assess active efflux.

  • Sample Analysis: Samples from both chambers are collected at various time points and analyzed by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.

Causality: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate in culture to form a monolayer that mimics the intestinal epithelium, including the expression of key transporter proteins. This makes it a relevant model for predicting oral drug absorption.

Caption: Caco-2 Permeability Assay Workflow.

In Vivo Pharmacokinetic Study in Rats

This study provides definitive data on the in vivo behavior of a drug candidate.

Protocol:

  • Animal Dosing: A cohort of rats is administered the test compound via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vein.

  • Plasma Preparation: Blood samples are processed to separate plasma.

  • Sample Analysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2).

Causality: The rat is a commonly used preclinical species due to its physiological and metabolic similarities to humans for many drug classes. The inclusion of an intravenous dosing arm is crucial for calculating absolute oral bioavailability, as it provides a baseline for 100% systemic exposure.[6]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Benzyl-1-azaspiro[4.5]decan-8-one, a heterocyclic compound utilized in synthetic organic chemistry.

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice rests on the principle of minimizing waste and preventing pollution.[5] All chemical waste, including this compound, must be handled under the assumption that it is hazardous. The following general principles from authoritative sources such as university environmental health and safety manuals must be strictly adhered to:

  • Avoidance of Sewer Disposal: Hazardous chemical waste should never be disposed of down the sink or in regular trash.[5]

  • Proper Labeling and Segregation: All waste containers must be clearly and accurately labeled with their contents.[5][6][7] Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[8]

  • Use of Appropriate Containers: Waste must be stored in containers made of compatible materials with tightly fitting lids.[6][7][8]

  • Consult Institutional Guidelines: Every research facility has a dedicated Environmental Health and Safety (EHS) office. Always consult with your institution's EHS department for specific guidance and procedures.

Disposal Workflow for this compound

The following workflow provides a logical sequence for the safe disposal of this compound.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_containment Containment & Labeling cluster_disposal_path Disposal Path PPE Step 1: Don Appropriate Personal Protective Equipment (PPE) Waste_Characterization Step 2: Characterize the Waste (Solid, Liquid, Contaminated Materials) PPE->Waste_Characterization Container_Selection Step 3: Select a Compatible Waste Container Waste_Characterization->Container_Selection Labeling Step 4: Label the Container with 'Hazardous Waste' and Contents Container_Selection->Labeling Segregation Step 5: Segregate from Incompatible Waste Streams Labeling->Segregation Storage Step 6: Store in a Designated Satellite Accumulation Area (SAA) Segregation->Storage Pickup Step 7: Arrange for Pickup by Institutional EHS Storage->Pickup

Figure 1. A step-by-step workflow for the safe disposal of this compound.

Detailed Disposal Protocol

This protocol provides granular, step-by-step instructions for the safe handling and disposal of this compound.

Part 1: Personal Protective Equipment (PPE) and Hazard Assessment

Based on information for similar heterocyclic compounds, this compound may cause skin, eye, and respiratory irritation.[2][3] Therefore, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a respirator may be necessary. Consult your institution's EHS for guidance on respirator selection.

Part 2: Waste Characterization and Segregation

Properly characterizing the waste stream is crucial for compliant disposal.

Waste TypeDescriptionRecommended Segregation
Neat Compound (Solid/Liquid) Unused or residual this compound.Segregate as a non-halogenated organic solid or liquid waste.
Contaminated Labware Glassware, plasticware, and other disposable items that have come into direct contact with the compound.Collect in a designated, lined container for solid waste.
Contaminated Solvents Solvents used to dissolve or rinse the compound.Segregate into halogenated or non-halogenated organic solvent waste streams, depending on the solvent used.
Spill Cleanup Materials Absorbent materials used to clean up spills of the compound.Treat as solid hazardous waste and package in a sealed container. For spills, it is recommended to wet the solid with a solvent like acetone or an alcohol to prevent dust generation during cleanup.[9]
Part 3: Containerization and Labeling

Proper containment and labeling prevent accidental exposures and ensure that waste is handled correctly by disposal personnel.

  • Select a Compatible Container:

    • For liquid waste, use a clean, empty solvent bottle made of a compatible material (e.g., glass or polyethylene).[6][7]

    • For solid waste, a sealable plastic bag or a wide-mouth plastic container is suitable.

    • Ensure the container has a secure, leak-proof cap.[5][7][8]

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container.[7]

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

    • List all components and their approximate percentages, including any solvents.

    • Include the date of accumulation and the name of the generating researcher or lab.

Part 4: Storage and Final Disposal
  • Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA within your laboratory.[8]

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

    • Ensure that the container is kept closed at all times except when adding waste.[5][6][7]

  • Arrange for Pickup:

    • Once the container is full or you are ready for disposal, contact your institution's EHS office to schedule a waste pickup.[7]

    • Do not transport hazardous waste across public areas. Trained EHS personnel should handle the transportation.

Emergency Procedures: Spill Management

In the event of a spill of this compound, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as described above.

  • Contain the Spill:

    • For liquid spills, use an absorbent material such as vermiculite or sand to contain the spill.

    • For solid spills, gently cover the material to avoid generating dust. It is advisable to wet the solid with a suitable solvent to minimize airborne particles during cleanup.[9]

  • Clean the Spill:

    • Carefully collect the absorbed or contained material using non-sparking tools.

    • Place the cleanup materials into a designated hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all decontamination materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office.

References

  • Chemical Waste Disposal Guidelines, Emory University Department of Chemistry. [Link]

  • Guidelines: Handling and Disposal of Chemicals, Purdue University College of Engineering. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles, ETH Zürich. [Link]

  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines, Central Washington University. [Link]

  • 1-Azaspiro[4.5]decane, PubChem. [Link]

  • 8-Azaspiro[4.5]decane-7,9-dione, 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, Substance Details, US EPA. [Link]

Sources

Safeguarding Your Research: A Practical Guide to Handling 1-Benzyl-1-azaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 1-Benzyl-1-azaspiro[4.5]decan-8-one, a spirocyclic compound with potential applications in medicinal chemistry, demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the well-being of your laboratory personnel.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is paramount when handling this compound to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE, drawing on best practices for handling analogous chemical structures.[1]

Body Part Personal Protective Equipment Specification/Standard Rationale
Hands Chemical-resistant glovesNitrile, Neoprene, or Butyl rubber. Inspect for integrity before each use.[1]Provides a primary barrier against skin contact. Disposable nitrile gloves offer good protection against incidental splashes, but for prolonged handling, more robust options like neoprene or butyl rubber are recommended.[2][3]
Eyes/Face Safety glasses with side shields or Goggles and Face ShieldANSI Z87.1 certified.[1][2]Protects against splashes and aerosols. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing.[2][3]
Body Flame-retardant, long-sleeved laboratory coatWorn fully buttoned.[2]Shields skin and personal clothing from spills and contamination.[4]
Respiratory Use in a well-ventilated area or a chemical fume hood.A NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or if aerosols are generated.[1][2]Minimizes the inhalation of potentially harmful vapors or aerosols. Engineering controls like fume hoods are the first line of defense.[2]
Feet Closed-toe shoesMade of a non-porous material.Protects feet from spills and falling objects.[2]

Operational Workflow for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow diagram and procedural steps outline a safe operational sequence from preparation to cleanup.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Hazard Assessment B Don PPE A->B Proceed C Work in Fume Hood B->C Enter Lab D Dispense Compound C->D Ready E Perform Experiment D->E Begin F Decontaminate Surfaces E->F Complete G Segregate Waste F->G Cleaned H Doff PPE G->H Waste Secured I Wash Hands H->I Exit Lab

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Hazard Assessment and Preparation :

    • Before beginning any work, review this guide and any available safety information for similar compounds.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Locate the nearest safety shower and eyewash station.[5]

    • Prepare all necessary equipment and reagents to minimize movement during the experiment.

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Chemical Handling :

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • When transferring the solid compound, use appropriate tools (e.g., spatula) to avoid generating dust.

    • If working with solutions, be mindful of potential splashes.

    • Keep the container tightly closed when not in use.[5]

  • Cleanup and Decontamination :

    • After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

    • Collect all rinsate as hazardous waste.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal A Unused Compound E Designated, Labeled, Sealed Hazardous Waste Containers A->E B Contaminated PPE (Gloves, etc.) B->E C Contaminated Labware C->E D Rinsate D->E F Arrange for Pickup by Certified Waste Disposal Service E->F

Caption: A clear workflow for the proper segregation and disposal of chemical waste.

Disposal Procedures:

  • Chemical Waste : All unused this compound and any materials contaminated with it (e.g., filter paper, cleaning materials) must be collected in a designated, properly labeled, and sealed container for hazardous chemical waste.[1] Do not dispose of this compound down the drain or in regular trash.[1]

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

  • Spill : In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

By adhering to these guidelines, you contribute to a culture of safety and ensure the responsible conduct of your research.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2021, December 24).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of Washington Environmental Health & Safety. (n.d.).
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Smolecule. (2023, August 15). 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one.
  • PubChem. (n.d.). 8-Benzyl-8-azaspiro[4.5]decan-1-one.
  • Fun, H.-K., et al. (n.d.). 4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one. PMC.
  • PubChem. (n.d.). 1-Azaspiro[4.5]decane.
  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro(4.5)decane.
  • Chemspace. (n.d.). 8-benzyl-8-azaspiro[4.5]decan-1-one hydrochloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-(3-chlorobenzyl)-8-(isoquinolin-1-ylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione.
  • CP Lab Chemicals. (n.d.). 8-Benzyl-2, 8-diazaspiro[4.5]decan-3-one, min 98%, 1 gram.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1-azaspiro[4.5]decan-8-one
Reactant of Route 2
1-Benzyl-1-azaspiro[4.5]decan-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.